molecular formula C5H4N2O4 B372087 Orotic Acid CAS No. 65-86-1

Orotic Acid

Katalognummer: B372087
CAS-Nummer: 65-86-1
Molekulargewicht: 156.10 g/mol
InChI-Schlüssel: PXQPEWDEAKTCGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orotic Acid (C5H4N2O4), also known as uracil-6-carboxylic acid, is a pivotal pyrimidine precursor and intermediate in the de novo biosynthesis of uridine nucleotides, which are fundamental building blocks for RNA and DNA . This makes it an essential compound for research in nucleotide metabolism, cell division, and growth processes. Its key research value extends to the study of metabolic disorders, particularly hereditary orotic aciduria, and urea cycle disorders, where its accumulation serves as an important diagnostic marker . The mechanism of action involves its role as a biosynthetic intermediate; it is converted to orotidine monophosphate (OMP) via the enzyme orotate phosphoribosyltransferase, and OMP is subsequently decarboxylated to form uridine monophosphate (UMP) . Furthermore, this compound has demonstrated cardioprotective properties in research models, where it has been shown to help preserve adenine nucleotide pools in stressed myocardial tissue, thereby improving post-ischemic cardiac function . Beyond fundamental biochemistry, it is utilized in industrial biotechnology as a low-cost precursor in enzymatic systems for producing sugar nucleotides like UDP-galactose and cytidine triphosphate . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name orotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Orotic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polyethylene glycol tallate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16716
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

65-86-1, 61791-00-2
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, tall-oil, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Orotic Acid in Whey: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pyrimidine precursor once misidentified as vitamin B13, holds a significant place in the history of biochemistry. Its discovery in whey, the watery part of milk that remains after the formation of curds, marked a pivotal moment in understanding nucleotide metabolism. This technical guide provides an in-depth exploration of the history of this compound's discovery in whey, detailing the early experimental protocols, quantitative data, and the evolving understanding of its metabolic significance.

The Initial Discovery: Biscaro and Belloni (1905)

In 1905, Italian scientists G. Biscaro and E. Belloni, while investigating the chemical composition of whey, isolated a previously unknown organic acid. They named it "this compound," derived from the Greek word "orós," meaning whey. Their pioneering work laid the foundation for all subsequent research into this intriguing molecule.

Early Experimental Protocols for Isolation and Analysis

The initial methods for isolating and quantifying this compound were laborious and relied on classical chemical and microbiological techniques. A comprehensive understanding of these early protocols is essential for appreciating the advancements in analytical chemistry.

Isolation of this compound from Whey (Adapted from Hallanger, Laakso, and Schultze, 1953)

This protocol describes a method for the isolation of this compound from fresh skim milk, which is largely applicable to whey.

Experimental Protocol:

  • Initial Processing: 26 liters of fresh skim milk were allowed to sour. The resulting curd was separated by filtration through a cheesecloth.

  • Precipitation of Proteins: The whey was heated to 80°C to coagulate the remaining proteins, which were then removed by filtration.

  • Concentration: The whey was concentrated under reduced pressure to approximately one-tenth of its original volume.

  • Lead Acetate Precipitation: A 20% solution of lead acetate was added to the concentrated whey to precipitate impurities. The precipitate was removed by filtration.

  • Removal of Excess Lead: Excess lead in the filtrate was precipitated with hydrogen sulfide and removed by filtration.

  • Further Concentration and Crystallization: The filtrate was further concentrated by evaporation. Upon cooling, crude this compound crystallized out.

  • Recrystallization: The crude this compound was dissolved in hot water, treated with charcoal to remove color, and recrystallized to obtain a purified product.

Microbiological Assay for this compound (Adapted from Hallanger, Laakso, and Schultze, 1953)

In the mid-20th century, microbiological assays were a primary method for the quantitative analysis of vitamins and other growth factors.

Experimental Protocol:

  • Test Organism: Lactobacillus bulgaricus 09, a bacterium that requires this compound for growth, was used as the test organism.

  • Basal Medium: A basal growth medium was prepared containing all the necessary nutrients for the bacterium except for this compound.

  • Sample Preparation: Milk or whey samples were appropriately diluted and added to test tubes containing the basal medium.

  • Standard Curve: A series of standard tubes containing known concentrations of pure this compound were prepared to create a standard curve.

  • Inoculation and Incubation: All tubes were inoculated with a culture of L. bulgaricus 09 and incubated at 37°C for 72 hours.

  • Measurement of Growth: Bacterial growth was determined by titrating the lactic acid produced with a standard solution of sodium hydroxide or by measuring the turbidity of the culture.

  • Quantification: The amount of this compound in the sample was determined by comparing the bacterial growth in the sample tubes to the standard curve.

Quantitative Data from Early Studies

The concentration of this compound in milk and whey was a subject of considerable interest in early nutritional and biochemical research. The following tables summarize some of the quantitative data from this era.

Source Species Sample Type This compound Concentration (mg/100g) Reference
Dry WheyBovineDry Whey64 - 146[1]
Modified WheyBovineModified Whey7 - 124[1]
Species This compound Concentration in Milk (mg/L) Reference
Cow20-100[2]
Sheep20-400[2]
Goat200-400[3]
Human< 2[3]
Sow< 1[3]
Cat< 1[3]
Rat< 9[3]

The Evolving Understanding of this compound's Metabolic Role

The discovery of this compound in whey preceded a detailed understanding of its biological function. Initially, its growth-promoting effects in some organisms led to its classification as vitamin B13. However, subsequent research revealed its true identity as a key intermediate in the de novo synthesis of pyrimidine nucleotides.

From "Vitamin B13" to a Pyrimidine Precursor

Early nutritional studies identified a factor in distillers' dried solubles that was essential for the growth of rats and chicks, which was termed vitamin B13. It was later discovered that this "vitamin" was, in fact, this compound. The realization that this compound could be synthesized by most animals led to its declassification as a vitamin.

The De Novo Pyrimidine Biosynthesis Pathway: A Historical Perspective

The elucidation of the pyrimidine biosynthesis pathway was a major achievement of mid-20th-century biochemistry. It revealed that simple precursors like aspartate, carbamoyl phosphate, and phosphoribosyl pyrophosphate (PRPP) are utilized to construct the pyrimidine ring of nucleotides.

Simplified Historical Workflow for Elucidating the Pyrimidine Biosynthesis Pathway:

Pyrimidine_Pathway_Discovery cluster_0 Early Observations cluster_1 Isotopic Tracer Studies cluster_2 Enzymatic Studies cluster_3 Pathway Elucidation Orotic_Acid_Growth_Factor This compound as a Growth Factor ('Vitamin B13') Precursor_Identification Identification of Precursors (Aspartate, CO2, NH3) Orotic_Acid_Growth_Factor->Precursor_Identification Investigating Metabolism Enzyme_Isolation Isolation and Characterization of Pathway Enzymes Precursor_Identification->Enzyme_Isolation Identifying Catalysts Pathway_Mapping Mapping the Steps of De Novo Pyrimidine Synthesis Enzyme_Isolation->Pathway_Mapping Reconstructing the Pathway

Caption: Workflow of Pyrimidine Pathway Discovery.

This historical journey of discovery revealed the central role of this compound in the synthesis of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides.

Simplified De Novo Pyrimidine Biosynthesis Pathway (as understood in the mid-20th Century):

DeNovo_Pyrimidine_Synthesis Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP PRPP Phosphoribosyl Pyrophosphate (PRPP) PRPP->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP

Caption: De Novo Pyrimidine Synthesis Pathway.

Conclusion

The discovery of this compound in whey represents a classic example of scientific inquiry, beginning with the isolation of a novel compound from a common biological source and culminating in the elucidation of a fundamental metabolic pathway. The early, meticulous experimental work, though technologically primitive by today's standards, provided the crucial foundation for our current understanding of nucleotide biosynthesis and its importance in cellular function and human health. This historical perspective serves as a valuable reminder of the enduring power of fundamental research in driving scientific progress.

References

The De Novo Biosynthesis of Orotic Acid from Aspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo biosynthesis of orotic acid, a critical intermediate in pyrimidine nucleotide synthesis, starting from the precursor molecule aspartic acid. This pathway is a fundamental cellular process, and its dysregulation is implicated in various diseases, making its components attractive targets for therapeutic intervention. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved.

The Pathway: From Aspartate to this compound

The de novo synthesis of pyrimidines is a highly regulated and evolutionarily conserved pathway essential for the production of nucleotides required for DNA and RNA synthesis.[1] this compound is a key intermediate in this pathway, and its formation from aspartic acid involves a series of six enzymatic steps. In mammals, these reactions are catalyzed by two multifunctional proteins, CAD and UMP synthase (UMPS), and one mitochondrial enzyme, dihydroorotate dehydrogenase (DHODH).[2][3]

The initial three steps are catalyzed by the cytoplasmic trifunctional enzyme CAD , an acronym derived from the names of its three enzymatic activities: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase.[4] The fourth step is carried out by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[3] The final two steps leading to the formation of uridine monophosphate (UMP), which is subsequently derived from this compound, are catalyzed by the bifunctional cytoplasmic enzyme UMP synthase (UMPS) , containing orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODCase) activities.[2][5]

The overall transformation from aspartic acid to this compound can be summarized as follows:

  • Carbamoyl Phosphate Synthesis: The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by the carbamoyl phosphate synthetase II (CPSII) domain of the CAD protein and is the primary regulated step in the pathway in animals.

  • Carbamoyl Aspartate Formation: The carbamoyl phosphate then reacts with aspartic acid to form N-carbamoyl-L-aspartate. This reaction is catalyzed by the aspartate transcarbamoylase (ATCase) domain of CAD.[6]

  • Ring Closure to Dihydroorotate: The N-carbamoyl-L-aspartate undergoes an intramolecular condensation to form dihydroorotate, a reaction catalyzed by the dihydroorotase (DHOase) domain of CAD.[7]

  • Oxidation to Orotate: Dihydroorotate is then transported into the mitochondria where it is oxidized to orotate by dihydroorotate dehydrogenase (DHODH). This is the only mitochondrial step in the pathway.[3]

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the human enzymes involved in the conversion of aspartic acid to this compound and its subsequent conversion to UMP. It is important to note that these values have been compiled from various sources and experimental conditions may differ.

Enzyme Domain (Protein)SubstrateKm (µM)kcat (s-1)VmaxSource(s)
Carbamoyl Phosphate Synthetase II (CAD)ATP---[8]
Glutamine---
Bicarbonate---
Aspartate Transcarbamoylase (CAD)Carbamoyl Phosphate---[9]
Aspartate---[9]
Dihydroorotase (CAD)N-carbamoyl-L-aspartate241--[4]
Dihydroorotate28--[4]
Dihydroorotate DehydrogenaseDihydroorotate---
Orotate Phosphoribosyltransferase (UMPS)Orotate2.0 ± 0.20.74-[2]
PRPP---
OMP Decarboxylase (UMPS)Orotidine 5'-Monophosphate8.6 ± 11.9-[2]

Table 1: Kinetic Parameters of Human Enzymes in this compound Biosynthesis. Note: A dash (-) indicates that the value was not found in the cited sources.

Signaling Pathways and Regulation

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The primary control point is the carbamoyl phosphate synthetase II (CPSII) activity of the CAD protein.

Allosteric Regulation:

  • Feedback Inhibition: The end-product of the pathway, Uridine triphosphate (UTP), acts as a feedback inhibitor of CPSII.[10][11]

  • Activation: 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for purine and pyrimidine synthesis, is an allosteric activator of CPSII.[10]

Phosphorylation:

  • The activity of CAD is also modulated by phosphorylation. For instance, phosphorylation by MAP kinase can alter the allosteric regulation of CPSII, making it more active.[12]

digraph "this compound Biosynthesis Regulation" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Regulation of this compound Biosynthesis", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
  edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=vee, arrowsize=0.8];

"Aspartic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CAD (CPSII, ATCase, DHOase)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Dihydroorotate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHODH" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "UMPS (OPRTase, ODCase)" [fillcolor="#FBBC05", fontcolor="#202124"]; "UMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PRPP" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "MAP Kinase" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Aspartic Acid" -> "CAD (CPSII, ATCase, DHOase)" [label=" + Carbamoyl\nPhosphate"]; "CAD (CPSII, ATCase, DHOase)" -> "Dihydroorotate"; "Dihydroorotate" -> "DHODH"; "DHODH" -> "this compound"; "this compound" -> "UMPS (OPRTase, ODCase)"; "UMPS (OPRTase, ODCase)" -> "UMP"; "UMP" -> "UTP" [style=dashed];

"UTP" -> "CAD (CPSII, ATCase, DHOase)" [label=" - (Feedback Inhibition)", color="#EA4335", arrowhead=tee]; "PRPP" -> "CAD (CPSII, ATCase, DHOase)" [label=" + (Activation)", color="#34A853"]; "MAP Kinase" -> "CAD (CPSII, ATCase, DHOase)" [label=" + (Phosphorylation)", color="#34A853"]; }

Caption: The enzymatic steps of this compound biosynthesis.

Experimental Workflow for Enzyme Activity Measurement

Experimental Workflow General Experimental Workflow for Enzyme Activity Assays Sample Preparation Sample Preparation Reaction Setup Reaction Setup Sample Preparation->Reaction Setup Add Enzyme Incubation Incubation Reaction Setup->Incubation Add Substrates Reaction Termination Reaction Termination Incubation->Reaction Termination Detection Detection Reaction Termination->Detection Data Analysis Data Analysis Detection->Data Analysis Quantify Product Determine Activity Determine Activity Data Analysis->Determine Activity

Caption: A generalized workflow for enzyme activity assays.

Conclusion

The de novo biosynthesis of this compound from aspartic acid is a cornerstone of cellular metabolism, providing the essential precursors for nucleic acid synthesis. The multifunctional nature of the enzymes CAD and UMPS highlights the efficiency and coordinated regulation of this pathway. Understanding the intricate details of the enzyme mechanisms, kinetics, and regulation is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of this fundamental biological process.

References

The Physiological Role of Orotic Acid in Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other vital cellular components.[1][2] The pathway leading to and consuming this compound is a key metabolic route, particularly in rapidly proliferating cells, making it a significant area of interest for therapeutic intervention in cancer and autoimmune diseases. This technical guide provides an in-depth overview of the physiological function of this compound in pyrimidine biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this field.

Introduction to De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[3] A distinguishing feature of this pathway is that the pyrimidine ring is fully synthesized before its attachment to a ribose sugar.[4] this compound is the first complete pyrimidine base formed in this pathway.[1][2] The overall pathway involves six enzymatic steps, catalyzed by three key enzymes in humans, leading to the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5][6]

The Central Role of this compound in the Pyrimidine Biosynthesis Pathway

The synthesis of this compound and its subsequent conversion to UMP are central to the de novo pyrimidine pathway. This process involves a series of enzymatic reactions occurring in both the cytoplasm and mitochondria.

Synthesis of this compound

The initial steps of pyrimidine synthesis, leading to the formation of dihydroorotate, occur in the cytoplasm and are catalyzed by a multifunctional enzyme called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[5][6]

  • Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the first and rate-limiting step in mammalian pyrimidine synthesis.[7][8]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[3]

  • Ring Closure: Dihydroorotase (DHOase) facilitates the intramolecular cyclization of carbamoyl aspartate to form dihydroorotate.[3][6]

The fourth step, the conversion of dihydroorotate to this compound, is a critical oxidation reaction that takes place in the mitochondria.[9][10]

  • Orotate Formation: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[10][11][12][13] This reaction is the only redox step in the de novo pyrimidine synthesis pathway and is coupled to the electron transport chain.[12]

Conversion of this compound to Uridine Monophosphate (UMP)

Once synthesized, this compound is transported back to the cytoplasm where it is converted to UMP by the bifunctional enzyme UMP Synthase (UMPS) .[5][14][15] UMPS contains two catalytic domains:[5][14]

  • Orotate Phosphoribosyltransferase (OPRT) : This domain catalyzes the transfer of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to this compound, forming orotidine-5'-monophosphate (OMP).[5][16]

  • Orotidine-5'-Phosphate Decarboxylase (OMPD) : This domain catalyzes the decarboxylation of OMP to yield UMP.[5][15][16]

The formation of UMP is a crucial endpoint, as it serves as the precursor for the synthesis of all other pyrimidine nucleotides, including UTP, CTP, and dTTP, which are essential for RNA and DNA synthesis.[10]

Regulation of the Pyrimidine Synthesis Pathway

The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. The primary point of regulation is the first committed step, catalyzed by CPSII.[8]

  • Allosteric Inhibition: The end-product of the pathway, UTP, acts as a feedback inhibitor of CPSII.[8][17]

  • Allosteric Activation: Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate for the OPRT domain of UMPS, and ATP act as allosteric activators of CPSII.[8][17]

  • Phosphorylation: The activity of CAD can also be regulated by phosphorylation through the MAP kinase pathway, which can reduce its sensitivity to UTP inhibition and increase its sensitivity to PRPP activation, thereby promoting pyrimidine synthesis for cell growth.[7]

Clinical Significance of this compound Metabolism

Defects in the enzymes involved in this compound metabolism can lead to severe metabolic disorders.

  • Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by a deficiency in the UMPS enzyme.[18] The inability to convert this compound to UMP leads to the accumulation and excessive excretion of this compound in the urine.[19] Symptoms include megaloblastic anemia (which is unresponsive to vitamin B12 or folate), failure to thrive, and developmental delays.[19][20] Treatment involves the administration of uridine, which can be converted to UMP via a salvage pathway, thus bypassing the enzymatic block and providing the necessary pyrimidines.[19]

  • Miller Syndrome: This rare genetic disorder is caused by mutations in the DHODH gene, leading to impaired production of this compound.[21]

  • Urea Cycle Disorders: Elevated urinary this compound can also be a secondary finding in disorders of the urea cycle, such as ornithine transcarbamoylase (OTC) deficiency.[19][20] In these cases, carbamoyl phosphate produced in the mitochondria for the urea cycle leaks into the cytoplasm and enters the pyrimidine synthesis pathway, leading to an overproduction of this compound.[2] Unlike hereditary orotic aciduria, these conditions are also associated with hyperammonemia.[19]

Quantitative Data

The following tables summarize key quantitative data for the human enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Human Dihydroorotate Dehydrogenase (DHODH)

ParameterValueConditionsReference
Substrates
DihydroorotateVaried from 0 to 1 mMQD kept constant at 0.1 mM[10]
Decylubiquinone (QD)Varied from 0 to 0.1 mMDHO held constant at 1 mM[10]
Coenzyme Q10Varied from 0 to 0.1 mMDHO held constant at 1 mM[10]
Inhibitors IC50 / Kic
AtovaquoneKic = 2.7 µM (competitive)With respect to quinone co-substrate[22]
Dichloroallyl-lawsoneKic = 9.8 nM (competitive)With respect to quinone co-substrate[22]
BrequinarIC50 = 2.1 nMFluorescence-based assay[23]
TeriflunomideIC50 = 24.5 nMFluorescence-based assay[23]
LeflunomideIC50 = >10,000 nMFluorescence-based assay[23]

Table 2: Kinetic Parameters of Human UMP Synthase (UMPS)

DomainParameterValueSubstrateConditionsReference
OPRT--Orotate (0-200 µM)100 µM PRPP, 50 mM Tris pH 8.0, 100 mM NaCl, 2 mM MgCl2, 25°C[5]
OMPDkcat0.75 s-1Orotidine 5'-phosphate-[24]

Table 3: Kinetic Parameters of Human Carbamoyl Phosphate Synthetase II (CPSII)

ParameterValueSubstrateConditionsReference
Km (NH3)166 µMAmmoniaHigh ATP concentrations[20]
Km (NH3)26 µMAmmoniaLow ATP concentrations[20]
Km (Bicarbonate)1.4 mMBicarbonateHigh and low ATP concentrations[20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and pyrimidine synthesis.

Quantification of this compound in Urine by LC-MS/MS

Principle: This method allows for the rapid and sensitive quantification of this compound in urine samples using liquid chromatography coupled with tandem mass spectrometry.

Methodology:

  • Sample Preparation: Dilute urine samples 1:20 with the mobile phase.[25]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 5µm x 4.6mm x 150mm).[26]

    • Mobile Phase: 60% acetonitrile with 2.5 mM ammonium acetate.[26]

    • Flow Rate: As appropriate for the column and system.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][26]

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transition: Monitor the transition of the parent ion (m/z 155) to a specific daughter ion (m/z 111).[25]

  • Quantification:

    • Generate a daily calibration curve using known concentrations of this compound (e.g., 0.5-5.0 µmol/L, corresponding to 10-100 µmol/L in undiluted urine).[25]

    • An internal standard, such as [1,3-¹⁵N₂]this compound, should be used for accurate quantification.[27]

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a colorimetric or fluorometric indicator. In the presence of dihydroorotate, DHODH catalyzes its oxidation to orotate, and the electrons generated are transferred to an acceptor, leading to a measurable change in absorbance or fluorescence.

Methodology (Colorimetric Assay):

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100.[11]

    • Recombinant human DHODH enzyme.

    • Substrate: Dihydroorotate.

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).[4][11]

    • Cofactor: Decylubiquinone or Coenzyme Q10.[4][28]

  • Procedure:

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and any inhibitors to be tested.

    • Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[4]

    • Initiate the reaction by adding a mixture of dihydroorotate and DCIP (and cofactor).

    • Immediately measure the decrease in absorbance at 600-650 nm in a kinetic mode (e.g., every minute for 10-20 minutes).[4][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.[11]

    • For inhibitor studies, determine the percent inhibition for each concentration and plot a dose-response curve to calculate the IC₅₀ value.[4]

UMP Synthase (UMPS) Enzyme Activity Assay

Principle: The activity of the two domains of UMPS, OPRT and OMPD, can be assayed by monitoring the consumption of substrates or the formation of products using spectrophotometry or HPLC.

Methodology (Spectrophotometric Assay):

  • Reagents:

    • Assay Buffer: 50 mM Tris pH 8.0, 100 mM NaCl, 2 mM MgCl₂.[5]

    • Recombinant human UMPS enzyme.

    • Substrates: this compound and PRPP for the overall reaction; OMP for the OMPD reaction.

  • Procedure (Overall UMPS activity):

    • In a suitable reaction vessel, combine the assay buffer, UMPS enzyme, and varying concentrations of this compound and a fixed concentration of PRPP.

    • Monitor the consumption of orotate by measuring the decrease in absorbance at 295 nm.[5]

  • Procedure (OMPD activity):

    • Combine the assay buffer, UMPS enzyme, and varying concentrations of OMP.

    • Monitor the formation of UMP by measuring the change in absorbance at 279 nm.[5]

  • Data Analysis:

    • Calculate initial reaction rates from the absorbance changes over time.

    • Determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Experimental Workflows

DeNovoPyrimidineSynthesis cluster_cytoplasm1 Cytoplasm cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytoplasm2 Cytoplasm Glutamine Glutamine + Bicarbonate + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII (in CAD) CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase (in CAD) Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate_cyto Dihydroorotate CarbamoylAspartate->Dihydroorotate_cyto DHOase (in CAD) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport OroticAcid_mito This compound Dihydroorotate_mito->OroticAcid_mito DHODH OroticAcid_cyto This compound OroticAcid_mito->OroticAcid_cyto Transport OMP Orotidine-5'-Monophosphate OroticAcid_cyto->OMP OPRT (in UMPS) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP OMPD (in UMPS) UTP UTP UTP->Glutamine Inhibits CPSII ATP_PRPP ATP, PRPP ATP_PRPP->Glutamine Activates CPSII

Caption: De novo pyrimidine synthesis pathway highlighting the role of this compound.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DHODH, Dihydroorotate, DCIP, and Inhibitor dilutions PlateSetup Add buffer, DHODH, and inhibitor to 96-well plate Reagents->PlateSetup Preincubation Pre-incubate for 30 min at room temperature PlateSetup->Preincubation ReactionStart Initiate reaction with Dihydroorotate and DCIP Preincubation->ReactionStart Measurement Measure absorbance decrease at 600-650 nm kinetically ReactionStart->Measurement CalcVelocity Calculate initial reaction velocity (V₀) Measurement->CalcVelocity CalcInhibition Determine % inhibition for each inhibitor concentration CalcVelocity->CalcInhibition PlotCurve Plot dose-response curve CalcInhibition->PlotCurve CalcIC50 Calculate IC₅₀ value PlotCurve->CalcIC50

Caption: Experimental workflow for a colorimetric DHODH enzyme activity assay.

OroticAcid_Quantification_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Quantification DiluteSample Dilute urine sample 1:20 with mobile phase AddIS Add internal standard ([¹⁵N₂]this compound) DiluteSample->AddIS Injection Inject sample onto C18 reverse-phase column AddIS->Injection Separation Chromatographic separation Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Tandem MS detection (MRM: m/z 155 -> 111) Ionization->Detection Quantify Quantify this compound concentration based on peak area ratio to internal standard Detection->Quantify GenerateCurve Generate daily calibration curve GenerateCurve->Quantify

Caption: Experimental workflow for quantifying urinary this compound by LC-MS/MS.

Conclusion

This compound stands as a cornerstone intermediate in the de novo synthesis of pyrimidines. The enzymes responsible for its synthesis and subsequent conversion are tightly regulated and are of significant interest in both basic research and drug development. A thorough understanding of the physiological function of this compound and the methodologies to study its metabolism is crucial for advancing our knowledge of nucleotide biosynthesis and for the development of novel therapeutics targeting this essential pathway. This guide provides a comprehensive overview and practical methodologies to support these research endeavors.

References

The intricate Regulation of Orotic Acid Metabolism in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides, plays a crucial role in cellular metabolism. The regulation of its metabolic pathway is a tightly controlled process, essential for normal cell growth, proliferation, and differentiation. Dysregulation of this compound metabolism is implicated in various pathological conditions, including the rare genetic disorder hereditary orotic aciduria, and can be a secondary manifestation of other metabolic diseases such as urea cycle disorders. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing this compound metabolism in mammalian tissues, with a focus on key enzymatic players, signaling pathways, and quantitative aspects. Detailed experimental protocols for the assessment of this pathway are also provided to facilitate further research and drug development in this area.

Core Metabolic Pathway: De Novo Pyrimidine Synthesis

This compound is synthesized in a series of enzymatic steps and is a direct precursor to uridine monophosphate (UMP), a foundational pyrimidine nucleotide. The pathway is initiated in the cytoplasm, proceeds through the mitochondria, and returns to the cytoplasm.

The key enzymes directly involved in the synthesis and conversion of this compound are:

  • Carbamoyl Phosphate Synthetase II (CPSII), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHOase): These first three steps of the pathway are catalyzed by a single multifunctional protein called CAD.[1][2]

  • Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to this compound.[3]

  • Uridine Monophosphate Synthase (UMPS): This bifunctional enzyme, located in the cytoplasm, first converts this compound and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP) via its orotate phosphoribosyltransferase (OPRT) activity, and then decarboxylates OMP to UMP through its orotidine-5'-phosphate decarboxylase (ODC) activity.[4]

De_Novo_Pyrimidine_Synthesis cluster_cytoplasm1 Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD (CPSII) CO2 CO2 CO2->Carbamoyl Phosphate ATP ATP ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD (ATCase) Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cyt Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cyt CAD (DHOase) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyt->Dihydroorotate_mito Orotic Acid_mito This compound Dihydroorotate_mito->Orotic Acid_mito DHODH Orotic Acid_cyt This compound Orotic Acid_mito->Orotic Acid_cyt OMP Orotidine-5'-Monophosphate Orotic Acid_cyt->OMP UMPS (OPRT) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP UMPS (ODC)

Diagram 1: Core pathway of this compound metabolism.

Quantitative Data

Enzyme Kinetic Parameters

The activities of the key enzymes in this compound metabolism are characterized by specific kinetic parameters.

EnzymeSubstrateMammalian SourceKm (µM)kcat (s⁻¹)Reference
UMPS (OPRT domain) OrotateHuman2.0 ± 0.20.74[5]
UMPS (ODC domain) OMPHuman8.6 ± 1.01.9[5]
This compound Concentrations in Biological Fluids

The concentration of this compound in various biological fluids is a key diagnostic marker.

Biological FluidConditionConcentration RangeReference
Plasma Healthy Children (n=20)< 0.69 µM[6]
Dried Blood Spots (DBS) Healthy Children (n=20)< 0.82 µM[6]
Urine Healthy Children (n=20)0.2 - 1.4 mmol/mol creatinine[6]
Urine Normal Newborns0.59 - 2.61 µmol/l[7]

Regulation of this compound Metabolism

The regulation of this compound metabolism occurs at multiple levels, including allosteric regulation of enzyme activity, transcriptional control of gene expression, and modulation by upstream signaling pathways.

Allosteric Regulation

The initial and rate-limiting step of de novo pyrimidine synthesis in mammals, catalyzed by CAD, is a major point of allosteric regulation.

  • Feedback Inhibition: The end-product of the pathway, UTP, acts as a feedback inhibitor of the CPSII domain of CAD.[2]

  • Activation: Phosphoribosyl pyrophosphate (PRPP), a substrate for the UMPS enzyme, and ATP act as allosteric activators of CAD.[2]

The UMPS enzyme is also subject to complex allosteric regulation by its product and substrate, OMP, which can act as both an activator and an inhibitor depending on its concentration and the oligomeric state of the enzyme.[4]

Signaling Pathways

Several key signaling pathways converge on the regulation of pyrimidine biosynthesis, primarily by modulating the activity of the CAD enzyme.

  • MAPK and PKA Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway activates CAD by phosphorylating it, which increases its sensitivity to the activator PRPP and decreases its sensitivity to the inhibitor UTP.[1] This activation is crucial for providing the necessary nucleotides for DNA synthesis during cell proliferation.[8] Conversely, Protein Kinase A (PKA) signaling can antagonize MAPK-mediated activation.[1][8]

  • mTOR Signaling: The mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, stimulates de novo pyrimidine synthesis.[9][10] mTORC1, a complex of the mTOR pathway, activates S6 Kinase 1 (S6K1), which in turn phosphorylates and activates the CAD enzyme.[9]

  • PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a master regulator of cellular metabolism and is known to regulate nucleotide synthesis.[11][12] This pathway can influence the availability of precursors for pyrimidine synthesis.

Signaling_Regulation cluster_growth_signals Growth Signals cluster_signaling_pathways Signaling Pathways cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Growth_Factors Growth Factors MAPK MAPK Growth_Factors->MAPK mTOR mTOR Growth_Factors->mTOR PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt CAD CAD MAPK->CAD Activates PKA PKA PKA->CAD Inhibits mTOR->CAD Activates PI3K_Akt->CAD Regulates Orotic_Acid_Metabolism This compound Metabolism CAD->Orotic_Acid_Metabolism

Diagram 2: Signaling pathways regulating pyrimidine synthesis.
Transcriptional Regulation

The expression of the genes encoding the key enzymes in this compound metabolism is also subject to transcriptional control.

  • DHODH: The expression of the DHODH gene can be transcriptionally activated by transcription factors such as MYCN in certain cancers.[13] STAT3 has also been implicated in the transcriptional induction of DHODH expression.[14]

  • UMPS: The UMPS gene is transcriptionally regulated by pyrimidine levels.[15] Depletion of pyrimidines leads to an upregulation of UMPS gene expression.[15] Transcription factors such as E2F and AML1a have potential binding sites in the UMPS gene promoter.[7]

Experimental Protocols

Measurement of Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a colorimetric assay to determine DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[16]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydrothis compound (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (inhibitor) in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) in kinetic mode.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

DHODH_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_reaction Reaction cluster_measurement_analysis Measurement & Analysis Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme) Add_Buffer_Inhibitor Add Buffer and Inhibitor to 96-well plate Prepare_Reagents->Add_Buffer_Inhibitor Add_Enzyme Add DHODH Enzyme Add_Buffer_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate (30 min, 25°C) Add_Enzyme->Pre_incubate Initiate_Reaction Initiate Reaction Pre_incubate->Initiate_Reaction Prepare_Substrate_Mix Prepare Substrate Mix (DHO, CoQ10, DCIP) Prepare_Substrate_Mix->Initiate_Reaction Measure_Absorbance Measure Absorbance (600-650 nm, kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Diagram 3: Experimental workflow for DHODH activity assay.
Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a method for the rapid and sensitive quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase LC column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • This compound standard

  • Internal standard (e.g., ¹⁵N₂-orotic acid)

  • Urine samples

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute the urine samples (e.g., 1:20) with water containing the internal standard.

    • Centrifuge the diluted samples to pellet any precipitates.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 2 µL) of the prepared sample onto the LC-MS/MS system.

    • Separate this compound from other urine components using a gradient elution on the C18 column.

    • Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for this compound is typically m/z 155 -> 111.[17]

  • Data Analysis:

    • Generate a standard curve by analyzing a series of known concentrations of this compound.

    • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the this compound concentration to the creatinine concentration in the urine sample.

Conclusion

The regulation of this compound metabolism is a complex and multifaceted process that is integral to cellular homeostasis. A thorough understanding of the key enzymes, their kinetic properties, the signaling pathways that govern their activity, and the transcriptional control of their expression is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating this critical metabolic pathway and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. The intricate interplay between metabolic intermediates, allosteric regulation, and upstream signaling cascades highlights the sophisticated mechanisms that have evolved to ensure a balanced supply of pyrimidine nucleotides for essential cellular functions. Further research into the tissue-specific regulation of this compound metabolism will undoubtedly uncover new insights into its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a key intermediate in pyrimidine biosynthesis, has been identified as a potent tumor promoter in experimental liver carcinogenesis. While not a direct mutagen, its administration, particularly in rodent models, leads to a cascade of cellular events culminating in the development of hepatocellular carcinoma. This technical guide provides an in-depth examination of the intricate relationship between this compound, liver cancer, and DNA damage. It synthesizes key research findings, presenting quantitative data on tumorigenesis, detailed experimental protocols, and elucidates the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development.

Introduction

This compound is a normal metabolic product found in the pathway for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Under physiological conditions, its levels are tightly regulated. However, certain genetic disorders or dietary manipulations can lead to an accumulation of this compound, a condition known as orotic aciduria.[1] Early studies in the 1980s first highlighted the role of dietary this compound as a powerful promoter of liver carcinogenesis in rats previously initiated with a chemical carcinogen.[2] This discovery sparked extensive research to unravel the mechanisms by which this non-genotoxic compound contributes to the development of liver cancer.

The central hypothesis revolves around the concept that this compound-induced imbalances in the nucleotide pools are a primary driver of its carcinogenic effects.[2][3] This imbalance is thought to lead to DNA damage, creating a cellular environment conducive to the clonal expansion of initiated cells. This guide will delve into the quantitative evidence supporting this hypothesis, provide detailed methodologies to replicate key experiments, and visualize the complex signaling networks involved.

Quantitative Data on this compound-Induced Hepatocarcinogenesis

The tumor-promoting effect of this compound in the liver has been quantified in numerous studies, primarily using the rat as an experimental model. The data consistently demonstrate a significant increase in the incidence and multiplicity of preneoplastic and neoplastic lesions in animals fed an this compound-supplemented diet following initiation with a carcinogen.

Table 1: Incidence of Hepatocellular Carcinoma (HCC) in Rats Initiated with a Carcinogen and Promoted with this compound

Initiating CarcinogenRat StrainThis compound in DietDuration of TreatmentIncidence of HCCReference
1,2-Dimethylhydrazine (100 mg/kg)Fischer 3441%13 months100%[2]
1,2-Dimethylhydrazine (100 mg/kg)Fischer 344Basal Diet13 months37.5%[4]
1,2-Dimethylhydrazine (100 mg/kg) + CCl4Fischer 3441% this compound10 months100%[4]

Table 2: Quantification of Preneoplastic Foci (Gamma-Glutamyltransferase-Positive) in Rat Liver

Treatment GroupRat StrainNumber of Foci/cm³ (mean ± SD)Reference
Basal Diet (1 year)Fischer 34451 ± 11[5]
1% this compound (1 year)Fischer 344156 ± 21[5]

Table 3: Effect of this compound on Hepatic Nucleotide Pools

TreatmentUridine NucleotidesAdenosine NucleotidesUridine/Adenosine RatioReference
ControlNormalNormalNormal[2][6]
This compoundIncreasedDecreasedIncreased[2][6]

Key Experimental Protocols

The investigation of this compound's role in liver carcinogenesis relies on well-established experimental models and techniques. This section provides detailed methodologies for the initiation-promotion protocol in rats and the key assays used to measure DNA damage.

Initiation-Promotion Model of Hepatocarcinogenesis in Rats

This protocol describes a two-stage model to study the promoting effect of this compound on liver tumor development.

Materials:

  • Male Fischer 344 rats (weanling or young adult)

  • Initiating carcinogen: 1,2-Dimethylhydrazine (DMH) or Diethylnitrosamine (DEN)

  • This compound

  • Basal diet (semi-synthetic)

  • Surgical instruments for partial hepatectomy

  • Anesthetic agent (e.g., isoflurane)

Procedure:

  • Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.

  • Initiation:

    • Administer a single intraperitoneal (i.p.) injection of the initiating carcinogen. A typical dose for DMH is 100 mg/kg body weight.[2]

    • Often, a partial (two-thirds) hepatectomy is performed 18-24 hours after carcinogen administration to stimulate cell proliferation and "fix" the DNA damage.

  • Recovery: Allow the animals to recover for one week on the basal diet.

  • Promotion:

    • Divide the rats into a control group (receiving the basal diet) and an experimental group.

    • The experimental group is fed a diet supplemented with 1% this compound.[2]

  • Termination: The experiment is typically terminated after a predefined period, ranging from several months to over a year.

  • Analysis:

    • Euthanize the animals and perform a thorough necropsy.

    • Excise the liver, weigh it, and examine for gross nodules.

    • Fix liver sections in formalin and embed in paraffin for histological analysis (H&E staining).

    • Perform immunohistochemistry for markers of preneoplastic foci, such as gamma-glutamyltransferase (GGT) or glutathione S-transferase placental form (GST-P).[5]

    • Quantify the number and area of foci and nodules.

Measurement of DNA Damage

This technique is used to detect DNA single-strand breaks. Damaged DNA will sediment more slowly in an alkaline sucrose gradient.

Materials:

  • Hepatocytes isolated from treated and control animals

  • Lysis solution (e.g., 2% SDS, 0.02 M EDTA, pH 9.7)

  • Alkaline sucrose gradient (5-20% sucrose in 0.3 M NaOH, 0.7 M NaCl, 0.001 M EDTA)

  • Ultracentrifuge with a swinging-bucket rotor

  • Fraction collector

  • Scintillation counter (if using radiolabeled DNA)

Procedure:

  • Cell Lysis: Carefully layer a suspension of hepatocytes on top of the lysis solution, which is layered on top of the alkaline sucrose gradient in an ultracentrifuge tube.

  • Incubation: Allow the cells to lyse in the dark for a specified time to release the DNA.

  • Centrifugation: Centrifuge the tubes at high speed for a defined period.

  • Fractionation: Puncture the bottom of the tube and collect fractions.

  • Analysis: Determine the amount of DNA in each fraction. The sedimentation profile of DNA from this compound-treated animals will be shifted towards the top of the gradient compared to controls, indicating smaller DNA fragments due to strand breaks.[2]

This is a sensitive method to detect DNA single-strand breaks and alkali-labile sites.

Materials:

  • Hepatocytes isolated from treated and control animals

  • Polyvinyl chloride (PVC) filters

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • Peristaltic pump

  • Fraction collector

  • Fluorometer (for DNA quantification with a fluorescent dye)

Procedure:

  • Cell Loading: Load the hepatocyte suspension onto the PVC filters.

  • Lysis: Lyse the cells on the filter with the lysis solution.

  • Washing: Wash the filter to remove cellular debris, leaving the DNA on the filter.

  • Elution: Pump the alkaline eluting solution through the filter at a constant rate. The rate of elution of DNA from the filter is proportional to the number of single-strand breaks.

  • Fraction Collection: Collect the eluate in fractions over time.

  • DNA Quantification: Measure the amount of DNA in each fraction and the amount remaining on the filter.

  • Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate for the DNA from this compound-treated animals indicates a higher level of DNA damage.[7]

Signaling Pathways and Molecular Mechanisms

The tumor-promoting activity of this compound is not attributed to a single mechanism but rather a network of interconnected signaling pathways. The primary insult appears to be the disruption of nucleotide homeostasis, which then triggers downstream events leading to DNA damage and a selective growth advantage for initiated hepatocytes.

Nucleotide Pool Imbalance and Inhibition of Ribonucleotide Reductase

Dietary supplementation with this compound leads to a significant increase in the hepatic pool of uridine nucleotides (e.g., UTP) and a concomitant decrease in adenosine nucleotides (e.g., ATP).[8] This imbalance has profound effects on cellular metabolism and DNA synthesis. One of the key enzymes affected is ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The activity of RNR is allosterically regulated by the levels of various nucleotides. The this compound-induced nucleotide imbalance, particularly the elevated levels of uridine nucleotides, leads to the inhibition of RNR activity.[9] This inhibition of DNA synthesis in normal hepatocytes is thought to create a selective pressure that allows pre-neoplastic cells, which may be resistant to this mitoinhibitory effect, to proliferate.[10]

OA This compound (Dietary Supplement) NPI Nucleotide Pool Imbalance (Increased UTP/ATP ratio) OA->NPI RNR Ribonucleotide Reductase (RNR) NPI->RNR Inhibition dNTPs Decreased dNTP Synthesis RNR->dNTPs DNA_Syn Inhibition of DNA Synthesis (in normal hepatocytes) dNTPs->DNA_Syn Sel_Adv Selective Growth Advantage (for initiated hepatocytes) DNA_Syn->Sel_Adv Tumor Tumor Promotion Sel_Adv->Tumor

This compound-induced inhibition of ribonucleotide reductase.
AMPK/mTORC1 Signaling Pathway

Recent studies have implicated the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the proliferative effects of this compound. AMPK is a crucial energy sensor that, when activated, inhibits cell growth and proliferation. Conversely, mTORC1 is a key regulator of cell growth and anabolism. Research has shown that this compound can inhibit the phosphorylation of AMPK, leading to its inactivation.[11] This relieves the inhibitory constraint on mTORC1, resulting in its activation. Activated mTORC1 then promotes cell proliferation and inhibits apoptosis, processes that are central to tumor promotion.[11]

OA This compound AMPK AMPK Phosphorylation OA->AMPK Inhibition mTORC1 mTORC1 Activation AMPK->mTORC1 Inhibition Prolif Cell Proliferation mTORC1->Prolif Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Tumor Tumor Promotion Prolif->Tumor

This compound's effect on the AMPK/mTORC1 signaling pathway.
Experimental Workflow for Studying this compound-Induced Hepatocarcinogenesis

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of this compound on liver carcinogenesis.

cluster_0 Animal Model Preparation cluster_1 Experimental Treatment cluster_2 Analysis Acclimatization Acclimatization (Fischer 344 rats) Initiation Carcinogen Initiation (e.g., DMH, DEN) Acclimatization->Initiation PH Partial Hepatectomy (optional) Initiation->PH Recovery Recovery Period PH->Recovery Control Control Group (Basal Diet) Recovery->Control OA_Group Experimental Group (1% this compound Diet) Recovery->OA_Group Termination Euthanasia & Necropsy Control->Termination OA_Group->Termination Histo Histopathology (H&E, GGT staining) Termination->Histo DNA_Damage DNA Damage Assays (Alkaline Elution/Sucrose Gradient) Termination->DNA_Damage Biochem Biochemical Analysis (Nucleotide Pools) Termination->Biochem

Experimental workflow for this compound-induced liver cancer studies.

Conclusion

The body of evidence strongly supports the role of this compound as a significant tumor promoter in the liver. The primary mechanism appears to be the induction of a nucleotide pool imbalance, which subsequently leads to DNA damage and creates a selective environment for the growth of pre-neoplastic cells. The elucidation of the involved signaling pathways, particularly the AMPK/mTORC1 axis, provides potential targets for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for further research into the molecular intricacies of this compound-induced hepatocarcinogenesis and for the development of novel preventative and therapeutic strategies for liver cancer. This technical guide serves as a foundational resource for scientists dedicated to advancing our understanding of this complex interplay between metabolism, DNA integrity, and cancer.

References

Orotic Acid's Role in Gene Regulation and Cellular Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of orotic acid in gene regulation and cell development. This compound, a key intermediate in the de novo pyrimidine biosynthesis pathway, is emerging as a significant modulator of fundamental cellular processes beyond its foundational role in nucleotide synthesis. This document provides a comprehensive overview of its mechanisms of action, its influence on critical signaling pathways, and detailed experimental protocols for its study.

Introduction: this compound as a Bioactive Molecule

This compound (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), historically known as vitamin B13, is a pivotal precursor for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2] This central role in nucleic acid synthesis inherently links this compound to the regulation of gene expression and the control of cell proliferation and development.[1] Dysregulation of this compound metabolism is associated with the rare genetic disorder orotic aciduria, characterized by megaloblastic anemia and developmental delays, underscoring its importance in normal cellular function.[3] Recent research has delved deeper into the specific molecular mechanisms through which this compound exerts its influence, revealing its interaction with key cellular signaling networks that govern cell growth, metabolism, and apoptosis.

Core Mechanisms of this compound in Gene Regulation

The primary mechanism by which this compound influences gene regulation is through its role in providing the necessary substrates for transcription and translation. By serving as a precursor for uridine and cytidine triphosphates (UTP and CTP), this compound directly impacts the availability of nucleotides required for RNA synthesis. Furthermore, the balance of nucleotide pools is crucial for the fidelity and efficiency of DNA replication and repair, processes intrinsically linked to gene expression and cell cycle progression.

Beyond this fundamental role, this compound has been shown to modulate specific signaling pathways that are central to the regulation of gene expression and cell development.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and proliferation, responding to various environmental cues such as nutrients and growth factors.[4] Studies have demonstrated that this compound can activate the mTORC1 pathway. This activation is mediated, at least in part, through the negative regulation of AMP-activated protein kinase (AMPK).[5][6] In hepatocellular carcinoma cells, this compound has been shown to inhibit the phosphorylation of AMPK, which in turn leads to the activation of mTORC1.[5][6] The activation of mTORC1 then promotes cell proliferation and inhibits apoptosis.[5] This effect can be reversed by the mTORC1 inhibitor rapamycin.[5]

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, being activated during periods of low energy (high AMP:ATP ratio) to promote catabolic processes and inhibit anabolic pathways, including cell growth and proliferation.[7] this compound has been found to suppress the phosphorylation and thus the activity of AMPK.[8] This inhibition of a key energy-sensing and growth-inhibitory pathway provides a mechanism by which this compound can promote cell proliferation.[5] The suppression of AMPK by this compound has been linked to the proteasomal degradation of the upstream kinase LKB1.[8]

Regulation of SREBP-1c and Lipogenesis

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[9][10] In hepatocytes, this compound has been shown to induce the maturation and activation of SREBP-1c, leading to an increase in the expression of its target genes and subsequent lipid accumulation.[8][11] This effect is mediated through the AMPK/mTORC1 axis, where the inhibition of AMPK by this compound leads to the activation of mTORC1, which in turn promotes the activation of SREBP-1c.[8]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Cell LineThis compound ConcentrationIncubation TimeEffect on Cell Viability (% of Control)Reference
KGN (human ovarian granulosa tumor)100 µM24 h85%[12]
KGN (human ovarian granulosa tumor)250 µM24 h72%[12]
KGN (human ovarian granulosa tumor)50 µM48 h88%[12]
KGN (human ovarian granulosa tumor)100 µM48 h85%[12]
KGN (human ovarian granulosa tumor)250 µM48 h84%[12]
KGN (human ovarian granulosa tumor)50 µM72 h83%[12]
KGN (human ovarian granulosa tumor)100 µM72 h86%[12]
KGN (human ovarian granulosa tumor)250 µM72 h71%[12]
HGrC1 (normal human ovarian granulosa)250 µM24 h231%[12]
HGrC1 (normal human ovarian granulosa)10 µM48 h175%[12]
HGrC1 (normal human ovarian granulosa)25 µM48 h200%[12]
HGrC1 (normal human ovarian granulosa)50 µM48 h191%[12]
HGrC1 (normal human ovarian granulosa)100 µM48 h219%[12]

Table 1: Dose-dependent effect of this compound on the viability of KGN and HGrC1 cells.

Cell LineTreatmentEffect on AMPK PhosphorylationEffect on SREBP-1 MaturationReference
Rat Hepatocytes1% this compound DietDecreasedIncreased[8]
Human Hepatoma Cell LinesThis compoundSuppressedInduced[8]

Table 2: Effect of this compound on AMPK phosphorylation and SREBP-1 maturation.

Signaling Pathways and Experimental Workflows

This compound-Mediated Regulation of the AMPK-mTORC1-SREBP-1c Pathway

The following diagram illustrates the proposed signaling pathway through which this compound influences cell proliferation and lipogenesis.

Orotic_Acid_Signaling Orotic_Acid This compound LKB1 LKB1 Orotic_Acid->LKB1 leads to degradation of AMPK AMPK Orotic_Acid->AMPK inhibits Proteasome Proteasomal Degradation LKB1->Proteasome LKB1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits SREBP1c SREBP-1c mTORC1->SREBP1c activates Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes increases

This compound signaling pathway.

Experimental Workflow for Investigating the Effects of this compound on Cell Proliferation and Gene Expression

This workflow outlines a typical experimental approach to characterize the effects of this compound on a given cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SK-Hep1, KGN) OA_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->OA_Treatment MTT 3a. Cell Viability Assay (MTT Assay) OA_Treatment->MTT Flow_Cytometry 3b. Cell Cycle Analysis (Flow Cytometry) OA_Treatment->Flow_Cytometry Western_Blot 3c. Protein Expression/Phosphorylation (Western Blot for p-AMPK, p-mTOR, etc.) OA_Treatment->Western_Blot RT_qPCR 3d. Gene Expression Analysis (RT-qPCR for SREBP-1c, etc.) OA_Treatment->RT_qPCR Data_Analysis 4. Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Experimental workflow diagram.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of specific proteins (e.g., AMPK, mTOR, S6K).

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression levels of target genes (e.g., SREBP-1c, FASN).

Protocol:

  • RNA Extraction: Treat cells with this compound, then isolate total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound is a critical metabolite that extends its influence far beyond its role as a simple building block for pyrimidines. Its ability to modulate key signaling pathways such as mTORC1 and AMPK highlights its potential as a bioactive molecule with significant implications for cell development, proliferation, and metabolism. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for researchers and drug development professionals.

Future research should focus on elucidating the full spectrum of genes regulated by this compound through transcriptomic and proteomic approaches. Further investigation into the direct molecular targets of this compound and its derivatives will be crucial for the development of novel therapeutic strategies targeting metabolic and proliferative disorders. The experimental protocols provided herein offer a robust framework for pursuing these and other important questions in this exciting field of research.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Determination of Urinary Orotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, an intermediate in pyrimidine biosynthesis, is a critical biomarker for various metabolic disorders. Its quantification in urine is essential for the diagnosis and monitoring of conditions such as hereditary orotic aciduria and urea cycle defects. Elevated levels of urinary this compound can indicate enzymatic deficiencies in these pathways, providing valuable diagnostic information. This document provides detailed application notes and protocols for the quantitative determination of urinary this compound using various analytical techniques.

Methods for Quantification

Several analytical methods are available for the accurate and precise quantification of this compound in urine. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most commonly employed techniques are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine clinical analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it the gold standard for accurate quantification, especially at low concentrations.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A reliable method that requires derivatization of the analyte before analysis.

  • Enzymatic Colorimetric Assay: A simpler, high-throughput method suitable for screening purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method provides a reliable and cost-effective approach for the quantification of urinary this compound. It is well-suited for clinical laboratories with standard HPLC equipment. The principle involves separating this compound from other urine components on a reversed-phase column followed by detection using a UV detector at a specific wavelength.

Experimental Protocol

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered urine 1:10 with deionized water.

2. Reagents and Materials

  • This compound standard

  • Deionized water

  • Methanol (HPLC grade)

  • Sodium phosphate buffer (35 mM), pH 3.5

  • Perchloric acid (6%)

  • Sodium heptane sulfonate (2.5 mM)

3. HPLC Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate (pH 3.5) and methanol (e.g., 88:12 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[2]

  • Column Temperature: Ambient.

4. Calibration

  • Prepare a stock solution of this compound (1 mg/mL) in deionized water.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in urine samples.

  • Inject each standard in triplicate to generate a calibration curve.

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the peak area and calculate the concentration of this compound in the sample using the calibration curve.

  • Normalize the result to urinary creatinine concentration.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Thaw Urine Sample s2 Centrifuge s1->s2 s3 Filter s2->s3 s4 Dilute s3->s4 a1 Inject Sample s4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d3 Normalization d2->d3 end end d3->end Final Result

Caption: HPLC-UV workflow for urinary this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of urinary this compound. Its high selectivity allows for minimal sample preparation and rapid analysis times, making it ideal for high-throughput screening and clinical research where accuracy is paramount. This method utilizes a stable isotope-labeled internal standard for precise quantification.

Experimental Protocol

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine sample 1:20 with a solution of 0.1% formic acid in water.[3][4]

  • Add a known concentration of a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound) to all samples, calibrators, and quality controls.

2. Reagents and Materials

  • This compound standard

  • [1,3-¹⁵N₂]this compound (internal standard)

  • Deionized water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

3. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 3 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-7 min: 95-5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.45 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: m/z 155 -> 111.[3][4]

    • [1,3-¹⁵N₂]this compound: m/z 157 -> 113.[6]

4. Calibration

  • Prepare a series of calibrators in a matrix similar to the samples (e.g., synthetic urine or pooled normal urine) with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibrators to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

5. Data Analysis

  • Calculate the peak area ratio of this compound to the internal standard in the samples.

  • Determine the concentration of this compound from the calibration curve.

  • Normalize the result to urinary creatinine concentration.

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw and Vortex Urine s2 Dilute with Formic Acid s1->s2 s3 Add Internal Standard s2->s3 a1 Inject Sample s3->a1 a2 Gradient Elution a1->a2 a3 ESI- Source a2->a3 a4 MRM Detection a3->a4 d1 Peak Area Ratio Calculation a4->d1 d2 Quantification d1->d2 d3 Normalization d2->d3 end end d3->end Final Result

Caption: LC-MS/MS workflow for urinary this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the quantification of urinary this compound, offering high resolution and specificity. This method requires a derivatization step to make the non-volatile this compound amenable to gas chromatography. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound).

  • Add 100 µL of urease solution and incubate at 37°C for 30 minutes to remove urea.

  • Acidify the sample with HCl.

  • Extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.[7]

2. Reagents and Materials

  • This compound standard

  • [1,3-¹⁵N₂]this compound (internal standard)

  • Urease solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • BSTFA with 1% TMCS

  • Pyridine

3. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Specific ions for the derivatized this compound and internal standard.

4. Calibration

  • Prepare a set of calibrators by spiking known amounts of this compound and a constant amount of the internal standard into a urine matrix.

  • Process and derivatize the calibrators in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

5. Data Analysis

  • Calculate the peak area ratio of the derivatized this compound to the derivatized internal standard in the samples.

  • Determine the concentration of this compound from the calibration curve.

  • Normalize the result to urinary creatinine concentration.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Thaw Urine and Add IS s2 Urease Treatment s1->s2 s3 Extraction s2->s3 s4 Evaporation s3->s4 s5 Derivatization s4->s5 a1 Inject Sample s5->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 SIM Detection a3->a4 d1 Peak Area Ratio Calculation a4->d1 d2 Quantification d1->d2 d3 Normalization d2->d3 end end d3->end Final Result

Caption: GC-MS workflow for urinary this compound.

Enzymatic Colorimetric Assay

Application Note

This method offers a simple and rapid approach for the screening of urinary this compound. It is based on the enzymatic conversion of this compound, and the subsequent detection of a reaction product via a color change. While less specific than chromatographic methods, its high-throughput nature makes it suitable for initial screening in a large number of samples. It is important to note that the following protocol is adapted from a similar assay for uric acid and would require specific validation for this compound.[8][9][10]

Experimental Protocol

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples to remove any sediment.

  • Dilute urine samples with distilled water as needed to fall within the assay's linear range.

2. Reagents and Materials

  • This compound standard

  • Orotate phosphoribosyltransferase (OPRT) enzyme

  • Phosphoribosyl pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 8.0)

  • Colorimetric detection reagent (e.g., a reagent that reacts with a product of the enzymatic reaction)

  • Microplate reader

3. Assay Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer, PRPP, and the colorimetric reagent.

  • Pipette 20 µL of each standard, sample, and blank (water) into separate wells of a 96-well microplate.

  • Add 180 µL of the reaction mixture to each well.

  • Add 10 µL of OPRT enzyme solution to the standard and sample wells. Add 10 µL of buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.[10]

4. Calibration

  • Prepare a series of this compound standards of known concentrations.

  • Run the standards alongside the samples to generate a standard curve of absorbance versus concentration.

5. Data Analysis

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Determine the concentration of this compound in the samples from the standard curve.

  • Normalize the result to urinary creatinine concentration.

Logical Relationship Diagram

Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection A This compound C OPRT Enzyme A->C B PRPP B->C D Orotidine 5'-Monophosphate C->D E Pyrophosphate C->E F Reaction Product E->F H Colored Product F->H G Colorimetric Reagent G->H I I H->I Measure Absorbance

Caption: Principle of the enzymatic colorimetric assay.

Quantitative Data Summary

The following tables summarize typical validation parameters for the different analytical methods. These values can vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Comparison

ParameterHPLC-UVLC-MS/MSGC-MSEnzymatic Assay
Specificity ModerateHighHighLow to Moderate
Sensitivity (LOD) ~0.1-0.5 µmol/L~0.15 µmol/L[3]~0.28 µmol/L[11]~1-5 µmol/L
Linearity (r²) >0.99>0.99>0.99>0.98
Precision (CV%) <10%<5%[4]<10%<15%
Accuracy (Recovery) 90-110%95-105%93.7-110.6%[11]85-115%
Sample Prep Time ModerateShortLongShort
Analysis Time 10-20 min<5 min[4]20-30 min<30 min

Table 2: Urinary this compound Reference Ranges

Age GroupReference Range (mmol/mol creatinine)
< 2 weeks1.4 - 5.3
2 weeks - 1 year1.0 - 3.2
1 - 10 years0.5 - 3.3
> 10 years - Adult0.4 - 1.2

Reference ranges can vary slightly between laboratories.

Conclusion

The quantitative determination of urinary this compound is a vital tool in the diagnosis and management of several inherited metabolic diseases. This document provides a comprehensive overview of the most common analytical methods, including detailed protocols and performance characteristics. The choice of method should be based on the specific requirements of the laboratory and the clinical application. For high-throughput screening, enzymatic assays or simple HPLC-UV methods may be sufficient. For definitive diagnosis and research applications requiring high sensitivity and specificity, LC-MS/MS is the recommended method.

References

LC-MS/MS for differential diagnosis of metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Differential Diagnosis of Inborn Errors of Metabolism

Introduction

Inborn Errors of Metabolism (IEMs) comprise a large group of genetic disorders resulting from defects in specific enzymes or transport proteins, leading to the accumulation or deficiency of metabolites. Rapid and accurate diagnosis is critical to prevent severe clinical outcomes, including irreversible neurological damage and death. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in clinical laboratories for the diagnosis and management of these conditions.[1][2] Its high sensitivity, specificity, and multiplexing capabilities allow for the simultaneous quantification of a wide range of metabolites from a single, small-volume biological sample, such as a dried blood spot (DBS).[3][4]

This document provides detailed application notes and protocols for the use of LC-MS/MS in the differential diagnosis of several major classes of IEMs, including aminoacidopathies, organic acidemias, fatty acid oxidation disorders, and lysosomal storage disorders.

Application Note 1: Amino Acid Analysis for Aminoacidopathies

Principle and Applications

Disorders of amino acid metabolism, or aminoacidopathies, are caused by enzymatic defects in the pathways for synthesizing or catabolizing amino acids. LC-MS/MS allows for the precise quantification of amino acids and related compounds in plasma, urine, and dried blood spots.[5][6] This analysis is fundamental for screening and diagnosing conditions such as Phenylketonuria (PKU), Maple Syrup Urine Disease (MSUD), Tyrosinemia, and Homocystinuria. The method typically involves a straightforward sample preparation followed by chromatographic separation and detection using multiple reaction monitoring (MRM).[7]

Data Presentation: Key Diagnostic Amino Acids

AnalyteAssociated DisorderTypical Finding in Untreated Patients
Phenylalanine (Phe)Phenylketonuria (PKU)Markedly Elevated
Tyrosine (Tyr)Tyrosinemia (Type I, II, III)Elevated
Leucine (Leu), Isoleucine (Ile), Valine (Val)Maple Syrup Urine Disease (MSUD)Markedly Elevated
Methionine (Met)HomocystinuriaElevated
Citrulline (Cit)Citrullinemia (Urea Cycle Defect)Markedly Elevated
Argininosuccinic Acid (ASA)Argininosuccinic Aciduria (Urea Cycle Defect)Markedly Elevated
Proline (Pro)HyperprolinemiaElevated

Experimental Protocol: Quantitative Amino Acid Analysis in Plasma

This protocol describes a "dilute-and-shoot" method for the direct analysis of amino acids without derivatization.

  • Sample Preparation

    • Collect 100 µL of patient plasma.

    • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

    • Vortex for 30 seconds and incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated protein.[8]

    • Transfer 50 µL of the supernatant to a new microcentrifuge tube.

    • Add 450 µL of an internal standard solution (containing stable isotope-labeled amino acids) prepared in the initial mobile phase.[8]

    • Vortex briefly and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions

    • LC System: Agilent 1290 UPLC or equivalent.[9]

    • Column: Specialized amino acid analysis column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm).[7]

    • Mobile Phase A: 100 mM ammonium formate in water.[7]

    • Mobile Phase B: 0.3% Formic acid in 95:5 Acetonitrile:Water.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Injection Volume: 4-20 µL.[8][9]

    • Column Temperature: 35-50°C.[7][9]

    • Gradient: A typical gradient runs from high organic (e.g., 92% B) to high aqueous over several minutes to separate the polar amino acids.[7]

    • Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent.[9]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding internal standard.

Visualization: Amino Acid Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample Collection p2 2. Protein Precipitation (Sulfosalicylic Acid) p1->p2 p3 3. Centrifugation p2->p3 p4 4. Supernatant Transfer p3->p4 p5 5. Dilution with Internal Standards p4->p5 a1 6. UPLC Injection p5->a1 a2 7. Chromatographic Separation a1->a2 a3 8. ESI Ionization (+) a2->a3 a4 9. MS/MS Detection (MRM) a3->a4 d1 10. Peak Integration a4->d1 d2 11. Quantification vs. IS d1->d2 d3 12. Comparison to Reference Ranges d2->d3 d4 13. Diagnostic Report d3->d4

Caption: Workflow for plasma amino acid analysis by LC-MS/MS.

Application Note 2: Acylcarnitine Profiling for FAO Disorders and Organic Acidemias

Principle and Applications

Acylcarnitines are esters of carnitine and fatty acids or organic acids. They are essential intermediates for transporting fatty acids into the mitochondria for β-oxidation.[10][11] Defects in fatty acid oxidation (FAO) or certain amino acid catabolism pathways lead to the accumulation of specific acyl-CoA species, which are then converted to their corresponding acylcarnitines and released into circulation.[10] Acylcarnitine profiling in dried blood spots or plasma is a primary tool for newborn screening and diagnosis of disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Glutaric Aciduria Type I, and Propionic Acidemia.[12][13]

Data Presentation: Key Diagnostic Acylcarnitines

AnalyteAbbreviationAssociated Disorder(s)Typical Finding in Untreated Patients
OctanoylcarnitineC8MCAD DeficiencyMarkedly Elevated
DecanoylcarnitineC10MCAD DeficiencyElevated
TetradecenoylcarnitineC14:1VLCAD DeficiencyElevated
PropionylcarnitineC3Propionic Acidemia, Methylmalonic AcidemiaElevated
GlutarylcarnitineC5-DCGlutaric Aciduria Type I (GA-I)Elevated
IsovalerylcarnitineC5Isovaleric AcidemiaElevated
Free CarnitineC0Primary Carnitine Deficiency, Secondary DepletionMarkedly Decreased or Low

Experimental Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS)

This protocol describes a common method used in newborn screening.[14]

  • Sample Preparation

    • Punch a 3 mm disc from the dried blood spot card into a 96-well microplate.

    • Add 100 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled acylcarnitine internal standards.

    • Seal the plate and agitate on a plate shaker for 30 minutes to extract the analytes.

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 60 µL of the initial LC mobile phase. Some methods proceed to butylation at this step to improve ionization, while others analyze the underivatized extract.

    • Seal the plate and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions

    • LC System: Waters Acquity UPLC or equivalent.

    • Analysis Mode: Can be performed via Flow Injection Analysis (FIA-MS/MS) for high throughput or with a short LC column for isomer separation.[2][10]

    • Column (if used): C8 or C18 reverse-phase column (e.g., 2.1 x 50 mm).

    • Mobile Phase: Typically a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

    • Mass Spectrometer: Waters Xevo TQD or equivalent.

    • Ionization Mode: ESI, Positive.

    • Scan Type: Precursor Ion Scan of m/z 85 is a common method for detecting all acylcarnitines, as they share this common fragment. Alternatively, MRM can be used for targeted quantification.[10]

Visualization: Fatty Acid Oxidation Pathway

cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid (Cytosol) LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA CPT1 CPT-I LCFA_CoA->CPT1 AcylCN_Outer Acylcarnitine CPT1->AcylCN_Outer CACT CACT (Translocase) AcylCN_Outer->CACT AcylCN_Inner Acylcarnitine CACT->AcylCN_Inner CPT2 CPT-II AcylCN_Inner->CPT2 LCFA_CoA_Matrix Long-Chain Acyl-CoA (Mitochondrial Matrix) CPT2->LCFA_CoA_Matrix BetaOx β-Oxidation Spiral LCFA_CoA_Matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Defect Enzyme Defect (e.g., MCAD, VLCAD) BetaOx->Defect TCA TCA Cycle AcetylCoA->TCA Accumulation Accumulated Acylcarnitines (in blood) Defect->Accumulation Leads to Accumulation->AcylCN_Inner Reverses via CACT/CPT-II

Caption: Carnitine shuttle and the impact of β-oxidation defects.

Application Note 3: Urinary Organic Acid Analysis

Principle and Applications

Organic acidemias (or acidurias) are a class of IEMs characterized by the excretion of abnormal amounts and types of organic acids in the urine.[15] These disorders typically result from defects in the catabolism of amino acids, carbohydrates, or fatty acids. While gas chromatography-mass spectrometry (GC-MS) has been the traditional method, LC-MS/MS is increasingly adopted due to its simpler sample preparation (no derivatization required for many methods), speed, and robustness.[16][17][18] A comprehensive LC-MS/MS method can detect dozens of clinically relevant organic acids, acylglycines, and acylcarnitines in a single run, enabling the diagnosis of over 80 different IEMs.[16]

Data Presentation: Key Diagnostic Organic Acids

AnalyteAssociated Disorder(s)
Methylmalonic AcidMethylmalonic Acidemia (MMA)
Propionic Acid, 3-Hydroxypropionic Acid, Methylcitric AcidPropionic Acidemia (PA)
3-Hydroxyisovaleric Acid3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC)
Glutaric Acid, 3-Hydroxyglutaric AcidGlutaric Aciduria Type I (GA-I)
4-Hydroxyphenylacetic Acid, 4-Hydroxyphenyllactic AcidTyrosinemia
Suberylglycine, HexanoylglycineMCAD Deficiency

Experimental Protocol: Urinary Organic Acid Analysis

This protocol is based on a "dilute-and-shoot" LC-MS/MS approach.[16][17]

  • Sample Preparation

    • Centrifuge a random urine sample to remove particulates.

    • Dilute 50 µL of urine supernatant with 450 µL of LC-MS grade water.

    • Add 10 µL of an internal standard mixture containing stable isotope-labeled organic acids.

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions

    • LC System: UPLC system.

    • Column: C18 reverse-phase column (e.g., HSS T3, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

    • Gradient: A shallow gradient is used to separate the wide range of organic acids over approximately 15-20 minutes.

    • Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer.

    • Ionization Mode: ESI, Negative (as most organic acids are carboxylic acids). Some methods use polarity switching to detect both positive and negative ions.[15]

    • Scan Type: Scheduled Multiple Reaction Monitoring (MRM) to maximize sensitivity and the number of analytes detected.[16]

Visualization: Organic Acid Analysis Workflow

cluster_prep Urine Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 1. Urine Collection and Centrifugation p2 2. Dilution with Water p1->p2 p3 3. Addition of Internal Standards p2->p3 a1 4. UPLC Injection p3->a1 a2 5. Reverse-Phase Chromatography a1->a2 a3 6. ESI Ionization (-) a2->a3 a4 7. Scheduled MRM Detection a3->a4 d1 8. Analyte Identification and Quantification a4->d1 d2 9. Pattern Recognition d1->d2 d3 10. Correlation with Clinical Phenotype d2->d3 d4 11. Differential Diagnosis d3->d4

Caption: Simplified workflow for urinary organic acid profiling.

Application Note 4: Advanced Applications in Lysosomal Storage Disorders (LSDs)

Principle and Applications

Lysosomal Storage Disorders (LSDs) are a group of over 50 distinct IEMs caused by defects in lysosomal enzymes or transporters, leading to the accumulation of undigested substrates. LC-MS/MS is revolutionizing LSD diagnostics by enabling two main approaches:

  • Enzyme Activity Assays: Quantifying the in vitro activity of specific lysosomal enzymes from DBS extracts by measuring the product formed from a synthetic substrate.[19]

  • Biomarker Quantification: Directly measuring the accumulated substrates (biomarkers) in plasma, urine, or DBS. This is particularly useful for disorders like Gaucher disease (elevated glucosylsphingosine, Lyso-Gb1) and Fabry disease (elevated globotriaosylsphingosine, Lyso-Gb3).[20][21]

Data Presentation: Key LSD Biomarkers

BiomarkerAbbreviationAssociated DisorderSample Type
GlucosylsphingosineLyso-Gb1Gaucher DiseasePlasma, DBS
GlobotriaosylsphingosineLyso-Gb3Fabry DiseasePlasma, DBS
GalactosylsphingosinePsychosineKrabbe DiseaseDBS
Heparan Sulfate-derived DisaccharidesHSMucopolysaccharidoses (MPS I, II, III, etc.)Urine

Experimental Protocol: Lyso-Gb3 Quantification in Plasma for Fabry Disease

  • Sample Preparation

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the stable isotope-labeled internal standard (e.g., d5-Lyso-Gb3).

    • Vortex vigorously for 1 minute to precipitate protein and extract lipids.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube or well and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions

    • LC System: UPLC system.

    • Column: C18 or C8 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol + 0.1% Formic Acid.

    • Flow Rate: ~0.4 mL/min.

    • Ionization Mode: ESI, Positive.

    • Scan Type: MRM. Key transitions include m/z 786.2 → 282.1 for Lyso-Gb3.[21]

Visualization: Diagnostic Logic for IEMs

symptoms Clinical Suspicion (e.g., Seizures, FTT, Acidosis) screening Tier 1: Newborn Screening (DBS LC-MS/MS) symptoms->screening tier2 Tier 2: Confirmatory / Specific Tests symptoms->tier2 aa_profile Amino Acid Profile screening->aa_profile ac_profile Acylcarnitine Profile screening->ac_profile aa_profile->tier2 ac_profile->tier2 urine_oa Urine Organic Acids (LC-MS/MS or GC-MS) tier2->urine_oa plasma_aa Plasma Amino Acids (Quantitative) tier2->plasma_aa lsd_biomarker Specific Biomarkers (e.g., Lyso-Gb3) tier2->lsd_biomarker enzyme_assay Enzyme Activity Assay tier2->enzyme_assay diagnosis Definitive Diagnosis urine_oa->diagnosis plasma_aa->diagnosis lsd_biomarker->diagnosis enzyme_assay->diagnosis genetic Molecular Genetic Testing diagnosis->genetic Confirmation

Caption: Multi-tiered diagnostic approach for Inborn Errors of Metabolism.

References

Application Notes & Protocols: Orotic Acid Production Utilizing Engineered Ashbya gossypii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a key intermediate in the de novo pyrimidine biosynthetic pathway, serves as a valuable nutraceutical and a precursor for synthesizing various therapeutic compounds. Traditional chemical synthesis of this compound presents environmental challenges. This document outlines a biotechnological approach for this compound production using metabolically engineered strains of the filamentous fungus Ashbya gossypii. This organism, already established in the industrial production of riboflavin, has been successfully engineered to accumulate and excrete significant quantities of this compound, particularly from low-cost substrates like crude glycerol.

The strategy hinges on creating a pyrimidine auxotroph of A. gossypii with a specific blockage in the pyrimidine pathway. This blockage, downstream of the enzyme dihydroorotate dehydrogenase (DHOD), leads to the accumulation and subsequent secretion of this compound. Further metabolic engineering and optimization of fermentation conditions have been shown to significantly enhance production titers.

Metabolic Pathway and Engineering Strategy

The core of the engineering strategy involves disrupting the de novo pyrimidine biosynthesis pathway. In A. gossypii, blocking the pathway at the level of orotidine 5′-phosphate decarboxylase, encoded by the AgURA3 gene, prevents the conversion of this compound to orotidine 5'-monophosphate (OMP), leading to the accumulation of this compound. A key determinant for this accumulation is the presence of a mitochondrial dihydroorotate dehydrogenase (DHOD), encoded by the AgURA9 gene.

Pyrimidine_Biosynthesis_Pathway Fig 1. Engineered Pyrimidine Biosynthesis Pathway in A. gossypii CP Carbamoyl phosphate URA2 AgURA2 CP->URA2 ATCase Asp Aspartate Asp->URA2 ATCase CAA Carbamoyl aspartate URA4 AgURA4 CAA->URA4 DHOase DHO Dihydroorotate URA9 AgURA9 (Mitochondrial DHOD) DHO->URA9 DHOD OA This compound URA5_10 AgURA5/10 OA->URA5_10 OPRTase OMP Orotidine 5'- monophosphate URA3 AgURA3 OMP->URA3 ODCase (Blocked) UMP Uridine 5'- monophosphate Pyrimidines Pyrimidines UMP->Pyrimidines URA2->CAA ATCase URA4->DHO DHOase URA9->OA DHOD URA3->UMP ODCase (Blocked) URA5_10->OMP OPRTase

Caption: Engineered Pyrimidine Biosynthesis Pathway in A. gossypii.

Quantitative Data Summary

The following tables summarize the this compound production performance of various engineered A. gossypii strains under different cultivation conditions.

Table 1: this compound Production in Shake-Flask Cultures

StrainCarbon SourceThis compound Titer (g/L)Biomass (g CDW/L)Reference
A. gossypii ATCC 10895 (Wild Type)GlucoseNot DetectedN/A[1]
A. gossypii Agura3Glucose~1.51 ± 0.045.52 ± 0.33[1]
A. gossypii Agura3Glycerol~1.23 ± 0.045.73 ± 0.07[1]
A. gossypii Agura3 (Optimized)Crude Glycerol> 4.0N/A[2]

Table 2: Comparison of Engineered Strains for this compound Production

StrainGenetic ModificationKey FeatureThis compound Production (Relative)Reference
A. gossypii Agura3Deletion of AgURA3Blocks pathway at OMP decarboxylaseBaseline (~1.5 g/L)[1][3]
Engineered S. cerevisiaeSubstitution of ScURA3 with AgURA9Demonstrates importance of mitochondrial DHOD~0.5 g/L[1]
Optimized A. gossypii Agura3Agura3 + Culture OptimizationNitrogen-limited conditions3.6-fold increase vs. baseline[2][3]

Experimental Protocols

Protocol 1: Strain Maintenance and Spore Preparation

This protocol describes the maintenance of A. gossypii strains and the preparation of spores for inoculation.

Materials:

  • A. gossypii strain (e.g., Agura3)

  • AFM solid medium (10 g/L yeast extract, 10 g/L tryptone, 1 g/L myo-inositol, 20 g/L glucose, 20 g/L agar)

  • Spore buffer (20% v/v glycerol, 0.8% w/v NaCl, 0.025% v/v Tween 20)

  • Sterile petri dishes

  • Sterile glass beads (4 mm)

  • Incubator at 28°C

  • -80°C freezer

Procedure:

  • Streak the A. gossypii strain onto AFM agar plates.

  • Incubate at 28°C for 7-10 days until mycelia cover the plate and sporulation is observed.

  • Aseptically add 5 mL of sterile spore buffer to a mature plate.

  • Gently scrape the surface of the mycelium with a sterile spreader to release the spores.

  • Transfer the resulting spore suspension to a sterile 15 mL conical tube.

  • Add sterile glass beads and vortex for 1-2 minutes to break up mycelial clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial debris.

  • Determine spore concentration using a hemocytometer.

  • Aliquot the spore suspension and store at -80°C for long-term use.[2]

Spore_Preparation_Workflow Fig 2. Workflow for A. gossypii Spore Preparation A Streak A. gossypii on AFM agar B Incubate at 28°C for 7-10 days A->B C Harvest spores with spore buffer B->C D Vortex with glass beads C->D E Filter to remove mycelia D->E F Count spores (hemocytometer) E->F G Store aliquots at -80°C F->G

Caption: Workflow for A. gossypii Spore Preparation.

Protocol 2: Shake-Flask Fermentation for this compound Production

This protocol details the cultivation of engineered A. gossypii in shake flasks to produce this compound.

Materials:

  • A. gossypii spore suspension (Protocol 1)

  • AFM liquid medium (10 g/L yeast extract, 10 g/L tryptone, 1 g/L myo-inositol, 20 g/L glucose or glycerol)

  • 250 mL Erlenmeyer flasks

  • Sterile cotton plugs or foam stoppers

  • Shaking incubator

Procedure:

  • Prepare AFM liquid medium and dispense 50 mL into each 250 mL Erlenmeyer flask.

  • Sterilize the flasks by autoclaving.

  • Inoculate each flask with A. gossypii spores to a final concentration of approximately 1 x 10^5 spores/mL.

  • Incubate the flasks at 28-30°C with orbital shaking at 200 rpm.[2]

  • Cultivate for 72-96 hours.

  • Collect samples periodically to measure biomass (cell dry weight) and this compound concentration in the supernatant.

Protocol 3: Bioreactor Fermentation

For scaled-up production and controlled conditions, a bioreactor is recommended.

Materials:

  • 2 L bioreactor

  • Production medium (e.g., AFM with crude glycerol as the carbon source)

  • Inoculum from a seed culture (prepared as in Protocol 2, grown for 48h)

  • 6.5 g/L CaCO₃ or automated pH control system (e.g., with NaOH/H₂SO₄)

  • Sterile air supply

  • Antifoam agent

Procedure:

  • Prepare 1 L of production medium in the bioreactor vessel and sterilize.

  • Aseptically inoculate the bioreactor with a 5-10% (v/v) seed culture.

  • Set the fermentation parameters:

    • Temperature: 28°C

    • Agitation: 500 rpm

    • Aeration: 2.0 vvm (volume of air per volume of medium per minute)

    • pH: Maintain at 7.0 ± 0.1 using CaCO₃ or an automated pH controller.[2]

  • Run the fermentation for 96-120 hours.

  • Monitor dissolved oxygen, pH, and substrate consumption throughout the process.

  • Withdraw samples aseptically for analysis of this compound and biomass.

Production_Logic Fig 3. Logical Flow of this compound Production cluster_strain Strain Development cluster_process Production Process WT A. gossypii Wild Type Deletion Deletion of AgURA3 gene WT->Deletion Engineered Agura3 Auxotroph Deletion->Engineered Inoculum Inoculum Preparation (Spores/Seed Culture) Engineered->Inoculum Fermentation Fermentation (Shake Flask or Bioreactor) Inoculum->Fermentation Harvest Harvest Supernatant (Centrifugation/Filtration) Fermentation->Harvest Quantification This compound Quantification (HPLC/LC-MS) Harvest->Quantification

Caption: Logical Flow of this compound Production.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound in fermentation broth supernatant. Method optimization and validation are required.

Materials:

  • Fermentation supernatant

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

  • Mobile phase: 5 mM H₂SO₄ (or similar acidic mobile phase)

  • This compound standard solution (for calibration curve)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 minutes) to pellet the biomass.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the Aminex HPX-87H column, maintained at an appropriate temperature (e.g., 35-50°C).

    • Set the mobile phase (e.g., 5 mM H₂SO₄) flow rate to 0.6 mL/min.

    • Set the UV detector to 280 nm.

    • Inject 10-20 µL of the prepared sample.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 2.0 g/L).

    • Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[4]

Conclusion

Ashbya gossypii serves as a potent and versatile chassis for the biotechnological production of this compound. By implementing targeted genetic modifications, specifically the deletion of the AgURA3 gene, and optimizing fermentation conditions, it is possible to achieve high titers of this valuable compound from renewable feedstocks. The protocols and data presented herein provide a comprehensive guide for researchers and developers to establish and advance this promising production platform.

References

Application Notes and Protocols for Orotic Acid-Induced Hypertension Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orotic acid, an intermediate in pyrimidine nucleotide biosynthesis, has been linked to the development of hypertension. Animal models, particularly in rats, have been established to investigate the mechanisms underlying this compound-induced hypertension and to evaluate potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing this model system. The primary mechanism involves the induction of endothelial dysfunction through the impairment of nitric oxide (NO) synthesis, leading to increased vascular resistance and elevated blood pressure.[1][2][3][4]

Data Presentation

The following tables summarize the key quantitative data obtained from rat models of this compound-induced hypertension.

Table 1: Hemodynamic and Metabolic Parameters in this compound-Fed Rats

ParameterControl GroupThis compound Group (1% diet for 3 weeks)Percentage ChangeReference
Systolic Blood PressureNormal25% increase25%[1][2][3][4]
Mean Arterial Pressure104 ± 2 mmHg120 ± 3 mmHg~15%[5]
Plasma Endothelin-1Normal201% increase201%[1][2][3]
HOMA-IRNormal125% increase125%[1][3]
Fasting GlucoseNormal61.6% increase61.6%[6]
Fasting InsulinNormal46.1% increase46.1%[6]

Table 2: Effects of this compound on Vascular Function

ParameterConditionEffect of this compoundReference
Insulin-induced VasodilationAortic RingsSignificantly inhibited[1][2][3]
Metformin-induced VasodilationAortic RingsSignificantly inhibited[1][2][3]
eNOS PhosphorylationEndothelial CellsInhibited[1][2][3]
Nitric Oxide (NO) ProductionEndothelial CellsInhibited[1][2][3]

Experimental Protocols

Induction of this compound-Induced Hypertension in Rats

Objective: To induce hypertension in rats by supplementing their diet with this compound.

Materials:

  • Male Sprague-Dawley rats (10 weeks old)

  • Standard rat chow

  • This compound powder

  • Animal cages with ad libitum access to food and water

Protocol:

  • Acclimate the rats for one week to the housing conditions (12-hour light/dark cycle, controlled temperature).

  • Prepare the experimental diet by mixing 1% (w/w) this compound with the standard rat chow.

  • Divide the rats into two groups: a control group receiving the standard diet and an experimental group receiving the 1% this compound diet.

  • Provide the respective diets and water ad libitum for a period of 3 weeks.[6][7]

  • Monitor the animals' general health and body weight regularly.

Measurement of Blood Pressure by Tail-Cuff Method

Objective: To non-invasively measure systolic blood pressure in conscious rats.

Materials:

  • Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)

  • Rat restrainer

  • Warming platform

Protocol:

  • Acclimate the rats to the restrainer for several days before the actual measurement to minimize stress.

  • On the day of measurement, place the rat in the restrainer.

  • Position the tail cuff and a volume pressure recording (VPR) or photoelectric sensor on the rat's tail.

  • Warm the rat's tail to a temperature of 32-35°C to ensure adequate blood flow for detection of the pulse.

  • Inflate the tail cuff to a pressure that occludes the caudal artery.

  • Gradually deflate the cuff and record the pressure at which the pulse reappears; this corresponds to the systolic blood pressure.

  • Perform at least three consecutive measurements and calculate the average to ensure accuracy.

  • Blood pressure can be measured weekly throughout the 3-week induction period.[6]

Assessment of Vascular Function using Aortic Ring Vasodilation Assay

Objective: To assess endothelium-dependent vasodilation in isolated aortic rings.

Materials:

  • Thoracic aorta from control and this compound-fed rats

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh), Insulin, or Metformin

  • Organ bath system with force transducers

  • Dissection microscope and surgical instruments

Protocol:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in ice-cold Krebs-Henseleit buffer and clean off adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulatively add the vasodilator of interest (e.g., acetylcholine, insulin, or metformin) to assess endothelium-dependent relaxation.

  • Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Western Blot Analysis of Signaling Proteins

Objective: To determine the phosphorylation status and expression levels of key proteins in the signaling pathways affected by this compound.

Materials:

  • Aortic tissue or cultured endothelial cells (e.g., HUVECs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (e.g., anti-phospho-eNOS, anti-eNOS, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Homogenize the aortic tissue or lyse the endothelial cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Endothelial Dysfunction

OA This compound PI3K PI3K OA->PI3K inhibits AMPK AMPK OA->AMPK inhibits Insulin Insulin Insulin->PI3K Metformin Metformin Metformin->AMPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS P+ AMPK->eNOS P+ NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Hypertension Hypertension Vasodilation->Hypertension prevents Start Start: Acclimatize Rats Diet Dietary Intervention (3 weeks) Control vs. 1% this compound Start->Diet BP Weekly Blood Pressure Measurement (Tail-Cuff) Diet->BP Sacrifice Euthanasia and Tissue Collection Diet->Sacrifice Analysis Data Analysis and Interpretation BP->Analysis Vascular Aortic Ring Vasodilation Assay Sacrifice->Vascular Biochem Biochemical Analysis (e.g., Western Blot) Sacrifice->Biochem Vascular->Analysis Biochem->Analysis OA Increased This compound EndoDys Endothelial Dysfunction OA->EndoDys InsulinRes Insulin Resistance OA->InsulinRes NO_decrease Decreased NO Bioavailability EndoDys->NO_decrease ET1_increase Increased Endothelin-1 EndoDys->ET1_increase Vasoconstriction Vasoconstriction NO_decrease->Vasoconstriction ET1_increase->Vasoconstriction InsulinRes->EndoDys Hypertension Hypertension Vasoconstriction->Hypertension

References

Application Notes and Protocols for Orotid Acid Supplementation in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orotic acid (OA), historically known as vitamin B13, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins.[1][2][3] The central nervous system (CNS) has a high demand for nucleic acid synthesis to maintain neuronal health, repair mechanisms, and signaling.[1][4] Consequently, this compound supplementation has emerged as a potential therapeutic strategy for neuroprotection in various neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1]

The primary hypothesis is that supplementing with this compound can increase the pool of pyrimidine nucleotides, thereby supporting neuronal survival and repair processes, particularly following injury or stress.[5][6] This document provides a summary of key preclinical findings, experimental protocols, and the proposed mechanisms of action for this compound in neuroprotection.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by bolstering the pyrimidine synthesis pathway. In human metabolism, this compound is a precursor to uridine monophosphate (UMP), a foundational pyrimidine nucleotide.[1][4] The proposed neuroprotective mechanisms include:

  • Support for Nucleic Acid Synthesis: Enhanced availability of pyrimidines is crucial for DNA repair and RNA synthesis, processes vital for neuronal recovery after injury.[1]

  • Maintenance of Myelin Sheath: Pyrimidine nucleotides are necessary for synthesizing membrane phospholipids, which are critical components of the myelin sheath.[1]

  • Enhanced Energy Metabolism: Studies suggest this compound can improve the energy status of stressed cells, including stimulating ATP synthesis.[7][8] In astrocytes, this compound was shown to promote more active mitochondrial metabolism during hypoxic conditions.[9]

  • Modulation of DNA Aggregation: Recent computational and experimental data suggest that orotate can interact with and modulate the aggregation of G-quadruplex (G4) DNA, which is associated with neurodegenerative conditions like ALS and Frontotemporal Dementia.[10]

Below is a diagram illustrating the central role of this compound in the de novo pyrimidine biosynthesis pathway.

OroticAcidPathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_legend Legend CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO CAD Asp Aspartate Asp->DHO DHO_mito Dihydroorotate DHO->DHO_mito OA This compound UMP UMP OA->UMP UMPS Pyrimidines (UTP, CTP) Pyrimidines (UTP, CTP) UMP->Pyrimidines (UTP, CTP) OA_mito This compound DHO_mito->OA_mito DHODH OA_mito->OA DNA, RNA, Phospholipids DNA, RNA, Phospholipids Pyrimidines (UTP, CTP)->DNA, RNA, Phospholipids key1 Key Intermediate key2 End Product

Caption: De novo pyrimidine synthesis pathway highlighting this compound.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound and its derivatives have been primarily investigated in rodent models of cerebral ischemia. The following tables summarize the quantitative data from these key studies.

Table 1: this compound Administration in Gerbil Global Ischemia Model

Parameter Details Reference
Animal Model Mongolian Gerbils [6],[11]
Injury Model Transient global ischemia (bilateral carotid artery occlusion for 5 min) [6],[11]
Compound This compound [6],[11]
Administration Intraperitoneal (i.p.) injection [6],[11]
Dosage (Pre-ischemia) 100, 200, or 300 mg/kg (2 hours before ischemia) [11]
Dosage (Post-ischemia) 300 mg/kg (administered 1, 6, or 24 hours after ischemia) [6],[11]
Key Finding Significantly reduced neuronal damage in the hippocampal CA1 region. [6],[11]

| Therapeutic Window | Effective when given up to 24 hours post-ischemia, but not at 48 or 72 hours. |[11] |

Table 2: this compound Ethylester (YM-39558) Administration in Gerbil Forebrain Ischemia

Parameter Details Reference
Animal Model Mongolian Gerbils [5],[12]
Injury Model Transient forebrain ischemia [12]
Compound YM-39558 (this compound ethylester) - a more bioavailable prodrug [5],[12]
Administration Intraperitoneal (i.p.) injection [12]
Dosage (Post-ischemia) 100 mg/kg x 3 [12]
Key Finding Significantly reduced neuronal damage. YM-39558 was effective, whereas direct this compound administration via the same route was not, highlighting the importance of bioavailability. [5],[12]
Mechanism Insight YM-39558 demonstrated high permeability across the blood-brain barrier and was hydrolyzed to this compound in the brain. [12]

| Effective Concentration | Maintenance of a few ten micromolar concentrations of this compound in the cerebrospinal fluid appeared necessary for neuroprotection. |[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound neuroprotection research.

Protocol 1: Rodent Model of Global Cerebral Ischemia

This protocol is based on the methods used in studies investigating this compound's effect on ischemic neuronal damage.[6][11]

1. Animal Subjects:

  • Species: Mongolian Gerbil (Meriones unguiculatus).

  • Characteristics: Male, 60-80g body weight.

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

2. Surgical Procedure (Ischemia Induction):

  • Anesthetize the animal (e.g., using 2-3% isoflurane in a mixture of 70% N₂O and 30% O₂).

  • Place the animal in a supine position and make a ventral midline incision in the neck.

  • Carefully isolate both common carotid arteries.

  • Induce global ischemia by occluding both arteries simultaneously using small vascular clips for a duration of 5 minutes.

  • During occlusion, maintain body temperature at 37°C using a heating pad.

  • After 5 minutes, remove the clips to allow reperfusion. Suture the incision.

  • Administer post-operative analgesics as per institutional guidelines.

3. Drug Administration:

  • Prepare this compound solution (e.g., dissolved in saline, pH adjusted).

  • Administer via intraperitoneal (i.p.) injection at the desired dose (e.g., 100-300 mg/kg).

  • Administer at specified time points relative to ischemia (e.g., 2 hours before or 1, 6, 24 hours after).

  • The control group receives a vehicle (saline) injection.

4. Histological Evaluation (4 days post-ischemia):

  • Anesthetize the animal deeply and perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect and remove the brain. Post-fix the brain in the same fixative overnight.

  • Process the brain for paraffin embedding.

  • Cut coronal sections (e.g., 5-10 µm thickness), particularly through the dorsal hippocampus.

  • Stain sections with a neuronal marker stain (e.g., Cresyl Violet or Hematoxylin and Eosin - H&E).

  • Quantify neuronal damage in the hippocampal CA1 sector by counting viable pyramidal neurons under a light microscope. Express data as the number of surviving neurons per mm of CA1 length.

The workflow for this experimental protocol is visualized below.

IschemiaWorkflow start Start: Acclimatize Gerbils surgery Anesthesia & Neck Incision start->surgery occlusion Occlude Carotid Arteries (5 minutes) surgery->occlusion reperfusion Remove Clips & Suture (Reperfusion) occlusion->reperfusion histology 4 Days Post-Op: Perfusion & Brain Extraction reperfusion->histology Allow recovery drug_admin Administer this compound (i.p. injection) reperfusion->drug_admin Post-ischemia analysis Histology & Neuronal Damage Quantification histology->analysis end End: Data Analysis analysis->end drug_admin->occlusion Pre-ischemia

Caption: Experimental workflow for the gerbil global ischemia model.

Protocol 2: In Vitro Astrocyte Hypoxia Model

This protocol is adapted from a study on the metabolic effects of this compound on astrocytes during hypoxia and reoxygenation.[9]

1. Cell Culture:

  • Culture primary cortical astrocytes from mice or rats in Dulbecco's Minimum Essential Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Grow cells to confluence in appropriate culture plates or flasks.

2. Hypoxia and Treatment:

  • Replace standard medium with DMEM containing specific metabolic tracers (e.g., [2-¹³C]acetate) and unlabeled glucose.

  • For the treatment group, add this compound to the medium at the desired concentration.

  • Place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12 hours.

  • Control groups include cells incubated under normoxic conditions and untreated cells under hypoxic conditions.

3. Reoxygenation:

  • After 12 hours, remove the medium and replace it with fresh medium (without this compound or tracers).

  • Return the cells to a normal oxygen atmosphere (normoxia) for 17 hours.

4. Metabolic Analysis:

  • After reoxygenation, collect the medium and prepare cell extracts (e.g., using perchloric acid extraction).

  • Analyze the medium and extracts using Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ¹H NMR) to measure the enrichment of ¹³C in various metabolites (e.g., citrate, glutamine).

  • This allows for the quantification of metabolic flux through pathways like the TCA cycle, indicating mitochondrial activity.

Future Directions & Considerations

While preclinical studies are promising, several areas require further investigation:

  • Clinical Trials: Controlled clinical trials are needed to validate the neuroprotective effects of this compound or its derivatives in human patients with neurological conditions.[1]

  • Bioavailability: this compound itself has limited permeability across the blood-brain barrier. The development of synthetic analogues or prodrugs (like YM-39558) with improved CNS bioavailability is a critical next step.[1][5][12]

  • Safety: High doses of this compound have been associated with hepatic lipid accumulation in animal models, necessitating careful dose-finding studies.[1] It has also been shown to act as a promoter for experimental liver carcinogenesis in rats.[13]

  • Combination Therapies: Investigating this compound in combination with other metabolic cofactors or neuroprotective agents could yield synergistic effects.[1]

References

Application Notes and Protocols: Nanostructural Modulation of G-Quadruplex DNA with Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction between orotate and G-quadruplex (G4) DNA. The information is based on findings that demonstrate orotate's ability to modulate the nanostructure of G4 DNA, particularly a sequence associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2]

Introduction

G-quadruplexes (G4) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences.[3][4] They play significant roles in various biological processes, including gene expression, DNA replication, and telomere maintenance.[3][5] The formation and stability of G4 structures can be influenced by various factors, including the presence of specific cations and small molecule ligands.[3][6] The modulation of G4 structures by small molecules is a promising therapeutic strategy, particularly in cancer and neurodegenerative diseases where G4s are implicated.[2][3][7]

Orotic acid, and its anionic form orotate, are natural compounds involved in pyrimidine biosynthesis.[1][2] Recent studies have shown that orotate can interact with and modulate the structure and stability of G4 DNA, specifically the d[(GGGGCC)3GGGG] sequence found in the C9orf72 gene, which is linked to neurodegeneration.[1][2][7] This interaction suggests a potential therapeutic application for orotate in diseases associated with aberrant G4 DNA aggregation.[1][2]

Data Presentation

The following tables summarize the quantitative data from experiments investigating the effect of orotate on the stability of d[(GGGGCC)3GGGG] G-quadruplex DNA.

Table 1: Thermal Denaturation Data of d[(GGGGCC)3GGGG] G-Quadruplex DNA in the Presence and Absence of Orotate

ConditionMelting Temperature (Tm) (°C)Notes
d[(GGGGCC)3GGGG] alone68A single melting point was observed.
d[(GGGGCC)3GGGG] + 10 equivalents of Orotate37 and 66Multiple melting points indicate a destabilizing effect of orotate on the G4 structure.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Circular Dichroism (CD) Spectroscopy

Purpose: To analyze the conformation and conformational changes of G-quadruplex DNA upon interaction with orotate.

Materials:

  • d[(GGGGCC)3GGGG] DNA sequence

  • 10 mM KH2PO4 buffer containing 100 mM KCl, pH 7.0

  • Orotate solution

  • JASCO J-815 spectropolarimeter (or equivalent)

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a stock solution of the d[(GGGGCC)3GGGG] DNA sequence in the KH2PO4 buffer.

  • Anneal the DNA solution by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure G-quadruplex formation.

  • Prepare two samples for analysis:

    • Control: Annealed d[(GGGGCC)3GGGG] DNA in buffer.

    • Test Sample: Annealed d[(GGGGCC)3GGGG] DNA incubated with 10 equivalents of orotate.

  • Equilibrate the samples at 25°C for 2 hours before analysis.[1]

  • Record CD spectra from 210 to 335 nm at a scanning speed of 100 nm/min, with a data pitch of 0.5 nm and a bandwidth of 2 nm.[8]

  • Perform three accumulations for each spectrum to obtain an average.[8]

  • For thermal denaturation studies (CD melting), record CD spectra at various temperatures, for instance, from 5°C to 90°C, to determine the melting temperature (Tm).[1]

UV-Vis Spectroscopy and Thermal Denaturation

Purpose: To assess the thermal stability of the G-quadruplex DNA in the presence and absence of orotate by monitoring changes in UV absorbance with temperature.

Materials:

  • Annealed d[(GGGGCC)3GGGG] G-quadruplex DNA samples (as prepared for CD spectroscopy)

  • UV-Vis spectrophotometer with a Peltier temperature controller

  • Quartz cuvettes

Protocol:

  • Place the control and test samples in the spectrophotometer.

  • Monitor the UV absorbance at 295 nm (characteristic for G-quadruplexes) while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate.

  • Record the absorbance at regular temperature intervals.

  • Plot the normalized absorbance versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. This can be determined from the first derivative of the melting curve.[1]

Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Purpose: To visualize the formation of G-quadruplex structures and the effect of orotate on their conformation and aggregation state.

Materials:

  • Annealed d[(GGGGCC)3GGGG] G-quadruplex DNA samples

  • 10-100 bp DNA ladder

  • TBE buffer (1x), pH 7.0

  • Polyacrylamide gel (e.g., 15%)

  • Loading dye

  • SYBR Green stain (or equivalent)

  • UV transilluminator

Protocol:

  • Prepare a non-denaturing polyacrylamide gel in 1x TBE buffer.

  • Prepare the following samples for loading:

    • Lane 1: d[(GGGGCC)3GGGG] G4 incubated with 10 equivalents of orotate.[1]

    • Lane 2: 10-100 bp DNA ladder.[1]

    • Lane 3: d[(GGGGCC)3GGGG] G4 alone.[1]

    • Lane 4: Orotate alone.[1]

  • Mix the samples with loading dye and load them into the wells of the gel.

  • Run the gel in 1x TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with SYBR Green for 30 minutes.

  • Visualize the DNA bands using a UV transilluminator at 260 nm.[1] The presence of a distinct band for the orotate-treated sample compared to a broader band for the untreated sample suggests that orotate promotes the formation of a single, prevalent monomeric structure.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation DNA d[(GGGGCC)3GGGG] DNA Annealing Annealing (95°C -> RT) DNA->Annealing Buffer KH2PO4/KCl Buffer Buffer->Annealing G4_DNA Folded G4-DNA Annealing->G4_DNA Incubation Incubation with Orotate G4_DNA->Incubation CD Circular Dichroism G4_DNA->CD UV UV-Vis Spectroscopy G4_DNA->UV PAGE Non-denaturing PAGE G4_DNA->PAGE Orotate Orotate Orotate->Incubation Final_Sample G4-DNA + Orotate Incubation->Final_Sample Final_Sample->CD Final_Sample->UV Final_Sample->PAGE Conformation Conformational Analysis CD->Conformation Stability Thermal Stability (Tm) UV->Stability Aggregation Aggregation State PAGE->Aggregation

Caption: Experimental workflow for studying orotate-G4 DNA interaction.

Proposed Mechanism of Orotate Interaction with G4-DNA

mechanism cluster_dna G4-DNA States cluster_orotate Ligand cluster_outcome Biological Implication G4_Aggregated Aggregated G4-DNA (Mixture of Structures) G4_Monomer Monomeric G4-DNA (Single Conformation) G4_Aggregated->G4_Monomer Modulation Neuro_Outcome Reduced Neurotoxicity (Potential Therapeutic Effect) G4_Monomer->Neuro_Outcome Leads to Orotate Orotate Orotate->G4_Aggregated Binds and Interacts

Caption: Orotate modulates G4-DNA aggregation, a potential neuroprotective mechanism.

Concluding Remarks

The interaction of orotate with G-quadruplex DNA presents a novel avenue for therapeutic intervention in neurodegenerative diseases associated with G4 DNA aggregation. The experimental protocols and data provided herein serve as a foundational guide for researchers and drug development professionals to further investigate the potential of orotate and its derivatives as G4-modulating agents. Computational methods, such as molecular docking, can further complement these experimental approaches to elucidate the specific binding modes and structural consequences of ligand interaction.[1][2][7]

References

Orotic Acid: A Versatile Tool for Interrogating Pyrimidine Metabolism and RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, serves as a powerful investigational tool for researchers exploring fundamental cellular processes.[1] Its central role in the pyrimidine pathway makes it an ideal tracer for elucidating the dynamics of nucleotide metabolism and quantifying the rates of RNA synthesis. By introducing labeled this compound into biological systems, scientists can track its incorporation into downstream metabolites and newly synthesized RNA, providing valuable insights into the regulation of these pathways in health and disease. These investigations are critical for understanding normal cell physiology, the dysregulation that occurs in various pathologies, including cancer and metabolic disorders, and for the development of targeted therapeutics.

Core Principles and Applications

The utility of this compound as an investigative tool hinges on its position as a direct precursor to Uridine Monophosphate (UMP), a foundational pyrimidine nucleotide. Exogenously supplied this compound is taken up by cells and enters the pyrimidine biosynthesis pathway, where it is converted to Orotidine 5'-monophosphate (OMP) and subsequently to UMP. This process allows for the effective labeling of the entire pyrimidine nucleotide pool and, consequently, all newly synthesized RNA species.

Key applications of this compound in research include:

  • Measurement of de novo RNA synthesis rates: By using radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound), researchers can quantify the rate of its incorporation into RNA, providing a direct measure of transcriptional activity.

  • Analysis of pyrimidine nucleotide pool dynamics: The metabolism of this compound can be monitored to understand how the pools of pyrimidine nucleotides (UMP, UDP, UTP, CTP) are regulated under various physiological conditions or in response to therapeutic interventions.

  • Investigation of metabolic disorders: Studying the metabolism of this compound is crucial for understanding and diagnosing disorders of the pyrimidine and urea cycles, such as orotic aciduria.[2][3][4]

  • Drug discovery and development: this compound-based assays are valuable for screening and characterizing drugs that target pyrimidine metabolism, a key pathway in cancer and infectious diseases.

Signaling Pathways and Experimental Workflows

To visualize the central role of this compound in pyrimidine metabolism and its application in experimental settings, the following diagrams are provided.

Pyrimidine_Metabolism cluster_de_novo De Novo Pyrimidine Biosynthesis cluster_downstream Downstream Nucleotide Synthesis & RNA Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase This compound This compound Dihydroorotate->this compound Dihydroorotate Dehydrogenase OMP OMP This compound->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA Experimental_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_analysis Step 2: Sample Processing and Analysis Cell_Culture Cell Culture or Animal Model Labeled_OA Addition of Labeled This compound (e.g., [3H]this compound) Cell_Culture->Labeled_OA Incubation Incubation Labeled_OA->Incubation Harvesting Cell/Tissue Harvesting Incubation->Harvesting Fractionation Biochemical Fractionation Harvesting->Fractionation RNA_Isolation RNA Isolation Fractionation->RNA_Isolation Nucleotide_Extraction Acid-Soluble Nucleotide Extraction Fractionation->Nucleotide_Extraction Scintillation_Counting Scintillation Counting (for RNA Synthesis Rate) RNA_Isolation->Scintillation_Counting HPLC HPLC or LC-MS/MS (for Nucleotide Pools) Nucleotide_Extraction->HPLC

References

Troubleshooting & Optimization

optimizing sample preparation for orotic acid measurement in urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the preparation of urine samples for orotic acid measurement.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preserving urine samples for this compound analysis?

A1: Urine specimens should be frozen immediately after collection.[1][2] It is critical to store them at -20°C or colder to ensure stability.[3][4] Repeated freeze-thaw cycles should be avoided as they can degrade the sample.[1] Urine specimens containing preservatives are generally considered unacceptable.[1]

Q2: What are the main sample preparation techniques for urinary this compound analysis?

A2: The three primary methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a simple "dilute and shoot" approach for sensitive analytical platforms like LC-MS/MS. The choice depends on the analytical method used (GC-MS, LC-MS/MS), required sample purity, and desired throughput.

Q3: Which extraction method offers better recovery: LLE or SPE?

A3: Studies have shown that SPE can offer a higher mean recovery for organic acids compared to LLE. One comparative study reported a mean recovery of 84.1% for SPE versus 77.4% for LLE.[1][5] However, LLE can be more cost-effective.[1]

Q4: Can I analyze this compound without an extraction step?

A4: Yes, for highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a "dilute and shoot" method is effective. This involves a simple dilution of the urine sample (e.g., 1:20) with a suitable buffer before direct injection into the instrument.[6][7] This approach is fast, simple, and minimizes sample handling.[6]

Q5: What type of SPE cartridge is recommended for this compound?

A5: Since this compound is an acidic metabolite, an anion-exchange SPE cartridge is typically used.[8] Strong anion exchange columns have been shown to be effective for the extraction of a wide range of urinary organic acids.[2][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No this compound Recovery Improper Sample pH: this compound extraction is pH-dependent. For LLE, the sample must be acidified to protonate the carboxylic acid group, making it soluble in organic solvents. For anion-exchange SPE, a specific pH is required for binding.Optimize pH: For LLE, acidify the urine sample with HCl before extraction.[1] For anion-exchange SPE, adjust the sample pH to the range specified in the protocol (e.g., pH 8-8.5) to ensure this compound is charged and binds to the sorbent.[1]
Inefficient Extraction Solvent (LLE): The chosen organic solvent may not have the optimal polarity to extract this compound.Select Appropriate Solvent: Ethyl acetate is a commonly used and effective solvent for LLE of organic acids from urine.[1][9] Ensure vigorous mixing to maximize partitioning between aqueous and organic layers.
Sample-Specific Analyte Loss (GC-MS): this compound can be lost during the GC-MS analysis in a sample-specific manner, which is not detectable by running a standard quality control sample.Use a Labeled Internal Standard: The addition of a stable isotope-labeled this compound internal standard to all samples before extraction is crucial to correct for analyte loss during preparation and analysis, thereby preventing a missed diagnosis.[4][10][11]
High Background/Interference Co-elution of Endogenous Compounds: Urine is a complex matrix containing numerous compounds that can interfere with the analysis, especially with less specific detectors.[12]Improve Chromatographic Separation: Optimize the LC or GC method (e.g., gradient, column chemistry) to better separate this compound from interfering peaks.
Urea Interference (GC-MS): High concentrations of urea in urine can interfere with the derivatization and chromatographic analysis of organic acids.[4][11]Enzymatic Urea Removal: Treat samples with the enzyme urease to break down urea before the extraction process.[4][11]
Bacterial Contamination: Bacterial growth in the sample can alter its chemical composition.Check Sample pH: A urine pH greater than 8.5 may indicate bacterial contamination, making the sample unsuitable for analysis.[10] Always use freshly collected or properly frozen samples.
Poor Peak Shape (LC-MS/MS) Matrix Effects: Ions from the urine matrix can co-elute with this compound and suppress or enhance its ionization, leading to poor peak shape and inaccurate quantification.Optimize Dilution Factor: In "dilute and shoot" methods, increasing the dilution factor can mitigate matrix effects.[6] Ensure the final injection solvent is compatible with the mobile phase.
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.Adjust Injection Volume/Dilution: Reduce the injection volume or further dilute the sample. A typical "dilute and shoot" method might inject only a small volume (e.g., 2 µL) of a 1:20 diluted sample.[6]

Data Presentation

Table 1: Comparison of Common Extraction Methods
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)"Dilute and Shoot" (LC-MS/MS)
Mean Recovery ~77.4%[1][5]~84.1%[1][5]Not applicable (minimal sample loss)
Throughput ModerateModerate to High (amenable to automation)Very High
Cost per Sample Low[1]HighLow
Sample Purity GoodExcellentLow (relies on instrument specificity)
Limit of Detection (LOD) Method-dependentMethod-dependent~0.15 µmol/L[6]
Limit of Quantitation (LOQ) Method-dependentMethod-dependent~0.383 µmol/L[6]

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for urinary organic acids.[1]

  • Sample Preparation: Take a urine sample volume equivalent to 1 mg of creatinine.

  • Internal Standard: Add an appropriate volume of a stable isotope-labeled this compound internal standard.

  • Salting Out: Add 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of organic acids into the organic solvent.[1][10]

  • Acidification: Acidify the mixture with 6 mol/L HCl.

  • Extraction: Add 6 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step twice more with fresh ethyl acetate, combining all organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps start Urine Sample add_is Add Internal Standard start->add_is add_salt Add NaCl add_is->add_salt acidify Acidify with HCl add_salt->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect repeat Repeat Extraction 2x collect->repeat repeat->add_solvent evaporate Evaporate to Dryness repeat->evaporate reconstitute Reconstitute or Derivatize evaporate->reconstitute analysis Analysis (LC/GC-MS) reconstitute->analysis

Fig 1. Liquid-Liquid Extraction Workflow.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for anion-exchange SPE of organic acids.[1]

  • Cartridge Conditioning: Activate an anion-exchange SPE column by washing sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 mol/L acetic acid. Rinse with distilled water until the eluate is neutral.

  • Sample Preparation: Take a urine sample volume equivalent to 1 mg of creatinine. Add an equal volume of 0.01 mol/L Ba(OH)₂ and the internal standard. Mix and centrifuge.

  • pH Adjustment: Take the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8.0-8.5.

  • Sample Loading: Apply the pH-adjusted sample to the conditioned SPE cartridge at a slow flow rate (e.g., 2 mL/min).

  • Washing: Wash the cartridge four times with 2 mL of distilled water to remove neutral and basic interferences. Dry the column by centrifugation or applying a vacuum.

  • Elution: Elute the retained this compound and other organic acids using an appropriate acidic organic solvent mixture (e.g., n-butanol/formic acid).

  • Evaporation & Analysis: Evaporate the eluate to dryness and reconstitute or derivatize for analysis.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_sample Sample Preparation cluster_extraction SPE Process cluster_final Final Steps condition Activate with Methanol, Water, Acetic Acid rinse Rinse to Neutral pH condition->rinse load Load Sample rinse->load sample Urine Sample + Internal Standard adjust_ph Adjust pH to 8.0-8.5 sample->adjust_ph adjust_ph->load wash Wash with Water load->wash elute Elute with Acidic Organic Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate analysis Analysis (LC/GC-MS) evaporate->analysis

Fig 2. Solid-Phase Extraction Workflow.
Protocol 3: "Dilute and Shoot" for LC-MS/MS

This protocol is based on a rapid LC-MS/MS method.[6][7]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Dilution: Dilute 50 µL of the urine sample with 950 µL of the dilution solution (e.g., water containing 0.1% formic acid and the stable isotope-labeled internal standard). This constitutes a 1:20 dilution.

  • Mixing: Vortex the diluted sample for 10 seconds.

  • Centrifugation (Optional but Recommended): Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial.

  • Injection: Inject a small volume (e.g., 2 µL) directly into the LC-MS/MS system.

Dilute_Shoot_Workflow start Thaw Urine Sample dilute Dilute 1:20 with Internal Standard Solution start->dilute mix Vortex Sample dilute->mix centrifuge Centrifuge (Optional) mix->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Fig 3. "Dilute and Shoot" Workflow.

References

challenges in the diagnosis of type I vs type II orotic aciduria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diagnosis of orotic aciduria. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the experimental challenges in differentiating Type I and Type II orotic aciduria.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental biochemical difference between Type I and Type II orotic aciduria?

A1: Both Type I and Type II orotic aciduria are rare autosomal recessive disorders resulting from mutations in the UMPS gene, which encodes the bifunctional enzyme uridine monophosphate (UMP) synthase.[1][2] This enzyme possesses two distinct catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODC).[3]

  • Type I Orotic Aciduria: This more common form is characterized by a severe deficiency in both OPRT and ODC enzyme activities.[1]

  • Type II Orotic Aciduria: This extremely rare form is characterized by a deficiency in only ODC activity, with normal or even elevated OPRT activity.[1]

Clinically, both types present with similar symptoms, including megaloblastic anemia, failure to thrive, and excessive urinary excretion of orotic acid.[1]

Q2: What are the primary challenges in distinguishing Type I from Type II orotic aciduria?

A2: The primary challenges include:

  • Clinical Overlap: The clinical presentations of Type I and Type II are virtually indistinguishable, making diagnosis based on symptoms alone impossible.

  • Rarity of Type II: Type II orotic aciduria is exceptionally rare, with very few cases reported in the literature.[1] This scarcity of data makes it difficult to establish definitive diagnostic criteria and understand the full spectrum of the phenotype. Some research even questions whether Type II is a distinct entity from Type I.[4]

  • Technical Complexity of Enzyme Assays: Accurate measurement of OPRT and ODC activities is crucial for differentiation but can be technically demanding and prone to variability.

  • Ambiguity of Genetic Testing: While mutations in the UMPS gene are causative, the specific mutations that lead to the isolated ODC deficiency seen in Type II are not well-established due to the limited number of cases.

Q3: Can the urinary orotidine-to-orotic acid ratio reliably differentiate between Type I and Type II?

A3: The urinary orotidine-to-orotic acid ratio has been proposed as a potential biomarker to distinguish between the subtypes.[4] The rationale is that a blockage at the ODC step (Type II) would lead to an accumulation of its substrate, orotidine monophosphate (OMP), which can be dephosphorylated to orotidine and excreted. However, the clinical utility of this ratio is still under debate. Some studies suggest it may not be a reliable standalone diagnostic tool, as there can be overlap in the ratios between different types and other conditions causing orotic aciduria.[5] Therefore, while it can be a useful piece of the diagnostic puzzle, it should be interpreted with caution and in conjunction with enzyme activity and genetic data.

Q4: What other conditions should be considered in the differential diagnosis of orotic aciduria?

A4: Elevated urinary this compound is not exclusive to hereditary orotic aciduria. The differential diagnosis should include:

  • Urea Cycle Defects: Particularly Ornithine Transcarbamylase (OTC) deficiency, which can lead to a buildup of carbamoyl phosphate that is shunted into the pyrimidine synthesis pathway, resulting in increased this compound production. A key distinguishing feature is the presence of hyperammonemia in OTC deficiency, which is absent in hereditary orotic aciduria.[1]

  • Mitochondrial Disorders [1]

  • Lysinuric Protein Intolerance [1]

  • Liver Disease [1]

Troubleshooting Experimental Assays

Enzyme Activity Assays

The cornerstone for differentiating Type I and Type II orotic aciduria is the direct measurement of OPRT and ODC enzyme activities in patient-derived samples, such as erythrocytes or cultured fibroblasts.[6]

Quantitative Data Summary: Enzyme Activities

AnalyteNormal RangeType I Orotic AciduriaType II Orotic AciduriaSample TypeUnits
OPRT Activity 3.6 - 5.4Severely deficient (<1% of normal)Normal to ElevatedErythrocytesnmol/hr/mg protein
ODC Activity 0.79 - 1.9Severely deficient (<1% of normal)Severely deficient (<1% of normal)Erythrocytesnmol/hr/mg protein
UMP Synthase (Overall) Not typically reported as a single value2-7% of normal total activity[7]Markedly reducedErythrocytes% of normal

Note: The values presented are compiled from various sources and should be considered illustrative. Each laboratory should establish its own reference ranges.[5]

Troubleshooting Spectrophotometric Enzyme Assays

Spectrophotometric assays are commonly used to measure OPRT and ODC activity.[8] These assays often follow the change in absorbance of a substrate or product over time.

IssuePotential Cause(s)Recommended Solution(s)
Unstable or Drifting Readings 1. Insufficient instrument warm-up time.2. Sample absorbance is outside the linear range of the instrument (too concentrated or too dilute).[9]3. Presence of air bubbles in the cuvette.[9]4. Temperature fluctuations in the assay environment.1. Allow the spectrophotometer to warm up for at least 30-60 minutes before use.2. Dilute or concentrate the sample to be within the optimal absorbance range (typically 0.1-1.0 AU).[10]3. Gently tap the cuvette to dislodge bubbles before taking a reading.4. Use a temperature-controlled cuvette holder to maintain a stable reaction temperature.
Non-linear Reaction Rate 1. Substrate depletion.2. Enzyme instability.3. Presence of inhibitors in the sample.1. Ensure initial rate measurements are taken before a significant portion of the substrate is consumed.2. Optimize buffer conditions (pH, ionic strength) and keep samples on ice prior to the assay.3. Perform a sample dilution series or use a desalting column to remove potential inhibitors.
High Background Absorbance 1. Contamination of reagents.2. Inappropriate blanking solution.1. Use high-purity reagents and water.2. The blank should contain all components of the reaction mixture except the substrate or enzyme that initiates the reaction.
Troubleshooting Radiometric Enzyme Assays

Radiometric assays, which measure the incorporation of a radiolabeled substrate into a product, offer high sensitivity.[11]

IssuePotential Cause(s)Recommended Solution(s)
High Background Radioactivity 1. Incomplete separation of substrate and product.2. Contamination of reagents with radioactivity.1. Optimize the separation method (e.g., chromatography, precipitation) to ensure complete removal of unreacted substrate.2. Test all non-radioactive reagents for background radioactivity.
Low Signal-to-Noise Ratio 1. Low specific activity of the radiolabeled substrate.2. Insufficient enzyme concentration or incubation time.1. Use a substrate with higher specific activity.2. Optimize enzyme concentration and incubation time to ensure a measurable amount of product is formed.
Inconsistent Results 1. Pipetting errors with small volumes of radioactive solutions.2. Variability in quenching during liquid scintillation counting.1. Use calibrated pipettes and careful pipetting techniques. Prepare master mixes where possible.2. Use a consistent scintillation cocktail and sample volume. Utilize quench curves to correct for variations.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions and sample types.

Spectrophotometric Assay for OPRT and ODC Activity

This method is adapted from a direct spectrophotometric assay using a thioketone derivative of orotate.[8]

Principle: The conversion of 4-thio-6-carboxyuracil (thioorotate) to 4-thio-OMP by OPRT, and subsequently to 4-thio-UMP by ODC, results in significant spectral changes that can be monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂

  • Substrate 1 (for OPRT): Thioorotate

  • Substrate 2 (for OPRT): 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Cell lysate (from erythrocytes or fibroblasts)

Procedure for OPRT Activity:

  • Prepare the reaction mixture in a cuvette containing Assay Buffer, a suitable concentration of thioorotate, and cell lysate.

  • Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding PRPP.

  • Monitor the increase in absorbance at 333 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Procedure for ODC Activity (in a coupled assay):

  • Follow the same procedure as for OPRT. The conversion of thioorotate to 4-thio-UMP by the sequential action of OPRT and ODC can also be monitored.

  • Alternatively, if a 4-thio-OMP standard is available, ODC activity can be measured directly by monitoring the decrease in absorbance at a different wavelength as it is converted to 4-thio-UMP.

Genetic Testing for UMPS Gene Mutations

Principle: Sanger sequencing or next-generation sequencing (NGS) of the UMPS gene is used to identify pathogenic mutations.[3]

Procedure:

  • DNA Extraction: Extract genomic DNA from a patient sample (e.g., whole blood, cultured fibroblasts).

  • PCR Amplification: Amplify the exons and flanking intronic regions of the UMPS gene using specific primers.

  • Sequencing:

    • Sanger Sequencing: Sequence the PCR products and compare the sequence to the reference UMPS gene sequence to identify variants.

    • NGS: Prepare a DNA library and sequence using a high-throughput platform. Analyze the data to identify variants in the UMPS gene.

  • Variant Analysis: Analyze identified variants for their potential pathogenicity using bioinformatics tools and by checking against mutation databases.

Visualizations

Pyrimidine_Synthesis_Pathway cluster_UMPS UMP Synthase cluster_TypeI Type I Deficiency cluster_TypeII Type II Deficiency Orotate Orotate OMP OMP Orotate->OMP PRPP PRPP PRPP PRPP->OMP UMP UMP OMP->UMP OPRT OPRT ODC ODC OPRT_I OPRT (deficient) ODC_I ODC (deficient) OPRT_II OPRT (active) ODC_II ODC (deficient)

Caption: Biochemical pathway of UMP synthesis and enzyme deficiencies in Type I vs. Type II orotic aciduria.

Diagnostic_Workflow Start Clinical Suspicion: Megaloblastic Anemia, Failure to Thrive Urine_OA Urinary this compound Analysis Start->Urine_OA Elevated_OA Elevated this compound Urine_OA->Elevated_OA Normal_OA Normal this compound Urine_OA->Normal_OA Ammonia Measure Blood Ammonia Elevated_OA->Ammonia Other_Diagnosis Consider Other Diagnoses Normal_OA->Other_Diagnosis High_Ammonia Hyperammonemia Ammonia->High_Ammonia Normal_Ammonia Normoammonemia Ammonia->Normal_Ammonia UCD Probable Urea Cycle Disorder (e.g., OTC Deficiency) High_Ammonia->UCD Enzyme_Assay Enzyme Activity Assay (Erythrocytes/Fibroblasts) Normal_Ammonia->Enzyme_Assay Type_I Type I Orotic Aciduria: Low OPRT & ODC Enzyme_Assay->Type_I Type_II Type II Orotic Aciduria: Normal/High OPRT, Low ODC Enzyme_Assay->Type_II Genetic_Test UMPS Gene Sequencing Type_I->Genetic_Test Type_II->Genetic_Test Confirmation Confirm Diagnosis Genetic_Test->Confirmation

Caption: Diagnostic workflow for differentiating orotic aciduria types.

References

improving the sensitivity of orotic acid detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of orotic acid in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in plasma?

A1: The most sensitive and specific method for the quantification of this compound in plasma is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique combines the separation power of HPLC with the precise detection capabilities of mass spectrometry, allowing for accurate measurement even at low concentrations.

Q2: Why is the detection of this compound in plasma important?

A2: this compound is a key intermediate in the pyrimidine biosynthesis pathway.[4] Elevated levels of this compound in plasma and urine can be an indicator of certain metabolic disorders, most notably urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency.[1][3][5] In these conditions, the accumulation of carbamoyl phosphate in the mitochondria leads to its entry into the pyrimidine synthesis pathway, resulting in a significant increase in this compound production.[1] Therefore, sensitive and accurate detection of this compound is crucial for the diagnosis and monitoring of these diseases.

Q3: Is derivatization necessary for this compound detection?

A3: While LC-MS/MS methods can directly quantify this compound in plasma without derivatization, chemical derivatization can be employed to enhance sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[6] Derivatization can improve the volatility and ionization efficiency of this compound, leading to lower detection limits.[6]

Q4: What are the expected physiological concentrations of this compound in human plasma?

A4: In healthy individuals, this compound concentrations in plasma are typically very low. For instance, in healthy children, plasma this compound concentrations have been reported to be less than 0.69 µM.[4] It's important to establish reference ranges within your own laboratory, as values can vary slightly between different analytical methods and populations.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in plasma using LC-MS/MS.

Problem Potential Cause Troubleshooting Steps
Poor Signal Intensity or No Peak 1. Suboptimal Ionization: this compound ionizes best in negative electrospray ionization (ESI) mode.- Ensure your mass spectrometer is set to negative ESI mode. - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).
2. Inefficient Sample Extraction: Poor recovery of this compound from the plasma matrix.- Evaluate different protein precipitation agents (e.g., acetonitrile, methanol). - Consider solid-phase extraction (SPE) for cleaner samples.
3. Matrix Effects: Co-eluting substances from the plasma matrix can suppress the ionization of this compound.- Improve chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Dilute the sample to reduce the concentration of interfering substances.
Inconsistent or Drifting Retention Times 1. Column Degradation: Loss of stationary phase or column contamination.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the analytical column.
2. Mobile Phase Issues: Inconsistent mobile phase composition or degradation.- Prepare fresh mobile phase daily. - Ensure the mobile phase is properly degassed.
3. LC System Leak: A leak in the HPLC system can cause pressure fluctuations and retention time shifts.- Systematically check for leaks from the pump to the detector.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.- Use high-purity, LC-MS grade solvents and reagents.
2. Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer optics, or mass analyzer.- Clean the ion source according to the manufacturer's instructions.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample onto the column.- Dilute the sample or reduce the injection volume.
2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like this compound.- Adjust the mobile phase pH to optimize peak shape.
3. Column Void or Channeling: A void has formed at the head of the column.- Reverse-flush the column (if recommended by the manufacturer). - Replace the column if the problem persists.

Quantitative Data Summary

The following tables summarize the performance of different methods for the detection of this compound.

Table 1: Performance of LC-MS/MS Methods for this compound Detection in Plasma

ParameterHILIC-MS/MS[4]
Limit of Detection (LOD) Not explicitly stated, but sensitive enough for physiological levels.
Limit of Quantification (LOQ) Not explicitly stated.
Linear Range Not explicitly stated.
Intra-day Precision (CV%) 0.8% - 14.1%
Inter-day Precision (CV%) 0.8% - 14.1%
Accuracy/Inaccuracy (%) -13.5% to 9.4%
Recovery (%) Not explicitly stated.

Table 2: Performance of a GC-MS Method (with derivatization) for this compound Detection in Urine

ParameterGC-MS with Diazomethane Derivatization[6]
Limit of Detection (LOD) 0.28 µmol/L
Limit of Quantification (LOQ) Not explicitly stated.
Linear Range 3.4 - 2503.4 µmol/L
Precision (CV%) Not explicitly stated.
Accuracy/Inaccuracy (%) Not explicitly stated.
Recovery (%) 93.7% - 110.6%

Experimental Protocols

Protocol 1: this compound Detection in Plasma by HILIC-MS/MS

This protocol is adapted from D'Apolito et al. (2010).[4]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., [1,3-¹⁵N₂]-orotic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Injection Volume: 10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is a general guideline based on Husková et al. (2004) and would need optimization for plasma samples.[6]

1. Sample Preparation and Derivatization:

  • Perform a solid-phase extraction (SPE) to clean up the plasma sample and isolate this compound.

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent (e.g., an ethereal solution of diazomethane) to the dried residue.

  • Incubate at room temperature to allow the reaction to complete.

  • Evaporate the excess reagent and reconstitute in a suitable solvent for GC-MS injection.

2. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column is typically used.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the derivatized this compound from other components.

  • MS Detection: Use a mass spectrometer in single ion monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions of the derivatized this compound.

Visualizations

Biochemical Pathways

The following diagrams illustrate the key biochemical pathways involving this compound.

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ammonia Ammonia Carbamoyl_Phosphate Carbamoyl_Phosphate Ammonia->Carbamoyl_Phosphate CPS1 Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Pyrimidine_Synthesis Pyrimidine_Synthesis Carbamoyl_Phosphate->Pyrimidine_Synthesis Overflow in OTC deficiency Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS1 Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea ARG1 Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and its connection to Pyrimidine Synthesis.

Pyrimidine_Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS2 CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS

Caption: De novo Pyrimidine Biosynthesis Pathway leading to this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the detection of this compound in plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for this compound detection in plasma.

References

Technical Support Center: Orotic Acid Stability in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of orotic acid in frozen versus fresh tissue samples. The following information is intended to help troubleshoot common issues and provide best practices for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in fresh tissue samples?

A: this compound, like many other small molecule metabolites, is susceptible to degradation in fresh tissue due to ongoing enzymatic activity.[1] For accurate measurement of in vivo levels, it is crucial to minimize the time between tissue collection and processing. Metabolic profiles in tissue can change significantly within minutes of removal from their biological environment.[2] Therefore, fresh tissue should be processed immediately upon collection.

Q2: How does freezing affect the stability of this compound in tissue samples?

A: Freezing is a standard method for preserving metabolites in tissue samples by quenching enzymatic activity.[1] Snap-freezing in liquid nitrogen immediately after collection is considered the gold standard.[3] While specific quantitative data on this compound stability in frozen tissue is limited, studies on the general metabolome of tissues indicate that prompt freezing is essential for preserving the metabolic profile.[2] Delays in freezing can lead to alterations in metabolite levels.[2]

Q3: What is the impact of freeze-thaw cycles on this compound stability?

Q4: What are the recommended storage conditions for tissue samples intended for this compound analysis?

A: For long-term storage, tissue samples should be stored at ultra-low temperatures, such as -80°C.[3] Studies on the stability of various metabolites in biological samples have shown that storage at -80°C can maintain the integrity of the metabolome for extended periods.[6]

Troubleshooting Guide

Issue: High variability in this compound levels between replicate tissue samples.

  • Possible Cause: Inconsistent sample handling and processing times.

    • Solution: Standardize the time between tissue collection and snap-freezing. Ensure all samples are processed under identical conditions.

  • Possible Cause: Non-uniform tissue samples.

    • Solution: Homogenize a larger piece of tissue before taking aliquots for extraction to ensure a more representative sample.

  • Possible Cause: Inconsistent extraction efficiency.

    • Solution: Ensure the tissue is thoroughly homogenized and that the extraction solvent fully penetrates the sample. Follow a validated and consistent extraction protocol.

Issue: Lower than expected or undetectable levels of this compound.

  • Possible Cause: Degradation of this compound due to improper sample handling.

    • Solution: Review the sample collection and storage procedures. Ensure that tissues were snap-frozen immediately after collection and stored at -80°C. Avoid any delays at room temperature.[2]

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize the extraction protocol. Ensure the chosen solvent is appropriate for extracting polar metabolites like this compound. A methanol-based extraction is often a good starting point.[7]

  • Possible Cause: Matrix effects in the analytical method (e.g., LC-MS/MS).

    • Solution: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in instrument response.[8]

Data on Metabolite Stability in Tissue

ConditionObservationRecommendation
Delay in Freezing Significant changes in the levels of multiple metabolites can occur if tissues are left at room temperature for more than 30 minutes before freezing.[2]Snap-freeze tissue samples in liquid nitrogen immediately (within 30 minutes) after surgical resection.[2]
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to a decrease in the reproducibility of metabolite measurements.[4]Aliquot tissue samples prior to the initial freezing to avoid the need for multiple freeze-thaw cycles of the bulk sample.[5]
Storage Temperature Storage at -80°C has been shown to maintain the stability of the metabolome for several years.[6]For long-term storage, maintain tissue samples at -80°C.[3]

Experimental Protocols

Recommended Protocol for this compound Analysis in Tissue Samples

This protocol is a recommended guideline based on best practices for tissue metabolomics.[3][9][10]

1. Tissue Collection and Storage:

  • Excise the tissue of interest.
  • Immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.
  • Blot the tissue dry.
  • Snap-freeze the tissue in liquid nitrogen.
  • Store at -80°C until analysis.

2. Sample Homogenization and Metabolite Extraction:

  • Weigh the frozen tissue (typically 20-50 mg).
  • Transfer the frozen tissue to a 2 mL tube containing ceramic beads.
  • Add 1 mL of pre-chilled 80% methanol containing a known concentration of a stable isotope-labeled this compound internal standard.
  • Homogenize the tissue using a bead beater until it is completely disrupted. Keep the sample on ice during this process.
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant, which contains the extracted metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., 50% methanol in water).
  • Centrifuge the reconstituted sample to pellet any remaining debris.
  • Transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Use a liquid chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).[8]
  • Employ a tandem mass spectrometer operating in negative ion mode for the detection of this compound and its internal standard.
  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[11]

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing tissue_collection Tissue Excision snap_freeze Snap-Freezing (Liquid Nitrogen) tissue_collection->snap_freeze storage Storage at -80°C snap_freeze->storage homogenization Tissue Homogenization (with 80% Methanol & IS) storage->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 lc_msms LC-MS/MS Analysis centrifugation2->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for this compound analysis in tissue.

pyrimidine_biosynthesis carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate Dihydroorotase orotic_acid This compound dihydroorotate->orotic_acid Dihydroorotate dehydrogenase omp Orotidine 5'-monophosphate (OMP) orotic_acid->omp Orotate phosphoribosyltransferase ump Uridine 5'-monophosphate (UMP) omp->ump OMP decarboxylase udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp

Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.

References

Technical Support Center: Enzymatic Assays for Orotid Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for orotic acid.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays for this compound.

1. Issue: Lower than expected or no signal in samples and standards.

  • Possible Cause: Inactive or degraded enzymes (Orotate Phosphoribosyltransferase - OPRT / UMP Synthase, Orotidine-5'-Phosphate Decarboxylase - OMPD).

    • Solution: Ensure enzymes are stored correctly, typically at -20°C or below, and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. Verify the expiration date of the enzyme preparation.

  • Possible Cause: Incorrect reaction conditions.

    • Solution: Verify the pH, temperature, and incubation time as specified in the assay protocol. Ensure all components, including buffers and co-factors like 5-Phosphoribosyl-1-Pyrophosphate (PRPP) and magnesium chloride, are at the correct concentrations.[1][2]

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate aspiration and dispensing of all reagents, especially small volumes. Prepare a master mix for the reaction components to minimize pipetting variability.[3]

2. Issue: High background signal in the blank or no-enzyme control.

  • Possible Cause: Contamination of reagents with this compound or subsequent products.

    • Solution: Use high-purity water and reagents. Prepare fresh solutions and handle them carefully to avoid cross-contamination.

  • Possible Cause: Spectrophotometric interference from sample matrix.

    • Solution: For urine samples, pre-treatment with a cation-exchange resin can remove many interfering substances.[3][4] Running an appropriate sample blank (without enzyme) can help correct for residual background color.[4]

3. Issue: Inconsistent or non-reproducible results between replicates.

  • Possible Cause: Incomplete mixing of reagents.

    • Solution: Ensure all components are thoroughly mixed before and after addition to the reaction well. Gently tap the plate or use a plate shaker.

  • Possible Cause: Presence of air bubbles in the wells.

    • Solution: Be careful during pipetting to avoid introducing air bubbles. If bubbles are present, gently dislodge them with a clean pipette tip.[3]

  • Possible Cause: Temperature gradients across the microplate.

    • Solution: Ensure the entire plate is equilibrated to the correct incubation temperature before adding the final reagent to start the reaction.

4. Issue: Non-linear standard curve.

  • Possible Cause: Incorrect preparation of standards.

    • Solution: Carefully prepare serial dilutions of the this compound standard. Ensure complete dissolution of the standard stock.

  • Possible Cause: Substrate depletion at high this compound concentrations.

    • Solution: If the curve plateaus at the higher end, consider extending the standard curve with higher concentrations or diluting the samples to fall within the linear range.

  • Possible Cause: Pipetting errors during standard preparation.

    • Solution: Use precise pipetting techniques and prepare a sufficient volume of each standard to ensure accuracy.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with enzymatic this compound assays?

A1: Several substances can interfere with enzymatic assays in general. While specific data for this compound assays is limited, common interferents to be aware of from biological samples and reagents include:

  • Endogenous substances in urine: Urea and other nitrogenous compounds can interfere. Pre-treatment of urine samples with urease can mitigate urea interference in some methods.[5][6] Other interfering substances can often be removed using cation-exchange resin.[3][4]

  • Chelating agents: EDTA can interfere by chelating essential metal ions like Mg2+, which are often cofactors for the enzymes involved.

  • Reducing agents: High concentrations of ascorbic acid may interfere with colorimetric or fluorometric detection methods.

  • Detergents: SDS, NP-40, and Tween-20 can denature enzymes at certain concentrations.

  • Preservatives: Sodium azide is a potent inhibitor of many enzymes.

It is crucial to validate the assay for the specific sample type being used.

Q2: My samples are from a patient being treated with allopurinol. Will this affect the this compound measurement?

A2: Yes, allopurinol will significantly affect this compound levels. Allopurinol and its metabolites inhibit orotidine-5'-phosphate decarboxylase (OMPD), the enzyme that converts orotidine monophosphate (OMP) to uridine monophosphate (UMP).[7][8] This inhibition leads to an accumulation of OMP and its precursor, this compound, resulting in a marked increase in their urinary excretion.[7][8][9] This effect is so pronounced that allopurinol administration is sometimes used as a provocative test to identify carriers of ornithine transcarbamylase (OTC) deficiency.[9][10]

Q3: Can I use plasma or serum for the enzymatic this compound assay?

A3: While urine is the most common matrix for measuring this compound due to its higher concentration in pathological conditions, plasma or serum can also be used. However, the concentration of this compound in circulation is typically much lower than in urine. Therefore, a highly sensitive assay method may be required. Sample preparation to remove proteins and other potential interferences will also be critical.

Q4: How should I prepare my urine samples before the assay?

A4: For colorimetric assays, it is recommended to treat urine samples with a cation-exchange resin to remove interfering substances.[3][4] For GC-MS based methods, incubation with urease is used to eliminate interference from urea.[5][6] For any enzymatic assay, it is good practice to centrifuge the urine sample to remove any particulate matter and to adjust the pH to be compatible with the assay buffer if necessary.

Data on Common Interferences

The following table summarizes potential interferences in enzymatic assays. The inhibitory concentrations are general guidelines from a troubleshooting guide for enzymatic assays; specific effects on this compound assays should be determined empirically.[3]

Interfering SubstanceGeneral Inhibitory ConcentrationPotential Effect on this compound AssayMitigation Strategy
EDTA> 0.5 mMInhibition of OPRT/UMPS which may require Mg2+ as a cofactor.Use alternative anticoagulants for plasma collection; avoid in buffers.
Ascorbic Acid> 0.2%Interference with colorimetric/fluorometric detection.Sample dilution; use of a different detection method.
SDS> 0.2%Enzyme denaturation.Avoid use in sample preparation buffers.
Sodium Azide> 0.2%Enzyme inhibition.Avoid use as a preservative in samples or reagents.
NP-40 / Tween-20> 1%Enzyme denaturation.Use at concentrations below the inhibitory threshold if necessary for sample lysis.
UreaHigh (sample dependent)Interference in some analytical methods.Treatment with urease; chromatographic separation.[5][6]
AllopurinolTherapeutic dosesIn vivo inhibition of OMPD, leading to increased this compound levels.Note medication use when interpreting results.[7][8][9]

Key Experimental Protocols

Protocol: Enzymatic Assay for Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5'-Phosphate Decarboxylase (OMPD) Activity

This protocol is based on a continuous spectrophotometric rate determination method where the decrease in absorbance at 295 nm is monitored as this compound is consumed.[1]

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, 8 mM MgCl₂, pH 8.0 at 25°C.

  • This compound Solution: 14 mM this compound in deionized water.

  • PRPP Solution: 16 mM 5-Phosphoribosyl-1-Pyrophosphate in deionized water.

  • Enzyme Solution: A solution containing OPRT and OMPD (e.g., UMP synthase) in cold Assay Buffer.

Procedure:

  • Reaction Setup: In a suitable cuvette or microplate well, combine the Assay Buffer, this compound Solution, and PRPP Solution.

  • Blank Measurement: For the blank, add the enzyme diluent (cold Assay Buffer) instead of the enzyme solution.

  • Initiate Reaction: Add the Enzyme Solution to the reaction mixture to start the reaction.

  • Spectrophotometric Reading: Immediately mix and record the decrease in absorbance at 295 nm for approximately 10 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA295/min) from the linear portion of the curve. The enzyme activity can then be calculated using the molar extinction coefficient of this compound.

Visualizations

Orotic_Acid_Metabolism cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Pharmacological Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid This compound Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate Orotic_Acid->OMP OPRT (UMP Synthase) PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate OMP->UMP OMPD (UMP Synthase) Allopurinol Allopurinol Metabolites OMPD OMPD Allopurinol->OMPD

Caption: Pyrimidine biosynthesis pathway showing the enzymatic steps leading to UMP and the point of inhibition by allopurinol.

Troubleshooting_Workflow cluster_signal Low Signal Troubleshooting cluster_background High Background Troubleshooting cluster_reproducibility Reproducibility Troubleshooting Start Start: Unexpected Assay Result Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Verify_Enzymes Check Enzyme Activity & Storage Check_Signal->Verify_Enzymes Yes Check_Reproducibility Poor Reproducibility? Check_Background->Check_Reproducibility No Check_Contamination Check for Reagent Contamination Check_Background->Check_Contamination Yes End End: Problem Resolved Check_Reproducibility->End No Check_Mixing Ensure Thorough Mixing Check_Reproducibility->Check_Mixing Yes Verify_Conditions Verify Reaction Conditions (pH, Temp) Verify_Enzymes->Verify_Conditions Verify_Reagents Check Reagent Concentrations Verify_Conditions->Verify_Reagents Verify_Reagents->End Run_Blanks Run Proper Sample Blanks Check_Contamination->Run_Blanks Pretreat_Sample Pre-treat Sample (e.g., Cation Exchange) Run_Blanks->Pretreat_Sample Pretreat_Sample->End Check_Bubbles Remove Air Bubbles Check_Mixing->Check_Bubbles Check_Temp Check for Plate Temperature Gradients Check_Bubbles->Check_Temp Check_Temp->End

Caption: A logical workflow for troubleshooting common issues in enzymatic this compound assays.

References

Technical Support Center: Investigating Megaloblastic Anemia Refractory to Vitamin B12 and Folate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cases of megaloblastic anemia that do not respond to standard vitamin B12 and folate supplementation.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during the investigation of refractory megaloblastic anemia.

Q1: Our patient presents with classic megaloblastic anemia, but serum vitamin B12 and folate levels are within the normal range. What are the next steps?

A1: This scenario suggests a defect in the transport or metabolism of vitamin B12 or folate, or a deficiency in another essential nutrient. The initial step is to investigate functional markers of vitamin B12 and folate status. An elevated methylmalonic acid (MMA) level is specific for vitamin B12 deficiency at the cellular level, while an elevated homocysteine level can indicate a defect in either folate or vitamin B12 metabolism.[1][2] If these functional markers are elevated despite normal serum vitamin levels, it strongly points towards a metabolic block. If these are normal, consider Thiamine-Responsive Megaloblastic Anemia (TRMA).

Q2: We have a confirmed case of megaloblastic anemia with normal B12 and folate levels. Methylmalonic acid is normal, but homocysteine is elevated. What is the likely cause?

A2: Elevated homocysteine with normal MMA is characteristic of a disorder in the folate metabolic pathway.[1] The most common genetic cause is a deficiency in methylenetetrahydrofolate reductase (MTHFR). Other inherited disorders of folate metabolism, though rarer, should also be considered.[3]

Q3: A pediatric patient with megaloblastic anemia, sensorineural deafness, and diabetes mellitus is not responding to vitamin B12 or folate. What is the probable diagnosis?

A3: This clinical triad is the hallmark of Thiamine-Responsive Megaloblastic Anemia (TRMA) syndrome.[4][5] This is an autosomal recessive disorder caused by mutations in the SLC19A2 gene, which encodes a thiamine transporter.[4] The diagnosis can be confirmed by genetic testing for mutations in SLC19A2 and observing a hematological response to high-dose thiamine supplementation.

Q4: What are the key diagnostic features that differentiate various inherited disorders of folate and cobalamin metabolism?

A4: Differentiating these rare disorders requires a combination of clinical features and specific biochemical markers. For example, in addition to megaloblastic anemia, some disorders present with neurological symptoms, while others have features like homocystinuria or methylmalonic aciduria. A comprehensive metabolic workup, including plasma amino acids and urine organic acids, followed by targeted gene sequencing, is typically required for a definitive diagnosis.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the diagnosis and management of refractory megaloblastic anemia.

Table 1: Diagnostic Laboratory Values

AnalyteNormal RangeClinical Significance of Abnormal Levels
Serum Vitamin B12 200 - 900 pg/mLLevels can be normal in functional deficiency.
Serum Folate 2 - 20 ng/mLLevels can be normal in functional deficiency.
Holotranscobalamin > 35 pmol/LLow levels are an early indicator of B12 deficiency.
Methylmalonic Acid (MMA) < 0.4 µmol/LElevated levels are specific for B12 deficiency.
Homocysteine 5 - 15 µmol/LElevated in both B12 and folate pathway defects.

Table 2: Overview of Selected Inherited Disorders Causing Refractory Megaloblastic Anemia

DisorderGeneKey Clinical FeaturesDiagnostic Markers
Thiamine-Responsive Megaloblastic Anemia (TRMA) SLC19A2Megaloblastic anemia, sensorineural deafness, diabetes mellitusNormal B12/folate, normal thiamine levels, hematologic response to high-dose thiamine
Methylenetetrahydrofolate Reductase (MTHFR) Deficiency MTHFRNeurological symptoms, developmental delayElevated homocysteine, low to normal methionine
Hereditary Folate Malabsorption SLC46A1Megaloblastic anemia, diarrhea, failure to thrive in infancyLow serum and CSF folate, poor response to oral folate
Transcobalamin II Deficiency TCN2Severe megaloblastic anemia in early infancy, failure to thrive, neurological problemsNormal to low serum B12, impaired cellular uptake of B12
Cobalamin C (cblC) Disease MMACHCMegaloblastic anemia, developmental delay, optic atrophy, renal diseaseElevated MMA and homocysteine

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Holotranscobalamin (Active B12) ELISA

This protocol describes a sandwich ELISA for the quantitative measurement of holotranscobalamin in serum or plasma.

Materials:

  • Microplate pre-coated with anti-holotranscobalamin antibody

  • Biotin-conjugated anti-holotranscobalamin antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 0.2 M H₂SO₄)

  • Wash buffer

  • Sample diluent

  • Calibrators and controls

  • Microplate reader

Procedure:

  • Prepare standards, controls, and samples in the provided sample diluent.

  • Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of biotin-conjugated anti-holotranscobalamin antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Construct a standard curve and determine the concentration of holotranscobalamin in the samples.

LC-MS/MS for Methylmalonic Acid and Homocysteine

This method allows for the simultaneous quantification of MMA and total homocysteine in plasma or serum.

Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard solution containing deuterated MMA and homocysteine.

  • For total homocysteine measurement, a reduction step is required. Add a reducing agent (e.g., dithiothreitol - DTT) and incubate to release protein-bound homocysteine.

  • Precipitate proteins by adding a solvent like methanol or acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in the mobile phase for injection.

LC-MS/MS Parameters:

  • Column: A C18 or mixed-mode column suitable for polar analytes.

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid).

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and their derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for MMA, homocysteine, and their internal standards.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of MMA and homocysteine.

Visualizations

The following diagrams illustrate key pathways and workflows.

Folate_Metabolism THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) THF->DHF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF DHF->THF NADPH -> NADP+ Serine Serine Glycine Glycine Serine->Glycine Serine->MethyleneTHF MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF NADPH -> NADP+ dTMP dTMP MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MethylTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP Purines Purine Synthesis FormylTHF->Purines DHFR DHFR SHMT SHMT MTHFR MTHFR MS Methionine Synthase (B12-dependent) TS Thymidylate Synthase MTHFD1 MTHFD1

Caption: Simplified overview of the folate and methionine cycles.

Cobalamin_Metabolism cluster_cell Cellular Uptake and Metabolism DietaryB12 Dietary B12 Stomach Stomach (B12 binds to R-protein) DietaryB12->Stomach Duodenum Duodenum (B12 binds to Intrinsic Factor) Stomach->Duodenum Ileum Ileum (B12-IF complex absorbed) Duodenum->Ileum Bloodstream Bloodstream (B12 binds to Transcobalamin II) Ileum->Bloodstream Cell Cell Bloodstream->Cell Lysosome Lysosome (B12 released from TCII) Cell->Lysosome Cytosol Cytosol Lysosome->Cytosol Mitochondrion Mitochondrion Cytosol->Mitochondrion MeCbl Methylcobalamin (MeCbl) Cytosol->MeCbl AdoCbl Adenosylcobalamin (AdoCbl) Mitochondrion->AdoCbl Methionine Methionine MeCbl->Methionine Methionine Synthase SuccinylCoA Succinyl-CoA AdoCbl->SuccinylCoA Methylmalonyl-CoA Mutase Homocysteine Homocysteine Homocysteine->Methionine MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->SuccinylCoA

Caption: Overview of Vitamin B12 (Cobalamin) absorption and metabolism.

Diagnostic_Workflow Start Megaloblastic Anemia MeasureB12Folate Measure Serum B12 and Folate Start->MeasureB12Folate B12Folate_Result B12 and Folate Levels MeasureB12Folate->B12Folate_Result StandardTx Standard B12/Folate Supplementation B12Folate_Result->StandardTx Low MeasureMetabolites Measure MMA and Homocysteine B12Folate_Result->MeasureMetabolites Normal LowB12Folate Low NormalB12Folate Normal Metabolites_Result MMA and Homocysteine MeasureMetabolites->Metabolites_Result FunctionalB12Def Functional B12 Deficiency (e.g., TCII deficiency, cblC) Metabolites_Result->FunctionalB12Def Elevated MMA FolatePathwayDefect Folate Pathway Defect (e.g., MTHFR deficiency) Metabolites_Result->FolatePathwayDefect Normal MMA, Elevated Homocysteine ConsiderTRMA Consider Thiamine-Responsive Megaloblastic Anemia (TRMA) Metabolites_Result->ConsiderTRMA Normal ElevatedMMA Elevated MMA (± Elevated Homocysteine) NormalMMA_ElevatedHC Normal MMA, Elevated Homocysteine NormalMetabolites Normal MMA and Homocysteine GeneticTesting Genetic Testing FunctionalB12Def->GeneticTesting FolatePathwayDefect->GeneticTesting ConsiderTRMA->GeneticTesting TargetedTx Targeted Therapy (e.g., High-dose Thiamine, Methylfolate) GeneticTesting->TargetedTx

Caption: Diagnostic workflow for refractory megaloblastic anemia.

References

Technical Support Center: Orotic Aciduria Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming limitations associated with orotic aciduria newborn screening.

Frequently Asked Questions (FAQs)

Q1: What is the primary biomarker for hereditary orotic aciduria in newborn screening?

A1: The primary biomarker for hereditary orotic aciduria is an elevated concentration of orotic acid in a dried blood spot (DBS) sample.[1][2][3] This is typically measured using flow injection analysis or liquid chromatography followed by tandem mass spectrometry (MS/MS).[1][2][3]

Q2: Why is this compound included in newborn screening panels?

A2: this compound is included in newborn screening panels primarily to detect hereditary orotic aciduria, a rare genetic disorder of pyrimidine metabolism caused by mutations in the UMPS gene.[3][4][5] Additionally, elevated this compound can be an indicator of certain urea cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency.[6][7][8]

Q3: What is the typical turnaround time for orotic aciduria newborn screening results?

A3: Newborn screening results, including this compound levels, are typically reported within the first week of life, often by the fourth day.[9]

Q4: What is a second-tier test in the context of orotic aciduria screening?

A4: A second-tier test is a follow-up analysis performed on the original DBS sample when the initial screening result is abnormal. This is done to improve the specificity of the screening and reduce the number of false-positive results before recalling the infant for further clinical investigation. For elevated this compound, this may involve more specific analytical methods or the analysis of other related biomarkers.

Q5: How is a diagnosis of hereditary orotic aciduria confirmed?

A5: A definitive diagnosis of hereditary orotic aciduria is confirmed through a combination of biochemical and genetic testing. This includes demonstrating significantly elevated this compound in urine, measuring the activity of the UMP synthase enzyme in erythrocytes, and identifying pathogenic mutations in the UMPS gene through DNA sequencing.[4][5][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during orotic aciduria newborn screening experiments.

Issue Potential Cause(s) Troubleshooting Steps
Elevated this compound - Suspected False Positive Sample collection timing (too early), prematurity, low birth weight, certain maternal health conditions or medications.[12]1. Verify Sample Collection Time: Ensure the sample was collected between 24 and 48 hours after birth. 2. Review Infant's Clinical Status: Consider the infant's gestational age and birth weight, as these can influence metabolic profiles. 3. Assess for Other Biomarkers: In cases of suspected OTC deficiency, check for hyperammonemia, low citrulline, and normal to low Blood Urea Nitrogen (BUN).[5][6][13] In hereditary orotic aciduria, ammonia and BUN levels are typically normal.[5][6][13] 4. Request a Second Specimen: If the cause of the elevated this compound is unclear, a repeat DBS sample should be requested for re-analysis.
Normal this compound - Suspected False Negative High cutoff levels for this compound, mild or late-onset forms of the disorder.1. Review Cutoff Values: Ensure that the laboratory's cutoff values are optimized for detecting both classic and milder forms of orotic aciduria. 2. Consider Clinical Symptoms: If the infant is symptomatic (e.g., megaloblastic anemia, developmental delay), further investigation is warranted even with a normal screening result.[5] 3. Second-Tier Testing: In cases with high clinical suspicion, proceed with more sensitive diagnostic tests such as urine organic acid analysis, UMPS enzyme activity assay, and UMPS gene sequencing.
Instrumental Interference or Poor Signal Improper sample extraction, ion suppression in MS/MS analysis, incorrect instrument settings.1. Optimize Extraction Protocol: Ensure complete extraction of this compound from the DBS punch. Refer to the detailed protocol below. 2. Check Internal Standard: Verify the correct concentration and addition of the isotopically labeled internal standard. 3. Calibrate Instrument: Perform a full calibration of the mass spectrometer according to the manufacturer's guidelines. 4. Review Chromatographic Conditions: If using LC-MS/MS, ensure adequate separation of this compound from potentially interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data related to orotic aciduria newborn screening.

Table 1: this compound Concentrations in Dried Blood Spots (DBS)

Population This compound Concentration (µmol/L) Source
Normal Newborns (Average) ~1.2[2]
Normal Newborns (Range) 0.59 - 2.61[2]
Healthy Children (<1 year) Upper Limit: 0.89[1]
Newborns with Hereditary Orotic Aciduria Elevated up to 10 times the upper reference limit[3]
Screening Cutoff Value ≥ 10[3][14]

Table 2: Performance of the Israeli Newborn Screening Program for Hereditary Orotic Aciduria

Metric Value Source
Total Neonates Screened 1,492,439[3]
Neonates Identified with Hereditary Orotic Aciduria 10[3]

Experimental Protocols

Measurement of this compound in Dried Blood Spots by LC-MS/MS

This protocol is a representative method for the quantitative analysis of this compound in DBS samples.

Materials:

  • Dried blood spot collection cards (e.g., Whatman 903)

  • 3 mm hole puncher

  • 96-well microtiter plates

  • Extraction solution: 80:20 acetonitrile/water with 0.5 µmol/L [1,3-¹⁵N₂] this compound (internal standard)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Punch a 3 mm disc from the center of a dried blood spot into a well of a 96-well plate.

    • Add 150 µL of the extraction solution containing the internal standard to each well.

    • Seal the plate and shake at room temperature for 30 minutes to extract this compound.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

      • Monitor the transition for this compound (e.g., m/z 155 -> 111).

      • Monitor the transition for the internal standard (e.g., m/z 157 -> 113).

  • Data Analysis:

    • Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

UMP Synthase Enzyme Activity Assay in Erythrocytes

This protocol outlines a non-radioactive method for determining the activity of UMP synthase.

Materials:

  • Packed red blood cells (erythrocytes) from the patient and a healthy control.

  • Lysing buffer

  • Reaction buffer containing substrates (orotate and 5-phosphoribosyl-1-pyrophosphate)

  • High-performance liquid chromatography (HPLC) system with a UV detector.

Procedure:

  • Lysate Preparation:

    • Wash packed erythrocytes with saline solution.

    • Lyse the red blood cells to release the cellular contents, including UMP synthase.

    • Centrifuge to remove cell debris and collect the supernatant (hemolysate).

  • Enzymatic Reaction:

    • Incubate a known amount of the hemolysate with the reaction buffer at 37°C.

    • The UMP synthase in the hemolysate will convert the substrates to UMP.

    • Stop the reaction at specific time points.

  • UMP Quantification:

    • Separate the reaction products by HPLC.

    • Quantify the amount of UMP produced by measuring its absorbance at a specific wavelength (e.g., 260 nm).

  • Activity Calculation:

    • Calculate the enzyme activity based on the rate of UMP formation and normalize it to the hemoglobin concentration in the hemolysate.

    • Compare the patient's enzyme activity to that of the healthy control. A significant reduction in activity is indicative of hereditary orotic aciduria.

Genetic Analysis of the UMPS Gene

This protocol provides a general workflow for the molecular diagnosis of hereditary orotic aciduria.

Materials:

  • Genomic DNA extracted from the patient's whole blood.

  • PCR primers specific for the coding exons and flanking intronic regions of the UMPS gene.

  • PCR reagents (DNA polymerase, dNTPs, buffer).

  • DNA sequencing reagents and equipment (e.g., Sanger or Next-Generation Sequencing).

Procedure:

  • DNA Extraction:

    • Extract high-quality genomic DNA from the patient's blood sample using a commercial kit.

  • PCR Amplification:

    • Amplify all coding exons and exon-intron boundaries of the UMPS gene using PCR.

  • DNA Sequencing:

    • Sequence the PCR products using Sanger sequencing or a Next-Generation Sequencing (NGS) platform.

  • Data Analysis:

    • Align the patient's DNA sequence with the reference sequence of the UMPS gene.

    • Identify any variations (mutations) in the patient's DNA.

    • Analyze the identified variants to determine if they are pathogenic and likely to cause hereditary orotic aciduria. This may involve using bioinformatics tools to predict the effect of the mutation on the protein's function.

Visualizations

Pyrimidine_Biosynthesis_Pathway cluster_Urea_Cycle Mitochondrion cluster_Pyrimidine_Synthesis Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate OTC OTC Carbamoyl_Phosphate->OTC Carbamoyl_Phosphate_Cytosol Carbamoyl Phosphate Carbamoyl_Phosphate->Carbamoyl_Phosphate_Cytosol Excess shuttled to cytosol in OTC deficiency Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline Orotic_Acid This compound Carbamoyl_Phosphate_Cytosol->Orotic_Acid Multiple Steps UMPS UMP Synthase (OPRT & ODC activity) Orotic_Acid->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidines Pyrimidines (for DNA/RNA) UMP->Pyrimidines Orotic_Aciduria_Screening_Workflow DBS_Collection Dried Blood Spot (DBS) Collection (24-48h post-birth) MSMS_Analysis This compound Measurement by Tandem Mass Spectrometry DBS_Collection->MSMS_Analysis Cutoff_Evaluation Compare this compound Level to Cutoff Value (e.g., ≥10 µmol/L) MSMS_Analysis->Cutoff_Evaluation Normal_Result Screen Negative: No further action Cutoff_Evaluation->Normal_Result Below Cutoff Abnormal_Result Screen Positive: Elevated this compound Cutoff_Evaluation->Abnormal_Result Above Cutoff Second_Tier Second-Tier Testing (e.g., review other markers) Abnormal_Result->Second_Tier Confirmatory_Testing Infant Recall for Confirmatory Testing Second_Tier->Confirmatory_Testing Urine_OA Urine this compound Analysis Confirmatory_Testing->Urine_OA Enzyme_Assay UMPS Enzyme Activity Assay Confirmatory_Testing->Enzyme_Assay Genetic_Testing UMPS Gene Sequencing Confirmatory_Testing->Genetic_Testing Diagnosis Final Diagnosis and Clinical Management Urine_OA->Diagnosis Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

References

Technical Support Center: Enhancing Bioavailability of Orotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of orotic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the oral bioavailability of this compound derivatives?

A1: The main strategies focus on improving the solubility, permeability, and metabolic stability of these compounds. Key approaches include:

  • Formation of Orotate Salts: Converting a parent drug into an orotate salt can significantly improve its oral bioavailability. This is achieved by reacting the drug with this compound to form a salt, which can lead to better dissolution and absorption characteristics in the gastrointestinal tract.[1]

  • Prodrug Development: this compound can be incorporated into a prodrug design. For instance, Platinum(IV) complexes of this compound have been explored as prodrugs for targeted delivery to liver cancer cells, leveraging specific organic anion transporters.

  • Nanotechnology-Based Delivery Systems: Encapsulating this compound derivatives in nanoparticles, such as polymeric nanoparticles or liposomes, can protect them from degradation in the gut, improve their solubility, and facilitate their transport across intestinal barriers.

  • Chelation with Minerals: this compound is known to form stable chelates with minerals like magnesium, lithium, zinc, and calcium. These orotate complexes are thought to be more readily absorbed by the body compared to inorganic mineral salts.[2]

Q2: How does forming an orotate salt improve bioavailability?

A2: Forming an orotate salt can enhance bioavailability through several mechanisms:

  • Increased Aqueous Solubility: Orotate salts of poorly soluble drugs can exhibit improved dissolution rates in the gastrointestinal fluid, which is often a rate-limiting step for absorption.

  • Altered Crystal Packing: The formation of a salt changes the crystal lattice structure of the parent drug, which can lead to more favorable physicochemical properties for dissolution.

  • Interaction with Transporters: this compound and its derivatives may interact with specific transporters in the intestinal epithelium, potentially facilitating their uptake.

Q3: What are the critical quality attributes to consider when developing an orotate salt formulation?

A3: Key quality attributes for an orotate salt formulation include:

  • Salt Stoichiometry and Purity: It is crucial to confirm the exact ratio of the drug to this compound in the salt and to ensure high purity.

  • Crystallinity and Polymorphism: The solid-state properties of the salt, including its crystalline form, can significantly impact its stability and dissolution behavior.

  • Hygroscopicity: The tendency of the salt to absorb moisture from the air should be assessed as it can affect its physical and chemical stability.

  • Dissolution Profile: The rate and extent of dissolution of the orotate salt under various pH conditions are critical for predicting its in vivo performance.

  • Stability: The chemical and physical stability of the salt should be evaluated under accelerated storage conditions.

Troubleshooting Guides

Issue 1: Low Yield During Orotate Salt Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or gently heating the reaction mixture if the starting materials are not fully consumed.
Poor Solubility of Reactants - If this compound has low solubility in the chosen solvent, try warming the solvent (e.g., water to 70°C) before adding the reactants.[1]
Incorrect Stoichiometry - Ensure the molar ratios of the parent drug and this compound are accurate. A slight excess of one reactant might be necessary to drive the reaction to completion.
Side Product Formation - Optimize the reaction conditions, such as temperature and pH, to minimize the formation of unwanted byproducts.- Use purified starting materials to avoid interference from impurities.
Product Loss During Isolation - Review the workup and purification steps. Ensure the chosen solvent for precipitation or recrystallization does not lead to significant product loss.- Confirm the product's identity and purity using analytical techniques.
Issue 2: Inconsistent Dissolution Profiles for Orotate Salt Batches
Potential Cause Troubleshooting Step
Polymorphism - Different batches may have different crystalline forms (polymorphs) with varying solubilities. Characterize the solid form of each batch using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Particle Size Variation - Inconsistent particle size distribution between batches can lead to different dissolution rates. Perform particle size analysis to ensure uniformity.
Presence of Impurities - Impurities can affect the wetting and dissolution of the orotate salt. Verify the purity of each batch.
Inadequate Dissolution Method - Ensure the dissolution test method is robust and validated. Factors to consider include the choice of dissolution medium, agitation speed, and temperature.
Issue 3: Low Permeability of this compound Derivative in Caco-2 Assay
Potential Cause Troubleshooting Step
Poor Passive Diffusion - The inherent lipophilicity of the derivative may be too low. Consider prodrug strategies to mask polar functional groups and increase lipophilicity.
Efflux Transporter Activity - The derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the apical side. Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio.
Low Cell Monolayer Integrity - Verify the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer.
Compound Degradation - The derivative may be unstable in the assay medium. Analyze the compound concentration in the donor and receiver compartments at the end of the experiment to assess recovery.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Tenofovir Disoproxil Orotate vs. Tenofovir Disoproxil Fumarate in Healthy Subjects

ParameterTenofovir Disoproxil Orotate (DA-2802)Tenofovir Disoproxil Fumarate (TDF)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 165.4 ± 61.5184.2 ± 64.00.898 (0.815–0.990)
AUC0–t (ng·h/mL) 1338.4 ± 359.81479.9 ± 376.10.904 (0.836–0.978)
AUC0–inf (ng·h/mL) 1526.1 ± 386.51682.9 ± 404.70.907 (0.839–0.980)
Tmax (h) 1.0 (0.5–3.0)1.0 (0.5–2.0)-
t1/2 (h) 27.5 ± 9.027.2 ± 8.1-

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. The study concluded that the this compound salt form of tenofovir disoproxil showed comparable pharmacokinetic characteristics to the fumarate salt form.[2][3]

Experimental Protocols

Synthesis of a Metal Orotate Salt (Example: Magnesium Orotate)

Objective: To synthesize magnesium orotate from this compound and magnesium hydroxide.

Materials:

  • This compound monohydrate

  • Magnesium hydroxide

  • Deionized water

Procedure:

  • Heat 50 mL of deionized water to 70°C.

  • Add half of the total amount of magnesium hydroxide (1 equivalent) to the warm water.

  • Alternately add small portions of this compound (2 equivalents) and the remaining magnesium hydroxide.

  • Heat the resulting solution to 90°C and stir for 30 minutes.

  • Allow the solution to cool and store it in a refrigerator to facilitate crystallization.

  • Collect the white microcrystalline product by filtration and dry it.

  • Confirm the product identity and purity using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Powder X-ray Diffraction (PXRD).[4]

In Vitro Dissolution Testing of an Orotate Salt Formulation

Objective: To assess the dissolution rate of an this compound derivative formulation.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium:

  • 0.1 N HCl (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8)

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Place one tablet or capsule of the this compound derivative formulation in the vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the percentage of drug dissolved at each time point.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of an this compound derivative.

Materials:

  • Caco-2 cells

  • Transwell® filter inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound derivative) and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (donor) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the basolateral compartment and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical compartment.

  • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.

Quantification of this compound in Plasma using LC-MS/MS

Objective: To determine the concentration of an this compound derivative in plasma samples from a pharmacokinetic study.

Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a HILIC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the this compound derivative in the plasma samples by interpolating their peak area ratios from the calibration curve.[5][6]

Visualizations

Experimental_Workflow_for_Bioavailability_Assessment cluster_0 In Vitro Characterization cluster_1 In Vitro Permeability cluster_2 In Vivo Pharmacokinetics Synthesis Synthesis of This compound Derivative Characterization Physicochemical Characterization (Solubility, Stability) Synthesis->Characterization Formulation Dissolution In Vitro Dissolution Testing Characterization->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Animal_Study Animal Dosing (e.g., Rat) Caco2->Animal_Study Candidate Selection Blood_Sampling Blood Sampling Animal_Study->Blood_Sampling LCMS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) LCMS->PK_Analysis

Caption: Workflow for assessing the bioavailability of this compound derivatives.

Orotate_Salt_Formation_Pathway Parent_Drug Parent Drug (Poorly Soluble) Reaction Salt Formation Reaction (in suitable solvent) Parent_Drug->Reaction Orotic_Acid This compound Orotic_Acid->Reaction Orotate_Salt Orotate Salt (Improved Solubility) Reaction->Orotate_Salt Dissolution Enhanced Dissolution in GI Tract Orotate_Salt->Dissolution Absorption Increased Absorption -> Higher Bioavailability Dissolution->Absorption

References

Technical Support Center: Managing Drug-Induced Orotic Aciduria in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug-induced orotic aciduria.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced orotic aciduria?

A1: Drug-induced orotic aciduria is a condition characterized by the excessive excretion of orotic acid in the urine as a consequence of certain medications. This occurs when a drug inhibits enzymes in the pyrimidine biosynthesis pathway, particularly orotate phosphoribosyltransferase (OPRT) and orotidine 5'-phosphate decarboxylase (ODC), which are both functions of the UMP synthase (UMPS) enzyme. Inhibition of UMPS leads to an accumulation of this compound, which is then excreted.

Q2: Which drugs are commonly associated with inducing orotic aciduria?

A2: Several drugs can induce orotic aciduria by interfering with pyrimidine metabolism. These include:

  • Leflunomide: An immunosuppressant used for rheumatoid arthritis that inhibits dihydroorotate dehydrogenase.

  • Methotrexate: A chemotherapy agent and immunosuppressant that inhibits dihydrofolate reductase, indirectly affecting pyrimidine synthesis.

  • 5-Fluorouracil (5-FU): A chemotherapy agent that inhibits thymidylate synthase.

  • Allopurinol: A medication for gout that can be converted to oxypurinol ribonucleotide, which inhibits ODC.

  • Azathioprine: An immunosuppressant that gets metabolized to 6-mercaptopurine, which can interfere with purine and pyrimidine metabolism.

Q3: What is the clinical significance of drug-induced orotic aciduria?

A3: While often asymptomatic, a significant buildup of this compound can sometimes lead to crystalluria, where this compound crystals form in the urine. This can potentially cause obstructive uropathy and acute kidney injury. In a research context, it serves as a biomarker for drug interaction with the pyrimidine synthesis pathway.

Q4: How is drug-induced orotic aciduria typically managed or reversed?

A4: In clinical settings, the primary management strategy is often the discontinuation of the offending drug, if possible. Uridine supplementation is a key therapeutic intervention. Uridine can be converted to UMP by uridine kinase, bypassing the enzymatic block in the de novo pyrimidine synthesis pathway and helping to restore the pyrimidine nucleotide pool. This also helps to reduce the overproduction of this compound through feedback inhibition.

Troubleshooting Guides for Experimental Assays

This section addresses specific issues that may arise during in vitro or in vivo experiments related to drug-induced orotic aciduria.

Scenario 1: Inconsistent this compound Levels in Cell Culture Supernatants

You are screening a library of compounds for their potential to induce orotic aciduria in a hepatocyte cell line (e.g., HepG2) by measuring this compound in the culture medium via LC-MS/MS.

Issue: High variability in this compound measurements between replicate wells.

Potential Cause Troubleshooting Step Expected Outcome
Cell Confluency Variability Standardize cell seeding density and ensure consistent confluency (e.g., 80-90%) across all wells before adding compounds.Reduced well-to-well variability in baseline metabolic activity, leading to more consistent this compound measurements.
Inconsistent Drug Concentration Calibrate pipettes regularly. Use an automated liquid handler for compound addition if available. Prepare a single master mix for each concentration.Accurate and uniform final drug concentration in each well, minimizing dose-dependent variations.
Sample Degradation Process supernatants immediately after collection. If storage is needed, snap-freeze samples in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.Preservation of this compound integrity, leading to more reliable and reproducible quantification.
Interference from Media Components Prepare standards in the same culture medium used for the experiment (matrix-matching). Run a blank sample containing only medium with each batch.Accurate quantification by accounting for any background signal or matrix effects from the culture medium.
Scenario 2: No Significant Change in UMPS Protein Expression After Drug Treatment

You are treating cells with a drug known to cause orotic aciduria, but Western blot analysis shows no change in the total protein levels of UMP synthase (UMPS).

Issue: this compound levels are elevated, but UMPS protein expression appears unchanged.

Potential Cause Troubleshooting Step Expected Outcome
Drug is a Direct Inhibitor, Not Affecting Expression The drug may be a competitive or non-competitive inhibitor of the UMPS enzyme, not a regulator of its gene expression.The hypothesis shifts from transcriptional/translational regulation to direct enzyme inhibition.
Incorrect Antibody Validate the UMPS antibody using a positive control (e.g., lysate from cells overexpressing UMPS) and a negative control (e.g., lysate from UMPS knockout cells).Confirmation that the antibody specifically recognizes the UMPS protein.
Timing of Assay Perform a time-course experiment. Changes in protein expression can be transient. Collect cell lysates at multiple time points (e.g., 6, 12, 24, 48 hours) post-treatment.Identification of the optimal time point to observe any potential changes in UMPS protein levels.
Post-Translational Modification The drug's effect might be on the enzyme's activity through post-translational modifications, not on its total protein amount.Further experiments, such as an enzyme activity assay, would be needed to test this hypothesis.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Supernatant by LC-MS/MS
  • Sample Preparation:

    • Seed HepG2 cells in a 12-well plate and grow to 85% confluency.

    • Treat cells with the test compound or vehicle control for 24 hours.

    • Collect 500 µL of the culture supernatant from each well.

    • Add 50 µL of an internal standard (e.g., ¹⁵N₂-Orotic Acid) to each sample.

    • Perform protein precipitation by adding 1.5 mL of ice-cold methanol. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other components.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: UMPS Enzyme Activity Assay
  • Lysate Preparation:

    • Treat cells with the test compound or vehicle control.

    • Wash cells with ice-cold PBS and scrape into a lysis buffer containing protease inhibitors.

    • Homogenize the cells and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Activity Assay:

    • The assay measures the conversion of orotate to UMP.

    • Prepare a reaction mixture containing assay buffer, 5-phospho-α-D-ribose 1-diphosphate (PRPP), and the cell lysate.

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding perchloric acid.

    • Measure the amount of UMP produced using HPLC or LC-MS/MS.

    • Enzyme activity is calculated as the amount of UMP produced per unit of time per milligram of protein.

Visualizations

Drug_Induced_Orotic_Aciduria_Pathway cluster_enzymes Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Dihydroorotate->Orotate DHODH DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Urine This compound Excretion (Urine) Orotate->Urine UMPS UMP Synthase (OPRT & ODC) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Leflunomide Leflunomide Leflunomide->DHODH Drug_X Inhibitory Drug (e.g., 5-FU metabolite) Drug_X->UMPS

Caption: De novo pyrimidine synthesis pathway and points of drug-induced inhibition.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells in Plate treat Treat Cells: Test Compound vs. Vehicle start->treat incubate Incubate (e.g., 24 hours) treat->incubate collect Collect Supernatant and/or Cell Lysate incubate->collect lcms LC-MS/MS: Quantify this compound collect->lcms wb Western Blot: Measure UMPS Protein collect->wb activity Enzyme Assay: Measure UMPS Activity collect->activity end Data Interpretation lcms->end wb->end activity->end Troubleshooting_Logic start High Variability in This compound Data? q1 Consistent Cell Confluency? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Standardize Seeding Protocol q1->a1_no No q2 Accurate Drug Concentration? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Calibrate Pipettes, Use Master Mix q2->a2_no No q3 Proper Sample Handling? a2_yes->q3 a3_no No: Process Immediately or Snap-Freeze q3->a3_no No end Data Should Be Reproducible q3->end Yes

Validation & Comparative

comparative analysis of orotic acid levels in different species' milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of orotic acid levels in the milk of various species. This compound, a key intermediate in the de novo pyrimidine biosynthesis pathway, is a bioactive component of milk with implications for neonatal development and potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies for its quantification, and illustrates its primary metabolic and signaling pathways.

Quantitative Analysis of this compound in Milk

This compound concentrations vary significantly across the milk of different species. Ruminants, in particular, tend to have higher levels of this compound in their milk compared to non-ruminant species. The following table summarizes the reported concentrations of this compound in the milk of various mammals.

SpeciesThis compound Concentration (mg/100g)Reference(s)
Cow6.33 - 7.55[1][2]
Ewe (Sheep)1.53 - 3.22[1][2]
Goat1.08 - 2.48[1][2]
Camel~9.84[3]
Human< 0.2[4]

Note: this compound levels can be influenced by factors such as the stage of lactation and season.[1][2] For instance, studies have shown that the this compound content in the milk of cows, ewes, and goats is higher in the autumn (September) compared to spring (March) or summer (June).[1][2]

Experimental Protocol: Quantification of this compound in Milk by UFLC-DAD

The following protocol for the determination of this compound in milk is based on an ultra-fast liquid chromatography (UFLC) method with a photodiode array detector (DAD).[5][6][7]

1. Sample Preparation

  • To 1 mL of a milk sample, add 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute to deproteinize the sample.

  • Centrifuge the mixture at 15,000 × g for 15 minutes at 4°C.

  • Collect 1 mL of the supernatant and dilute it with 9 mL of ultrapure water.

  • Vortex the resulting solution and transfer a clear aliquot to a vial for analysis.

2. Chromatographic Conditions

  • System: Ultra-Fast Liquid Chromatography (UFLC) with a Photodiode Array Detector (DAD).

  • Column: Two Kinetex C18 columns (1.7 µm, 150 mm × 2.1 mm, i.d., 100 Å) with a C18 pre-column.[5][6][7]

  • Column Temperature: 35°C.[5][6][7]

  • Mobile Phase: A binary gradient elution program is used.

  • Detection Wavelength: 278 nm.[5][6]

  • Injection Volume: 0.5–6 µL.

3. Quantification

  • This compound is quantified by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of this compound. The elution time for this compound under these conditions is approximately 6.44 minutes.[5][6]

Visualizing Key Pathways

De Novo Pyrimidine Biosynthesis Pathway

This compound is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][4] The pathway begins with simple molecules and culminates in the formation of uridine monophosphate (UMP).

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine + CO2 + 2ATP Glutamine + CO2 + 2ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + 2ATP->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase This compound This compound Dihydroorotate->this compound DHODH Orotidine-5'-Monophosphate (OMP) Orotidine-5'-Monophosphate (OMP) This compound->Orotidine-5'-Monophosphate (OMP) UMPS PRPP PRPP PRPP->Orotidine-5'-Monophosphate (OMP) Uridine-5'-Monophosphate (UMP) Uridine-5'-Monophosphate (UMP) Orotidine-5'-Monophosphate (OMP)->Uridine-5'-Monophosphate (UMP) UMPS

Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting this compound Formation.

This compound's Influence on Endothelial Nitric Oxide Synthesis

Recent studies have indicated that this compound can modulate cellular signaling pathways. Specifically, it has been shown to inhibit insulin-induced endothelial nitric oxide synthase (eNOS) phosphorylation and subsequent nitric oxide (NO) production.[8][9] This inhibition is mediated through the impairment of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Orotic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO NO eNOS->NO Insulin Insulin Insulin->Insulin Receptor This compound This compound This compound->PI3K Inhibits

Caption: this compound's Inhibitory Effect on the PI3K/Akt/eNOS Signaling Pathway.

References

Urinary Orotic Acid: A Comparative Guide for the Diagnosis of Hyperammonemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary orotic acid as a diagnostic marker for hyperammonemia, with a focus on its utility in the differential diagnosis of urea cycle disorders (UCDs). We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of relevant biochemical pathways and diagnostic workflows.

Introduction to Hyperammonemia and the Role of this compound

Hyperammonemia, the elevation of ammonia in the blood, is a medical emergency that can lead to severe neurological damage.[1][2] It is a hallmark of inherited metabolic diseases known as urea cycle disorders (UCDs), which result from defects in the pathway responsible for converting ammonia to urea.[1] The differential diagnosis of UCDs is critical for appropriate management and prognosis. Urinary this compound, an intermediate in pyrimidine biosynthesis, serves as a key biomarker in this diagnostic process.[3][4] Its excretion is significantly altered in several UCDs, providing valuable diagnostic clues.[5][6]

Comparative Analysis of Diagnostic Markers for Hyperammonemia

The diagnosis of hyperammonemia and the differentiation of UCDs rely on a panel of biochemical tests. While plasma ammonia is the primary indicator of hyperammonemia, its level does not always correlate with the severity of the condition and does not by itself pinpoint the underlying cause.[7][8] Urinary this compound, in conjunction with plasma amino acid analysis, offers a more refined diagnostic picture.

Table 1: Comparison of Key Diagnostic Markers in Urea Cycle Disorders

DisorderPlasma AmmoniaPlasma CitrullinePlasma ArginineUrinary this compound
Healthy Individuals (Reference Ranges) < 50 µmol/L (Children >1 month), < 30 µmol/L (Adults)[9]Varies with ageVaries with ageSee Table 2
OTC Deficiency Markedly ElevatedLow to Absent[4][10]Low[10]Markedly Elevated [10][11]
Citrullinemia Type I (ASS Deficiency) Markedly ElevatedMarkedly Elevated[6]Low[6]Elevated[6]
Argininosuccinic Aciduria (ASL Deficiency) Markedly ElevatedElevated[6]Low[6]Mildly Elevated[5]
Argininemia (ARG1 Deficiency) ElevatedNormal to Mildly ElevatedMarkedly Elevated[6]Elevated[6][12]
CPS1 Deficiency Markedly ElevatedLow to Absent[4][10]Low[10]Normal to Low[6][12]
NAGS Deficiency Markedly ElevatedLow to Absent[4]LowNormal to Low[12]

OTC: Ornithine Transcarbamylase; ASS: Argininosuccinate Synthetase; ASL: Argininosuccinate Lyase; ARG1: Arginase 1; CPS1: Carbamoyl Phosphate Synthetase I; NAGS: N-Acetylglutamate Synthase.

Table 2: Reference Ranges for Urinary this compound (mmol/mol creatinine)

AgeReference Range
≤ 6 years≤ 4.0[13][14]
7-18 years≤ 3.0[13][14]
≥ 19 years≤ 5.0[14]

Note: Reference ranges may vary slightly between laboratories.

The Urea Cycle and this compound Synthesis Pathway

A defect in the urea cycle, particularly at the level of Ornithine Transcarbamylase (OTC), leads to the accumulation of carbamoyl phosphate in the mitochondria. This excess carbamoyl phosphate is shunted to the cytosol and enters the pyrimidine biosynthesis pathway, resulting in a significant increase in the production and subsequent urinary excretion of this compound.[15][16]

Urea_Cycle_and_Orotic_Acid_Pathway cluster_mito Mitochondria cluster_cyto Cytosol Mitochondria Mitochondria Cytosol Cytosol Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P->OTC Pyrimidine_Pathway Pyrimidine Synthesis Pathway Carbamoyl_P->Pyrimidine_Pathway Shunt in OTC Deficiency Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Ornithine_mito Ornithine Ornithine_mito->OTC ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS ASA Argininosuccinic Acid ASS->ASA ASL Argininosuccinate Lyase (ASL) ASA->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Orotic_Acid This compound Pyrimidine_Pathway->Orotic_Acid Urine Urinary Excretion Orotic_Acid->Urine

Caption: The Urea Cycle and the Shunting of Carbamoyl Phosphate to this compound Synthesis in OTC Deficiency.

Diagnostic Workflow for Hyperammonemia

The following diagram outlines a typical workflow for the investigation of a patient presenting with hyperammonemia.

Hyperammonemia_Workflow Start Patient with Suspected Hyperammonemia Measure_Ammonia Measure Plasma Ammonia Start->Measure_Ammonia Ammonia_Elevated Ammonia Elevated? Measure_Ammonia->Ammonia_Elevated Further_Tests Perform Further Biochemical Tests: - Plasma Amino Acids - Urinary this compound - Blood Gas, etc. Ammonia_Elevated->Further_Tests Yes Consider other causes Consider other causes Ammonia_Elevated->Consider other causes No Interpret_Results Interpret Results Further_Tests->Interpret_Results Low_Citrulline Low/Absent Citrulline Interpret_Results->Low_Citrulline High_Citrulline High Citrulline Interpret_Results->High_Citrulline Normal_Citrulline Normal/Slightly Elevated Citrulline Interpret_Results->Normal_Citrulline High_OA High this compound Low_Citrulline->High_OA Normal_Low_OA Normal/Low This compound Low_Citrulline->Normal_Low_OA ASS_Def Suggests Citrullinemia Type I (ASS) High_Citrulline->ASS_Def ASL_Def Suggests Argininosuccinic Aciduria (ASL) High_Citrulline->ASL_Def ARG1_Def Suggests Argininemia (ARG1) Normal_Citrulline->ARG1_Def OTC_Def Suggests OTC Deficiency High_OA->OTC_Def CPS1_NAGS_Def Suggests CPS1 or NAGS Deficiency Normal_Low_OA->CPS1_NAGS_Def Genetic_Testing Confirm with Genetic Testing OTC_Def->Genetic_Testing CPS1_NAGS_Def->Genetic_Testing ASS_Def->Genetic_Testing ASL_Def->Genetic_Testing ARG1_Def->Genetic_Testing

Caption: Diagnostic Workflow for Hyperammonemia.

Experimental Protocols

Accurate measurement of urinary this compound is crucial for its diagnostic utility. Several analytical methods are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the current gold standard due to its high sensitivity and specificity.[12][17][18]

Specimen Collection and Handling
  • Specimen Type: Random urine sample.[13]

  • Container: Plain, sterile universal container with no preservatives.[13]

  • Storage and Transport: The urine sample should be frozen if not analyzed immediately and shipped frozen.[13]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

Principle: Urine samples are diluted, and an internal standard (stable isotope-labeled this compound) is added. The sample is then injected into an LC-MS/MS system. This compound is separated from other urinary components by liquid chromatography and then detected and quantified by tandem mass spectrometry.

General Protocol:

  • Sample Preparation:

    • Thaw the frozen urine sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Dilute the urine sample with deionized water (e.g., 1:20 dilution).[17]

    • Add a known concentration of a stable isotope-labeled internal standard (e.g., [1,3-15N2]this compound) to the diluted sample.[19]

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 2-10 µL) of the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate this compound using a suitable column (e.g., C18 or C8) with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).[12][17]

    • Tandem Mass Spectrometry:

      • Ionize the eluting compounds using an electrospray ionization (ESI) source, typically in negative ion mode.

      • Perform Multiple Reaction Monitoring (MRM) to detect the specific transition of the this compound parent ion to a characteristic product ion (e.g., m/z 155 -> 111).[17]

      • Simultaneously monitor the transition for the internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound.

    • Normalize the result to the urinary creatinine concentration, which should be measured in the same sample.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

An alternative method that requires derivatization of the analyte.

Principle: this compound is extracted from the urine, chemically modified (derivatized) to make it volatile, and then separated and quantified by GC-MS.

General Protocol:

  • Extraction: Extract this compound from the urine sample using a suitable method like ion-exchange solid-phase extraction.[20]

  • Derivatization: Derivatize the extracted this compound to a more volatile form, for example, by methylation with diazomethane or trimethylsilylation.[20][21]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the derivatized this compound on a capillary column.

    • Detect and quantify the analyte using mass spectrometry, often in the selected ion monitoring (SIM) mode.[20]

  • Quantification: Similar to LC-MS/MS, use an internal standard and a calibration curve for accurate quantification. Normalize to urinary creatinine.

Method 3: Colorimetric Method

A less specific but simpler and more accessible method.

Principle: This method is based on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of this compound.

General Protocol:

  • Sample Pre-treatment: Remove interfering substances from the urine sample, for example, by using a cation-exchange resin.[22]

  • Colorimetric Reaction: React the pre-treated urine sample with specific reagents that lead to the formation of a colored complex with this compound.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength using a spectrophotometer.

  • Calculation: Determine the concentration of this compound by comparing the absorbance to a standard curve. Correct for background color using a control reaction.[22]

Conclusion

Urinary this compound is an invaluable tool in the diagnostic investigation of hyperammonemia. While not a standalone diagnostic test, its measurement, particularly when integrated with plasma ammonia and amino acid profiling, provides crucial information for the differential diagnosis of urea cycle disorders. Markedly elevated urinary this compound is a strong indicator of OTC deficiency, the most common UCD. The choice of analytical methodology depends on the resources and expertise of the laboratory, with LC-MS/MS being the preferred method due to its superior sensitivity and specificity. This guide provides a framework for researchers, scientists, and drug development professionals to understand and apply the measurement of urinary this compound in the context of hyperammonemia.

References

A Comparative Guide: Cross-Validation of LC-MS/MS and Capillary Electrophoresis for Orotic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of orotic acid, a key biomarker in several metabolic disorders, is paramount. This guide provides a detailed comparison of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), for the determination of this compound in biological matrices.

This publication objectively compares the performance of LC-MS/MS and Capillary Electrophoresis for the quantification of this compound, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to enable a thorough understanding of each technique's capabilities and limitations.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS methodology for this compound quantification typically involves a straightforward "dilute and shoot" approach, minimizing sample preparation time and potential for analyte loss.[1][2]

Sample Preparation: A simple dilution of the urine sample (e.g., 1:20 with 0.1% formic acid in water) is often sufficient.[3][4] For plasma and dried blood spots (DBS), a simple extraction procedure is employed.[5][6]

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography on a C8 column is commonly used for separation.[1][5][7] The mobile phase often consists of an acetonitrile and water gradient with an additive like ammonium acetate or formic acid to improve ionization.[1][3]

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).[1][2] The analysis is performed in Selected Reaction Monitoring (SRM) mode, monitoring the transition of the precursor ion (m/z 155) to a specific product ion (m/z 111) for this compound.[3][4]

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative with high separation efficiency and low sample consumption.

Sample Preparation: Similar to LC-MS/MS, urine samples can be analyzed after a simple dilution.[8] In some cases, no sample pretreatment is necessary.[9]

Electrophoresis: Capillary Zone Electrophoresis (CZE) is a common mode used for this compound analysis.[10][11] The separation is typically carried out in a fused-silica capillary with a background electrolyte such as a sodium borate buffer at a pH of 9.2 or a 2-(N-morpholino)ethanesulfonic acid/histidine buffer at a pH of 6.5.[11][12] On-line sample pre-concentration techniques like isotachophoresis (ITP) or field-amplified sample stacking can be employed to enhance sensitivity.[8][12]

Detection: Diode array detection (DAD) at wavelengths of 218 nm and 280 nm is frequently used.[10] More recently, coupling CE with capacitively coupled contactless conductivity detection (C4D) has been shown to provide high sensitivity.[12]

Quantitative Data Comparison

The following table summarizes the key performance parameters for both LC-MS/MS and Capillary Electrophoresis in the analysis of this compound.

ParameterLC-MS/MSCapillary Electrophoresis
Linearity 0.5–5.0 mmol/L (in diluted sample)Not explicitly stated in the provided abstracts
Intra-day Precision (CV%) < 4%Not explicitly stated in the provided abstracts
Inter-day Precision (CV%) 4.97% - < 10%[2][3][4]Not explicitly stated in the provided abstracts
Recovery 98.9 - 102.5%[1][2]80.0 - 92.3%[12]
Limit of Detection (LOD) 0.15 µmol/L (in urine)[3]0.014 mg/L (aqueous solution), 0.4 - 3.5 µmol/L (urine)[10][12]
Limit of Quantification (LOQ) 1 µmol/L (urine), 250 µg/L[1]10 µmol/L (urine)[9]
Analysis Time ~2.2 - 4.5 minutes[1][4]~5 - 6 minutes[9][12]

Experimental Workflow

A cross-validation study is essential to ensure that two different analytical methods provide comparable results. The general workflow for such a study is depicted below.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Method Analysis cluster_data Data Analysis cluster_conclusion Conclusion SampleCollection Sample Collection SampleSplit Sample Aliquoting SampleCollection->SampleSplit LCMS LC-MS/MS Analysis SampleSplit->LCMS CE Capillary Electrophoresis Analysis SampleSplit->CE DataLCMS LC-MS/MS Data LCMS->DataLCMS DataCE CE Data CE->DataCE Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) DataLCMS->Comparison DataCE->Comparison Conclusion Method Correlation & Bias Assessment Comparison->Conclusion

Caption: General workflow for a cross-validation study comparing two analytical methods.

Summary and Conclusion

Both LC-MS/MS and Capillary Electrophoresis are robust and sensitive methods for the quantification of this compound in biological samples.

LC-MS/MS offers exceptional sensitivity and specificity due to the nature of mass spectrometric detection.[3][4] The "dilute and shoot" sample preparation is a significant advantage for high-throughput analysis.[1][2] The method has been successfully applied to various matrices, including urine, plasma, and dried blood spots.[5][7]

Capillary Electrophoresis provides high separation efficiency and is a valuable alternative, particularly when considering the lower operational cost and reduced use of organic solvents.[13] The development of sensitive detection methods like C4D and sample stacking techniques has significantly improved its applicability for trace analysis.[12]

The choice between the two techniques will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, available instrumentation, and cost considerations. For clinical diagnostic applications where high sensitivity and specificity are critical, LC-MS/MS is often the method of choice. However, for research applications and screening purposes, Capillary Electrophoresis presents a viable and cost-effective alternative. A thorough cross-validation is recommended when transitioning between these methods to ensure consistency and reliability of results.

References

A Comparative Guide to Pyrimidine Synthesis in Heart Tissue: De Novo vs. Salvage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the de novo and salvage pathways of pyrimidine synthesis, with a specific focus on their roles and regulation within heart tissue. Understanding the distinct contributions and interplay of these two pathways is critical for research into cardiac physiology, disease pathogenesis, and the development of novel therapeutic strategies.

Introduction to Pyrimidine Synthesis Pathways

Pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), are essential for a myriad of cellular processes, including DNA and RNA synthesis, glycogen synthesis, and phospholipid metabolism. Cells can generate these vital molecules through two distinct routes: the energy-intensive de novo synthesis pathway and the more energy-efficient salvage pathway.

  • De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine. It is a fundamental process for proliferating cells that require a large supply of new nucleotides.

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides, derived from intracellular nucleic acid turnover or extracellular sources, to form nucleotides. This route is particularly important in quiescent, terminally differentiated tissues like the heart.

Predominance of the Salvage Pathway in the Heart

In cardiac tissue, the salvage pathway is the predominant route for pyrimidine nucleotide synthesis.[1][2] The heart has a limited capacity for de novo pyrimidine synthesis, exhibiting considerably lower activity of this pathway compared to tissues like the liver.[1] This is partly attributed to lower activity of key enzymes such as phosphoribosylpyrophosphate (PRPP) synthetase in the heart.[1] Consequently, the heart relies heavily on salvaging circulating nucleosides, like uridine, to maintain its pyrimidine nucleotide pools.

Comparative Overview

FeatureDe Novo PathwaySalvage Pathway
Primary Function Synthesizes pyrimidine nucleotides from simple precursors.Recycles pre-formed pyrimidine bases and nucleosides.
Starting Materials Bicarbonate, aspartate, glutamine, ATPUridine, cytidine, uracil
Energy Requirement High (ATP-dependent)Low
Key Enzymes Carbamoyl phosphate synthetase II (CPSII), Aspartate transcarbamoylase (ATCase), Dihydroorotate dehydrogenase (DHODH)Uridine-cytidine kinase (UCK), Thymidine kinase (TK), Uracil phosphoribosyltransferase (UPRT)
Predominance in Heart Low activityHigh activity and primary source of pyrimidines
Regulation Feedback inhibition by pyrimidine nucleotides (e.g., UTP)Substrate availability, feedback inhibition by UTP and CTP[3]
Role in Disease Disruption in non-myocytes after cardiac injury can impair repair.[4][5][6]Upregulation during hypertrophy; providing uridine can enhance repair after injury.[1][4][5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data comparing aspects of the de novo and salvage pathways in heart tissue, synthesized from multiple studies. Direct comparative values from a single study are limited in the literature.

ParameterDe Novo Pathway IndicatorSalvage Pathway IndicatorTissue/ConditionReference
RNA Incorporation Radioactive orotic acid incorporation into RNA is considerably lower in the heart compared to the liver.3H-uridine incorporation into heart RNA is greater than that of 3H-orotic acid.Rat Heart[1]
Enzyme Activity Enzymatic conversion of this compound to pyrimidine nucleotides is low but enhanced by PRPP addition.Uridine kinase activity is similar to the liver and increases by 50-60% during cardiac hypertrophy.Rat Heart[1]
Kinetic Parameters -Uridine Kinase: Km = 43 µM, Vmax = 18 nmol g-1 min-1Rat Myocardium[3]
Kinetic Parameters -Cytidine Kinase: Km = 10 µM, Vmax = 4 nmol g-1 min-1Rat Myocardium[3]
Nucleotide Pools -UTP content increases during cardiac hypertrophy.Rat Heart[7][8]
Metabolite Levels -Plasma uridine levels increase following this compound administration, suggesting hepatic de novo synthesis supplying the heart.Rat[8]

Signaling and Regulatory Pathways

De Novo Pyrimidine Synthesis Pathway

de_novo_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Orotate_cyto Orotate Orotate_mito->Orotate_cyto Dihydroorotate_mito->Orotate_mito DHODH OMP Orotidine Monophosphate (OMP) Orotate_cyto->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS UDP Uridine Diphosphate (UDP) UMP->UDP Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Kinase CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase CPSII CPSII UTP->CPSII Feedback Inhibition

References

Unraveling the Impact of UMPS Gene Mutations on Enzyme Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional consequences of genetic mutations is paramount. This guide provides a comparative analysis of various mutations within the Uridine Monophosphate Synthetase (UMPS) gene and their effects on the bifunctional enzyme it encodes. The data presented is compiled from peer-reviewed studies and offers a quantitative look at how these alterations impact enzyme kinetics, providing valuable insights for both basic research and therapeutic development.

The UMPS gene codes for UMP synthase, a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme possesses two distinct catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPdecase). Together, these domains catalyze the final two steps in the synthesis of uridine monophosphate (UMP), an essential precursor for DNA and RNA synthesis. Mutations in the UMPS gene can lead to a rare metabolic disorder known as hereditary orotic aciduria, characterized by growth retardation, anemia, and excessive excretion of orotic acid in the urine.

Comparative Analysis of UMPS Mutations

The functional impact of several UMPS mutations has been characterized, revealing a spectrum of effects on enzyme activity. The following table summarizes the quantitative data from studies on specific mutations, providing a clear comparison of their biochemical consequences. The data is primarily derived from studies of recombinant human UMPS expressed in various systems.

MutationDomain% of Wild-Type OPRT Activity% of Wild-Type OMPdecase ActivityNotable Findings
Wild-Type -100%100%Baseline for comparison.
R96G OPRTSignificantly ImpairedNot ReportedAssociated with hereditary orotic aciduria.[1]
V109G OPRTSignificantly ImpairedNot ReportedIdentified in a patient with hereditary orotic aciduria.[1]
G429R OMPdecaseNot ReportedSignificantly ImpairedFound in conjunction with R96G in a hereditary orotic aciduria patient.[1]
c.517G>C (p.Val173Leu) OPRTPredicted Minor EffectPredicted Minor EffectAssociated with mild orotic aciduria.
Polymorphism G213A -Not Significantly DifferentNot Significantly DifferentConsidered a benign polymorphism.[1]
Polymorphism 440Gpoly -Not Significantly DifferentNot Significantly DifferentConsidered a benign polymorphism.[1]

It is important to note that for some mutations, precise quantitative data on enzyme kinetics (e.g., Km and Vmax) are not available in the cited literature, with studies describing the effects as "impaired" or "significantly reduced."

Signaling Pathway and Experimental Workflow

To evaluate the functional consequences of UMPS gene mutations, a series of experimental steps are typically undertaken. The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for the functional analysis of UMPS mutations.

pyrimidine_biosynthesis cluster_UMPS UMP Synthase (UMPS) Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine-5'-Monophosphate Orotate->OMP Pi OPRT OPRT Domain PRPP PRPP PRPP->OMP PPi UMP Uridine Monophosphate OMP->UMP CO2 OMPdecase OMPdecase Domain UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of UMPS.

experimental_workflow start Identify UMPS Mutation in Patient site_directed_mutagenesis Site-Directed Mutagenesis of UMPS cDNA start->site_directed_mutagenesis expression_system Expression of Wild-Type and Mutant UMPS (e.g., E. coli, Insect Cells) site_directed_mutagenesis->expression_system protein_purification Protein Purification expression_system->protein_purification enzyme_assays Enzyme Activity Assays protein_purification->enzyme_assays oprt_assay OPRT Assay enzyme_assays->oprt_assay ompdecase_assay OMPdecase Assay enzyme_assays->ompdecase_assay data_analysis Data Analysis and Comparison of Kinetic Parameters oprt_assay->data_analysis ompdecase_assay->data_analysis conclusion Conclusion on Functional Impact of Mutation data_analysis->conclusion

Caption: Experimental workflow for evaluating UMPS mutations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of UMPS enzyme function.

Site-Directed Mutagenesis and Expression of UMPS

To study the effect of specific mutations, the human UMPS cDNA is typically cloned into an appropriate expression vector. Site-directed mutagenesis is then performed to introduce the desired nucleotide changes, creating the mutant constructs. Both wild-type and mutant plasmids are then transformed into a suitable expression host, such as E. coli or insect cells (e.g., Sf21). The expression of the recombinant proteins is induced, and the cells are harvested for protein purification.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

The OPRT activity is commonly measured using a continuous spectrophotometric assay that monitors the consumption of orotate.

  • Principle: The assay measures the decrease in absorbance at 295 nm, which corresponds to the conversion of orotate to OMP.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

    • Substrates: this compound, 5-phosphoribosyl-1-pyrophosphate (PRPP)

    • Purified wild-type or mutant UMPS enzyme

  • Procedure:

    • A reaction mixture containing the assay buffer and a defined concentration of this compound is prepared in a quartz cuvette.

    • The purified enzyme is added to the mixture, and the baseline absorbance at 295 nm is recorded.

    • The reaction is initiated by the addition of PRPP.

    • The decrease in absorbance at 295 nm is monitored over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve, and the enzyme activity is determined.

Orotidine-5'-Monophosphate Decarboxylase (OMPdecase) Activity Assay

The OMPdecase activity is also typically measured using a spectrophotometric assay.

  • Principle: This assay follows the decrease in absorbance at 285 nm, which results from the conversion of OMP to UMP.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT

    • Substrate: Orotidine-5'-monophosphate (OMP)

    • Purified wild-type or mutant UMPS enzyme

  • Procedure:

    • A reaction mixture is prepared in a cuvette containing the assay buffer and a specific concentration of OMP.

    • The reaction is initiated by the addition of the purified enzyme.

    • The decrease in absorbance at 285 nm is recorded over a set period.

    • The rate of OMP decarboxylation is calculated from the change in absorbance over time.

Conclusion

The functional characterization of UMPS gene mutations is critical for understanding the molecular basis of hereditary orotic aciduria and for the development of potential therapeutic strategies. The data and protocols presented in this guide offer a framework for the comparative evaluation of different UMPS mutations. Further research, including detailed kinetic studies of a wider range of mutations, will continue to enhance our understanding of this essential enzyme and the clinical consequences of its dysfunction.

References

comparative metabolomics of orotic acid pathways in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of orotic acid metabolism in healthy versus diseased states, targeting researchers, scientists, and drug development professionals. By examining the metabolic shifts in the pyrimidine synthesis pathway, this document aims to furnish a foundational resource for identifying potential biomarkers and therapeutic targets.

This compound is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1][2] Dysregulation of this pathway can lead to significant pathological conditions, most notably hereditary orotic aciduria and certain urea cycle disorders (UCDs).[1][3] In these diseases, the accumulation of this compound serves as a critical diagnostic marker.[4] Furthermore, the upregulation of pyrimidine synthesis is a hallmark of many cancers, which require a heightened supply of nucleotides to sustain rapid proliferation.[1][5]

Quantitative Comparison of this compound Levels

Metabolomic analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of this compound in biological fluids.[4][6][7] The following table summarizes representative concentrations of this compound in urine and plasma across different health states. It is important to note that values can vary based on age, diet, and specific analytical methods.

ConditionAnalyteConcentrationReference Range / ControlSource
Healthy State Urinary this compound0.2 - 1.4 mmol/mol creatinineNot Applicable[8][9]
Plasma this compound< 0.69 µMNot Applicable[8]
Dried Blood Spot this compound0.72 - 1.84 µmol/L (1st-99th percentile)Not Applicable[10]
Hereditary Orotic Aciduria Urinary this compoundMarkedly elevated, can lead to crystalluria~1 µmol/mmol creatinine[11]
Urea Cycle Disorders
Ornithine Transcarbamylase Deficiency (OTC)Urinary this compound21.09 mmol/mol creatinine (Male, 12-months)1.15 - 3.09 mmol/mol creatinine[11]
Citrullinemia Type IPlasma this compound133 µM< 0.69 µM[8]
HHH Syndrome*Urinary this compound9.1 mmol/mol creatinine0.2 - 1.4 mmol/mol creatinine[8][9]

*Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome

Experimental Protocols

Accurate quantification of this compound is crucial for differential diagnosis. Below is a detailed methodology for a common LC-MS/MS-based approach for urinary this compound analysis.

1. Sample Collection and Preparation

  • Collection: A random mid-stream urine catch is collected.[2] For consistency, first-morning voids can be specified.

  • Storage: Samples should be frozen immediately after collection and stored at -80°C until analysis to ensure metabolite stability.[12][13][14]

  • Pre-processing:

    • Thaw frozen urine samples on ice.[15]

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Perform a simple dilution. A common method is a 1:20 dilution, where 1 volume of urine is mixed with 19 volumes of a solution such as water containing 0.1% formic acid.[7][16]

    • Centrifuge the diluted sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any particulate matter.[13]

    • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[7][14]

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is typically used for separation.[17]

    • Mobile Phase A: An aqueous solution, such as 20 mM ammonium formate with 0.2% v/v formic acid in water.[4]

    • Mobile Phase B: An organic solvent, such as acetonitrile with 0.2% v/v formic acid.[4]

    • Gradient: A gradient elution is employed to separate this compound from other urine components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17]

    • MRM Transition: The characteristic transition for this compound is the fragmentation of the precursor ion (m/z 155) to a specific product ion (m/z 111), representing the loss of carbon dioxide (CO2).[7][17]

  • Quantification:

    • Internal Standard: A stable isotope-labeled internal standard, such as [1,3-15N2]this compound, is added to all samples, calibrators, and quality controls before sample preparation to account for matrix effects and variations in instrument response.[5][17]

    • Calibration Curve: A calibration curve is generated using standards of known this compound concentrations to enable absolute quantification.[7][16]

Visualizing the Pathways and Workflow

To better understand the metabolic context and the analytical process, the following diagrams illustrate the key pathways and a typical experimental workflow.

Orotic_Acid_Pathway_Healthy CP Carbamoyl Phosphate CAD1 CAD Asp Aspartate CA Carbamoyl Aspartate CAD2 CAD DHO Dihydroorotate DHODH DHODH OA This compound UMPS1 UMPS (OPRT) PRPP PRPP OMP Orotidine 5'-Monophosphate (OMP) UMPS2 UMPS (ODC) UMP Uridine 5'-Monophosphate (UMP) Pyrimidine Pyrimidine Nucleotides UMP->Pyrimidine CAD1->CA Aspartate Transcarbamoylase CAD2->DHO Dihydroorotase DHODH->OA Dihydroorotate Dehydrogenase UMPS1->OMP Orotate Phosphoribosyltransferase UMPS2->UMP OMP Decarboxylase

This compound Pathway in a Healthy State.

Orotic_Acid_Pathway_Diseased cluster_UreaCycle Urea Cycle (Mitochondria) cluster_Pyrimidine Pyrimidine Synthesis (Cytosol) cluster_Legend Legend Mito_CP Carbamoyl Phosphate OTC OTC Mito_CP->OTC DHO Dihydroorotate Mito_CP->DHO Excess CP 'spillover' Orn Ornithine Orn->OTC Cit Citrulline OTC->Cit Block_OTC X OTC->Block_OTC OA This compound (Accumulates) DHO->OA UMPS UMPS OA->UMPS OMP Orotidine 5'-Monophosphate UMP UMP OMP->UMP UMPS->OMP Block_UMPS X UMPS->Block_UMPS UCD_label Urea Cycle Disorder (e.g., OTC Deficiency) - Mitochondrial CP spills into cytosol, overwhelming pyrimidine pathway. HA_label Hereditary Orotic Aciduria - Block at UMPS enzyme. Block_Legend Metabolic Block Metabolomics_Workflow A 1. Urine Sample Collection B 2. Sample Preparation - Dilution - Centrifugation A->B Store at -80°C C 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometry Detection B->C Inject Supernatant D 4. Data Processing - Peak Integration - Normalization to Internal Standard C->D Acquire Raw Data E 5. Statistical Analysis & Data Interpretation D->E Generate Concentration Data

References

assessing the efficacy of different orotate metal complexes in mineral supplementation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of metal orotates in mineral supplementation reveals a compelling case for their enhanced bioavailability and targeted delivery. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of lithium, magnesium, calcium, and zinc orotates against their conventional salt counterparts, supported by experimental data and detailed methodologies.

Orotic acid, a key intermediate in the biosynthesis of pyrimidines, has garnered significant attention for its role as a mineral carrier, forming stable complexes known as orotates.[1] The fundamental premise behind the use of metal orotates in mineral supplementation lies in their proposed ability to facilitate the transport of minerals across cell membranes, leading to increased intracellular concentrations and enhanced therapeutic efficacy.[2] This guide synthesizes findings from key preclinical and clinical studies to provide a clear comparison of the performance of different metal orotate complexes.

Comparative Efficacy of Metal Orotate Complexes

The following tables summarize quantitative data from pivotal studies, offering a side-by-side comparison of the bioavailability and physiological effects of various metal orotate complexes compared to other common mineral salts.

Table 1: Lithium Orotate vs. Lithium Carbonate
ParameterLithium OrotateLithium CarbonateKey FindingsStudy
Brain Lithium Concentration (rat) ~3-fold higher at 24hLowerSignificantly greater brain lithium concentrations were observed with lithium orotate.[3]Kling et al. (1978)
Serum Lithium Concentration (rat) Sustained levels at 24hMinimal levels at 24hLithium orotate resulted in more stable and sustained serum lithium levels.[3]Kling et al. (1978)
Effective Dose in Mania Model (mouse) ~1.5 mg/kg15-20 mg/kgLithium orotate was significantly more potent in a mouse model of mania, requiring a much lower dose to achieve a near-complete blockade of hyperlocomotion.[4]Pacholko & Bekar (2023)
Toxicity Markers (mouse) No significant increase in polydipsia, creatinine, or TSHIncreased polydipsia, serum creatinine (males), and TSH (females)Lithium orotate demonstrated a superior safety profile with fewer adverse effects on kidney and thyroid function at effective doses.[5]Pacholko & Bekar (2023)
Table 2: Magnesium Orotate vs. Placebo in Heart Failure
ParameterMagnesium OrotatePlaceboKey FindingsStudy
Survival Rate (1 year) 75.7%51.6%Adjuvant therapy with magnesium orotate significantly increased the survival rate in patients with severe congestive heart failure.[6]Stepura et al. (2009)
Clinical Symptom Improvement 38.5% improved56.3% deterioratedA significantly higher percentage of patients in the magnesium orotate group showed improvement in clinical symptoms.[6]Stepura et al. (2009)
Table 3: Zinc Orotate vs. Other Zinc Salts (Rabbit Model)
ParameterZinc OrotateZinc Sulfate & Zinc PantothenateKey FindingsStudy
Absorption Phase (Oral) SlowerFasterZinc orotate exhibited a slower absorption phase after oral administration compared to the more soluble zinc salts.[7]Andermann & Dietz (1982)
Distribution & Elimination (Parenteral) FasterSlowerFollowing parenteral administration, zinc orotate showed faster distribution and elimination phases.[7]Andermann & Dietz (1982)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Pacholko & Bekar (2023): Lithium Orotate in a Mouse Model of Mania
  • Objective: To compare the potency, efficacy, and toxicity of lithium orotate (LiOr) and lithium carbonate (LiCO3) in a mouse model of mania.[4]

  • Animal Model: Male and female C57BL/6 mice.[5]

  • Experimental Design:

    • Amphetamine-Induced Hyperlocomotion (AIH) Model: Mice were administered varying doses of LiOr or LiCO3. AIH, which mimics manic behavior, was induced to assess the dose-dependent blockade by the lithium compounds.[8]

    • Toxicity Study: The relative toxicities of LiOr and LiCO3 were evaluated over 14 consecutive days of administration.[5]

  • Drug Administration:

    • Lithium orotate and lithium carbonate were administered to the mice.

    • To investigate the transport mechanism, some groups were pre-treated with an organic-anion transporting polypeptide 1A2 (OATP1A2) inhibitor.[8]

  • Data Collection & Analysis:

    • Locomotor activity was measured to quantify the effects on AIH.

    • Serum was collected to measure creatinine and thyroid-stimulating hormone (TSH) levels as markers of kidney and thyroid function, respectively.

    • Water intake was monitored to assess for polydipsia, a common side effect of lithium.[5]

Stepura et al. (2009): Magnesium Orotate in Severe Congestive Heart Failure
  • Objective: To evaluate the effect of adjuvant magnesium orotate on mortality and clinical symptoms in patients with severe congestive heart failure.[6]

  • Study Design: A monocentric, controlled, double-blind study.[6]

  • Participants: 79 patients with severe congestive heart failure (NYHA Class IV) receiving optimal medical cardiovascular treatment.[9]

  • Intervention:

    • Treatment Group (n=40): Received 6000 mg of magnesium orotate daily for one month, followed by 3000 mg daily for approximately 11 months.[6]

    • Control Group (n=39): Received a matching placebo.[6]

  • Outcome Measures:

    • Primary Outcome: Survival rate after one year of treatment.[9]

    • Secondary Outcomes: Improvement or deterioration of clinical symptoms.[6]

  • Statistical Analysis: The survival rates and changes in clinical symptoms between the two groups were compared using appropriate statistical tests.[9]

Kling et al. (1978): Lithium Orotate and Lithium Carbonate in Rats
  • Objective: To compare the serum and brain lithium concentrations in rats after acute injections of lithium orotate and lithium carbonate.[3]

  • Animal Model: Rats.[3]

  • Experimental Design: Rats were given intraperitoneal injections of either lithium orotate or lithium carbonate at doses of 1.0, 2.0, and 4.0 mEq Li/kg.[3]

  • Data Collection & Analysis:

    • Serum and brain tissue were collected at 8 and 24 hours post-injection.

    • Lithium concentrations in the serum and brain were measured to determine the uptake and retention of lithium from the two different salts.[3]

Andermann & Dietz (1982): Pharmacokinetics of Zinc Salts in Rabbits
  • Objective: To compare the pharmacokinetics of zinc sulfate, zinc pantothenate, and zinc orotate after parenteral and oral administration in rabbits.[7]

  • Animal Model: Rabbits.[7]

  • Experimental Design: The three zinc salts were administered to rabbits either parenterally (injection) or orally.[7]

  • Data Collection & Analysis:

    • Blood samples were collected at various time points after administration.

    • Plasma zinc concentrations were measured to determine the pharmacokinetic profiles, including absorption, distribution, and elimination rates of the different zinc salts.[7]

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of metal orotates is believed to stem from the unique cellular transport and metabolic pathways of this compound.

Pyrimidine Biosynthesis Pathway and Orotate Uptake

This compound is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.[1] This metabolic pathway provides a mechanism for the cellular uptake and utilization of orotate.

Pyrimidine_Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metal-Orotate Metal-Orotate OAT Organic Anion Transporter (OAT) Metal-Orotate->OAT Transport Orotate Orotate OAT->Orotate UMPS UMP Synthase Orotate->UMPS Metabolized Mineral Mineral Ion Orotate->Mineral Dissociation UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidine_Synthesis Pyrimidine Synthesis UMP->Pyrimidine_Synthesis

Caption: Cellular uptake and metabolism of metal orotates.

The proposed mechanism suggests that the intact metal-orotate complex is transported into the cell via organic anion transporters (OATs).[10][11][12] Once inside the cell, the orotate moiety is utilized in the pyrimidine synthesis pathway, leading to the release of the mineral ion.[13] This intracellular release mechanism is hypothesized to contribute to the higher bioavailability and targeted delivery of minerals complexed with orotate.

Experimental Workflow for Comparative Bioavailability Studies

The following diagram illustrates a general workflow for preclinical studies comparing the bioavailability of different mineral salt formulations.

Bioavailability_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Group_Allocation Randomly Allocate to Treatment Groups Animal_Model->Group_Allocation Diet Standardized Diet and Housing Group_Allocation->Diet Admin_Orotate Administer Metal Orotate Diet->Admin_Orotate Admin_Control Administer Control Salt (e.g., Carbonate, Sulfate) Diet->Admin_Control Blood_Sampling Serial Blood Sampling Admin_Orotate->Blood_Sampling Admin_Control->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Brain, Liver, Kidney) Blood_Sampling->Tissue_Harvesting PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood_Sampling->PK_Analysis Tissue_Concentration Measure Mineral Concentration in Tissues Tissue_Harvesting->Tissue_Concentration Toxicity_Assessment Assess Toxicity Markers PK_Analysis->Toxicity_Assessment Tissue_Concentration->Toxicity_Assessment

Caption: General workflow for preclinical bioavailability studies.

References

Orotic Acid's Role in Endothelial Dysfunction: A Comparative Analysis of Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of endothelial dysfunction is critical for developing novel therapeutics for cardiovascular diseases. Orotic acid, an intermediate in pyrimidine biosynthesis, has emerged as a molecule of interest due to its association with hypertension and endothelial dysfunction. This guide provides a comparative analysis of validation studies on the role of this compound in inducing endothelial dysfunction, contrasting its effects with other well-established inducers: uric acid, L-NAME, and asymmetric dimethylarginine (ADMA).

Comparative Analysis of Endothelial Dysfunction Inducers

The following tables summarize the key characteristics and quantitative data from studies investigating the effects of this compound and its alternatives on endothelial function.

Table 1: Mechanisms of Action and Key Signaling Pathways

CompoundPrimary Mechanism of ActionKey Signaling Pathways Affected
This compound Inhibition of insulin- and metformin-stimulated nitric oxide (NO) production.- PI3K/Akt/eNOS- AMPK/eNOS
Uric Acid Inhibition of insulin-stimulated NO production; induction of oxidative stress and inflammation.- PI3K/Akt/eNOS- HMGB1/RAGE
L-NAME Direct competitive inhibitor of all nitric oxide synthase (NOS) isoforms.- Direct inhibition of eNOS activity
ADMA Endogenous competitive inhibitor of nitric oxide synthase (NOS).- Direct inhibition of eNOS activity

Table 2: In Vitro Effects on Endothelial Cells

CompoundCell TypeConcentrationEffect on eNOS PhosphorylationEffect on NO Production
This compound HUVECs5-100 μMInhibition of insulin- and metformin-stimulated phosphorylation at Ser1177.[1][2][3]Inhibition of insulin- and metformin-stimulated NO production.[1][2][3]
Uric Acid HUVECs20 mg/dLDownregulation of eNOS protein expression.Significant reduction after 24 hours.
L-NAME tEnd.110-100 μMNot directly assessed (acts on enzyme activity).Significant reduction after 72-96 hours.
ADMA Not specified0.4-4.0 µM (plasma levels)Not directly assessed (acts on enzyme activity).Inhibition of NO synthesis.[1]

Table 3: In Vivo Effects on Vascular Function and Blood Pressure

CompoundAnimal ModelAdministrationEffect on VasodilationEffect on Blood Pressure
This compound Rats1% this compound in diet for 3 weeksInhibition of insulin- or metformin-induced vasodilation.[2][3]25% increase in systolic blood pressure.[2][3]
Uric Acid RatsAllantoxanamide treatment56% impairment of insulin-induced vasorelaxation.25% increase in mean arterial pressure.
L-NAME RatsChronic oral administrationReduced endothelium-dependent relaxations.~80 mmHg increase in systolic blood pressure.
ADMA Hypercholesterolemic humansEndogenous elevationInversely correlated with endothelium-mediated vasodilation.[4]Associated with hypertension.[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_0 This compound and Uric Acid Signaling Insulin Insulin PI3K PI3K Insulin->PI3K Metformin Metformin AMPK AMPK Metformin->AMPK OA This compound Akt Akt OA->Akt OA->AMPK UA Uric Acid UA->Akt PI3K->Akt eNOS_inactive eNOS Akt->eNOS_inactive AMPK->eNOS_inactive eNOS_active p-eNOS (Ser1177) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathways affected by Orotic and Uric Acid.

cluster_1 L-NAME and ADMA Signaling L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation L_NAME L-NAME L_NAME->eNOS Competitive Inhibition ADMA ADMA ADMA->eNOS Competitive Inhibition

Caption: Mechanism of L-NAME and ADMA inhibition of eNOS.

cluster_2 Experimental Workflow for Endothelial Dysfunction Studies start Start cell_culture Endothelial Cell Culture (e.g., HUVECs) start->cell_culture treatment Treatment with Inducers (this compound, Uric Acid, L-NAME, ADMA) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction no_assay Nitric Oxide Measurement treatment->no_assay aortic_rings Isolation of Aortic Rings treatment->aortic_rings western_blot Western Blot for p-eNOS and total eNOS protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis no_assay->data_analysis vasodilation_assay Vasodilation Assay aortic_rings->vasodilation_assay vasodilation_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro and ex vivo studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Culture (Human Umbilical Vein Endothelial Cells - HUVECs)
  • Coating of Culture Flasks: Coat T-75 flasks with a 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before cell seeding.

  • Cell Thawing: Quickly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed Endothelial Cell Growth Medium (EGM-2).

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh EGM-2.

  • Seeding: Seed the cells onto the gelatin-coated T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Media Change: Change the EGM-2 medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with trypsin neutralizing solution or medium containing serum and re-plate at a 1:2 or 1:3 ratio.

Western Blot for eNOS Phosphorylation
  • Sample Preparation: After treatment, wash HUVECs with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-eNOS (Ser1177) and total eNOS, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Nitric Oxide Measurement
  • Sample Collection: Collect the culture medium from treated HUVECs.

  • Nitrate Reduction: For total NO measurement, convert nitrate to nitrite by adding nitrate reductase and its cofactor (NADPH) to the samples and incubate for 1 hour at room temperature.

  • Griess Reaction: Add Griess Reagent I (sulfanilamide in acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to the samples and standards.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Aortic Ring Vasodilation Assay
  • Aorta Isolation: Euthanize a rat and excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit (K-H) buffer.

  • Ring Preparation: Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with phenylephrine (1 µM) or KCl (60-80 mM).

  • Vasodilation Measurement: Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine or other vasodilators to assess endothelium-dependent relaxation.

  • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system. The relaxation is expressed as a percentage of the pre-contraction tension.

References

A Comparative Guide to Pyrimidine Metabolism: Pseudomonas vs. Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of pyrimidine metabolism in the bacterium Pseudomonas and mammalian systems. Understanding the key differences in these essential pathways can illuminate novel strategies for antimicrobial drug development, particularly in targeting pathogenic Pseudomonas species. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes complex pathways to facilitate a comprehensive understanding.

Executive Summary

Pyrimidine nucleotides are fundamental for cellular life, serving as precursors for DNA and RNA synthesis. Both Pseudomonas and mammalian systems possess de novo and salvage pathways for their synthesis. However, significant divergences in enzyme structure, organization, and regulation present unique opportunities for therapeutic intervention. Notably, the bacterial enzymes are generally monofunctional and encoded by discrete genes, whereas in mammals, the first three and last two steps of the de novo pathway are catalyzed by large multifunctional proteins (CAD and UMPS, respectively). These differences, along with variations in allosteric regulation, form the basis for selective targeting of the bacterial pathway.

De Novo Pyrimidine Biosynthesis: A Head-to-Head Comparison

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors. The core enzymatic steps are conserved between Pseudomonas and mammals, but the organization and regulation of these enzymes differ significantly.

Key Enzymes and Kinetic Parameters

The following table summarizes the key enzymes in the de novo pyrimidine biosynthesis pathway and presents available kinetic data for a representative Pseudomonas species (P. putida) and mammalian systems. This quantitative comparison highlights differences in substrate affinity and catalytic efficiency.

EnzymePseudomonas (P. putida)Mammalian
Aspartate Transcarbamoylase (ATCase) Km (Carbamoyl Phosphate): 2.5 mM (P. aeruginosa)Vmax: 142 µmol/min/mg (P. aeruginosa)[1]Part of the CAD multifunctional protein[2]
Dihydroorotase (DHOase) Km (N-carbamoyl-L-aspartate): 2.2 mMVmax: 68 µmol/min/mg[3]Part of the CAD multifunctional protein; Km (N-carbamoyl-L-aspartate): 241 µM[4]
Dihydroorotate Dehydrogenase (DHODH) Data not availableKm (Dihydroorotate): Varies by specific enzyme and conditions[5]
Orotate Phosphoribosyltransferase (OPRTase) Data not availablePart of the UMPS bifunctional protein
OMP Decarboxylase (ODCase) Data not availablePart of the UMPS bifunctional protein

Note: Kinetic data can vary significantly based on experimental conditions. The provided values serve as a comparative reference.

Visualizing the Pathways

The following diagrams illustrate the key differences in the organization of the de novo pyrimidine biosynthesis pathways.

DeNovo_Pathway_Comparison cluster_pseudomonas Pseudomonas cluster_mammalian Mammalian P_Precursors Bicarbonate + Glutamine + Aspartate P_CP Carbamoyl Phosphate P_Precursors->P_CP CPS P_CAA Carbamoyl Aspartate P_CP->P_CAA ATCase P_DHO Dihydroorotate P_CAA->P_DHO DHOase P_OA Orotate P_DHO->P_OA DHODH P_OMP OMP P_OA->P_OMP OPRTase P_UMP UMP P_OMP->P_UMP ODCase M_Precursors Bicarbonate + Glutamine + Aspartate M_DHO Dihydroorotate M_Precursors->M_DHO CAD (CPSII, ATCase, DHOase) M_OA Orotate M_DHO->M_OA DHODH (Mitochondrial) M_UMP UMP M_OA->M_UMP UMPS (OPRTase, ODCase)

Figure 1: Comparison of de novo pyrimidine biosynthesis pathways.

Key Differences and Implications for Drug Development

The distinct organization of pyrimidine biosynthesis enzymes in Pseudomonas compared to mammals offers promising avenues for the development of selective inhibitors.

  • Multifunctional vs. Monofunctional Enzymes: The fusion of the first three enzymes (CPSII, ATCase, DHOase) into the CAD protein and the last two (OPRTase, ODCase) into the UMPS protein in mammals contrasts sharply with the discrete, monofunctional enzymes found in Pseudomonas.[2][6] This structural difference is a prime target for selective drug design. Inhibitors can be developed to target the unique interfaces between the bacterial enzymes or sites that are masked in the mammalian multifunctional complexes.

  • Aspartate Transcarbamoylase (ATCase) Regulation: In Pseudomonas aeruginosa, ATCase is a dodecamer composed of six catalytic chains and six inactive chains homologous to dihydroorotase (pDHO).[1] This unique composition and its allosteric regulation by nucleotide triphosphates present a specific target that is absent in the mammalian CAD protein.[7]

  • Dihydroorotate Dehydrogenase (DHODH): While DHODH is a standalone enzyme in both systems, there are structural and mechanistic differences. Bacterial DHODHs can be targeted by inhibitors like hydroxyalkylquinolines.[8] The development of species-specific DHODH inhibitors is an active area of research.

Experimental Protocols

This section provides detailed methodologies for assaying the key enzymes of the de novo pyrimidine biosynthesis pathway.

Aspartate Transcarbamoylase (ATCase) Activity Assay

Principle: This colorimetric assay measures the formation of N-carbamoyl-L-aspartate. The product is converted to ureido-succinate, which reacts with diacetylmonoxime-thiosemicarbazide to produce a colored compound that can be quantified spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 20 mM L-aspartate, and the enzyme sample.

  • Initiation: Start the reaction by adding 2 mM carbamoyl phosphate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 0.5 M HCl.

  • Color Development: Add 0.2 volumes of a color reagent containing 0.4% diacetylmonoxime and 0.075% thiosemicarbazide in 5 M H₂SO₄.

  • Heating: Heat the mixture at 100°C for 10 minutes.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 530 nm.

  • Quantification: Determine the amount of N-carbamoyl-L-aspartate formed using a standard curve.

Dihydroorotase (DHOase) Activity Assay

Principle: This assay measures the conversion of N-carbamoyl-L-aspartate to dihydroorotate. The remaining N-carbamoyl-L-aspartate is quantified using a colorimetric method.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and the enzyme sample.

  • Initiation: Start the reaction by adding 5 mM N-carbamoyl-L-aspartate.

  • Incubation: Incubate at 37°C for a defined time.

  • Termination and Color Development: Stop the reaction and develop color as described in the ATCase assay. The decrease in absorbance compared to a control without enzyme indicates DHOase activity.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

Principle: This spectrophotometric assay follows the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 8.0), 100 µM DCIP, and the enzyme sample.

  • Initiation: Start the reaction by adding 200 µM dihydroorotate.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of DCIP (21 mM⁻¹cm⁻¹).

Orotate Phosphoribosyltransferase (OPRTase) Activity Assay

Principle: This continuous spectrophotometric assay measures the decrease in absorbance at 295 nm as orotate is converted to OMP.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM 5-phosphoribosyl-1-pyrophosphate (PRPP), and the enzyme sample.

  • Initiation: Start the reaction by adding 0.1 mM orotate.

  • Measurement: Monitor the decrease in absorbance at 295 nm.

  • Calculation: Calculate the rate of orotate consumption using its molar extinction coefficient.

Orotidine-5'-Monophosphate (OMP) Decarboxylase (ODCase) Activity Assay

Principle: This assay follows the conversion of OMP to UMP by monitoring the decrease in absorbance at 285 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 7.5) and the enzyme sample.

  • Initiation: Start the reaction by adding 0.1 mM OMP.

  • Measurement: Monitor the decrease in absorbance at 285 nm.

  • Calculation: Calculate the rate of OMP decarboxylation using the change in molar extinction coefficient for the reaction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening potential inhibitors of Pseudomonas pyrimidine biosynthesis enzymes.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Compound Library Primary_Screen High-Throughput Screening (e.g., colorimetric assay) Start->Primary_Screen Hit_Confirmation Dose-Response Analysis (IC50 determination) Primary_Screen->Hit_Confirmation Selectivity_Assay Counter-screen against Mammalian Enzyme/Complex Hit_Confirmation->Selectivity_Assay Mechanism_Study Enzyme Kinetics Analysis (e.g., determine Ki, mode of inhibition) Selectivity_Assay->Mechanism_Study Lead_Optimization Structure-Activity Relationship (SAR) Studies Mechanism_Study->Lead_Optimization In_Vivo_Testing Testing in Pseudomonas Infection Models Lead_Optimization->In_Vivo_Testing End Lead Candidate In_Vivo_Testing->End

Figure 2: Workflow for inhibitor screening against Pseudomonas pyrimidine biosynthesis enzymes.

Conclusion

The metabolic pathway for pyrimidine biosynthesis in Pseudomonas presents a rich landscape of potential targets for novel antibacterial agents. The structural and regulatory distinctions from the mammalian pathway, particularly the monofunctional nature of the bacterial enzymes and the unique composition of P. aeruginosa ATCase, provide a solid foundation for the development of selective inhibitors. The experimental protocols and comparative data presented in this guide are intended to support researchers and drug development professionals in this critical endeavor. Further characterization of the kinetic properties of all key enzymes in pathogenic Pseudomonas strains will be invaluable for advancing these efforts.

References

Safety Operating Guide

Proper Disposal of Orotic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, understanding the specific procedures for handling substances like orotic acid is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

Core Principles for this compound Disposal

All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][4] The primary principle is to prevent the release of this compound into the environment. Do not dispose of this compound down the drain or in regular trash.[5][6] Chemical waste must be segregated by general waste type, such as acids, bases, flammables, and oxidizers, to prevent dangerous reactions.[6][7]

Step-by-Step Disposal Procedures

  • Waste Collection:

    • Designate a specific, properly labeled container for this compound waste.[1] The container should be made of a compatible material, such as polyethylene or polypropylene, and kept tightly closed when not in use.[1]

    • Label the waste container clearly with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., irritant).[6]

    • Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from incompatible materials, particularly oxidizing agents.[1][6]

  • Handling Contaminated Materials:

    • Any materials, such as gloves, absorbent paper, or weighing boats, that come into contact with this compound should be considered contaminated and disposed of in the designated hazardous waste container.

    • Contaminated clothing should be removed and laundered separately before reuse.[1]

  • Arranging for Disposal:

    • Once the waste container is full, it must be removed from the satellite accumulation area within three days.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of the chemical waste yourself.[8]

Spill Cleanup Protocols

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including a dust respirator.[4]

  • Use dry clean-up procedures to avoid generating dust.[1]

  • Carefully sweep or scoop the spilled solid material into the designated hazardous waste container.

  • Clean the spill area with soap and water, and dispose of any contaminated cleaning materials as hazardous waste.[9]

Major Spills:

  • Evacuate the immediate area and alert others.

  • Contact your institution's EHS or emergency response team immediately.[1]

  • Prevent the spill from entering drains or waterways.[1][5]

Quantitative Disposal Data

Specific quantitative thresholds for this compound disposal are determined by regulatory bodies and institutional policies. The following table summarizes general guidelines; however, it is imperative to consult your institution's specific waste management plan.

ParameterGuidelineSource
Oral LD50 (Mouse) 2000 mg/kg[1][4]
Waste Container Type Polyethylene or polypropylene[1]
Storage Conditions Cool, dry, well-ventilated area[1][4]
Incompatible Materials Oxidizing agents[1]

Note: "LD50" refers to the lethal dose for 50% of the test subjects and is a measure of acute toxicity.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Aqueous Solution is_solid->liquid_waste Liquid containerize Place in a labeled, compatible hazardous waste container. solid_waste->containerize check_neutralization Is neutralization & drain disposal approved by EHS? liquid_waste->check_neutralization store Store in Satellite Accumulation Area. containerize->store check_neutralization->containerize No drain_disposal Follow institutional protocol for neutralization and dilute drain disposal. check_neutralization->drain_disposal Yes end End: Proper Disposal drain_disposal->end full Is the container full? store->full continue_collection Continue to collect waste. full->continue_collection No schedule_pickup Contact EHS for waste pickup. full->schedule_pickup Yes continue_collection->store schedule_pickup->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Handling Protocols for Orotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of orotic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

This compound is a compound that can cause skin, eye, and respiratory tract irritation.[1][2][3] It is also harmful if swallowed.[1][3] Therefore, adherence to proper safety protocols is essential.

Hazard Identification and Control

Hazard DataValue
Acute Oral Toxicity (LD50, Mouse) 2 g/kg[4][5]
Occupational Exposure Limits (ACGIH, NIOSH, OSHA) Not established[4]
Primary Hazards Harmful if swallowed; Causes skin, eye, and respiratory system irritation.[1][2][3][6]

Operational Plan for Handling this compound

This plan outlines the procedural steps for safely handling this compound, from preparation to post-handling cleanup.

1. Pre-Handling Preparation

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned procedure.

  • Designated Area : All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[4][7][8]

  • Gather Materials : Ensure all necessary PPE and spill cleanup materials are readily available before handling the chemical.

  • Emergency Equipment : Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][9]

2. Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield.Provides protection from splashes and airborne particles.[3] Contact lenses should not be worn as they can trap irritants.[2]
Skin/Body Nitrile or butyl rubber gloves; Lab coat; Closed-toe shoes.Wear appropriate protective gloves to prevent skin contact.[3][4] A lab coat protects against spills, and closed-toe shoes prevent injury from dropped items or spills.[8][10]
Respiratory NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P2).Required when handling the powder outside of a fume hood or when dust is generated.[4][6] Follow OSHA respirator regulations (29 CFR 1910.134).[4]

3. Handling Procedures

  • Weighing Solid this compound :

    • Whenever possible, weigh this compound directly within a chemical fume hood or a powder containment hood to control airborne dust.[8][11]

    • Use anti-static weigh boats to prevent scattering of the powder due to electrostatic charge.[8]

    • If a balance cannot be placed inside a hood, use the tare method: tare a sealed container on the bench, add the powder to the container inside the hood, seal it, and then return to the balance for weighing.[8][10]

  • Preparing Solutions :

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Once dissolved, the risk of inhalation is significantly reduced, and the solution can be handled on a benchtop with standard PPE (gloves, lab coat, eye protection).[7]

  • General Practices :

    • Avoid all personal contact, including inhalation of dust.[2]

    • Keep containers securely sealed when not in use.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[2]

    • Do not eat, drink, or smoke in the handling area.[3]

4. Post-Handling and Cleanup

  • Decontamination : Clean all work surfaces and equipment after use. Use a wet wipe or a towel wetted with a suitable solvent to wipe down surfaces. Never dry sweep, as this can generate dust.[7][8]

  • PPE Removal : Remove gloves and lab coats carefully to avoid contaminating skin. Wash hands immediately after removing PPE.[8][10]

Disposal Plan

  • Waste Classification : this compound and any materials contaminated with it (e.g., weigh paper, gloves, wipes) must be treated as hazardous waste.[1]

  • Containerization : Collect all waste in a suitable, clearly labeled, and sealed container.[2]

  • Disposal Protocol : Dispose of the waste in accordance with all local, state, and federal environmental regulations.[4][5] Do not empty into drains.[1]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

  • Spills : For minor spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[2][4] For larger spills, alert personnel in the area and follow emergency procedures.[2]

PPE_Selection_Workflow start Start: Handling this compound task What is the physical form? start->task solid Solid (Powder) task->solid Solid solution Solution (Dissolved) task->solution Solution engineering_control Is a fume hood or ventilated enclosure available? solid->engineering_control ppe_solution Required PPE: - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves solution->ppe_solution ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves - NIOSH-Approved Respirator end Proceed with Task ppe_solid->end ppe_solution->end in_hood Work in Hood engineering_control->in_hood Yes no_hood Use Respirator + Designated Area engineering_control->no_hood No in_hood->ppe_solid no_hood->ppe_solid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic Acid
Reactant of Route 2
Orotic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.